1-(Dimethylamino)-2-methylpropan-2-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(dimethylamino)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,8)5-7(3)4/h8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYRIICDYQTTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430703 | |
| Record name | 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14123-48-9 | |
| Record name | 1-(Dimethylamino)-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of the tertiary amino alcohol, 1-(dimethylamino)-2-methylpropan-2-ol. With the CAS Registry Number 14123-48-9, this compound holds potential as a versatile intermediate in synthetic chemistry.[1][2][3] This document delves into its chemical and physical characteristics, synthesis, spectroscopic profile, and safety considerations, offering a foundational resource for its application in research and development.
Core Chemical and Physical Properties
This compound is an organic compound featuring both a tertiary amine and a tertiary alcohol functional group.[3] Its structure presents a unique combination of basicity from the dimethylamino group and the potential for hydrogen bonding from the hydroxyl group, influencing its solubility and reactivity.[3]
Key Identifiers and Structural Information
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 14123-48-9 | CymitQuimica[3] |
| Molecular Formula | C₆H₁₅NO | PubChem[4] |
| Molecular Weight | 117.19 g/mol | PubChem[4] |
| InChI | InChI=1S/C6H15NO/c1-6(2,8)5-7(3)4/h8H,5H2,1-4H3 | PubChem[4] |
| InChIKey | XTYRIICDYQTTTC-UHFFFAOYSA-N | PubChem[4] |
| SMILES | CC(C)(CN(C)C)O | PubChem[4] |
Physicochemical Data
While extensive experimental data for this specific compound is not widely published, its structural attributes suggest it is a liquid at room temperature with a relatively low boiling point, rendering it volatile.[3] The presence of both amine and alcohol functionalities indicates its potential solubility in polar organic solvents and water.[3]
Synthesis and Manufacturing
The synthesis of this compound can be approached through various established methods for creating tertiary amino alcohols. A notable route involves the isomerization of its structural isomer, 2-dimethylamino-2-methyl-1-propanol.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound via isomerization.
Protocol: Isomerization of 2-Dimethylamino-2-methyl-1-propanol
A patented process outlines the conversion of 2-dimethylamino-2-methyl-1-propanol to this compound.[5] This method highlights the potential for a 70% yield through heating in the presence of formic acid.[5]
Step-by-Step Methodology:
-
Reactant Preparation: A mixture of 2-dimethylamino-2-methyl-1-propanol, water, and formic acid is prepared.[5]
-
Reaction Setup: The mixture is subjected to distillation.[5]
-
Isomerization: The liquid temperature is maintained to facilitate the conversion to this compound.[5]
-
Purification: The final product is separated from the reaction mixture by fractional distillation.[5]
It is imperative for researchers to consult the primary literature and adapt safety protocols for any laboratory-scale synthesis.
Spectroscopic and Analytical Characterization
While comprehensive, publicly available spectra for this compound are limited, chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS.[1][2] The following represents predicted and expected spectral characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments:
-
Singlets for the two equivalent methyl groups attached to the tertiary carbon.
-
A singlet for the methylene protons adjacent to the nitrogen.
-
A singlet for the six protons of the dimethylamino group.
-
A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR: The carbon-13 NMR spectrum would likely display four unique signals corresponding to:
-
The quaternary carbon bonded to the hydroxyl group.
-
The two equivalent methyl carbons attached to the quaternary carbon.
-
The methylene carbon adjacent to the nitrogen.
-
The two equivalent methyl carbons of the dimethylamino group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by:
-
A broad absorption band in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the alcohol.
-
C-H stretching vibrations in the 3000-2800 cm⁻¹ region.
-
C-N stretching vibrations, typically observed in the 1250-1020 cm⁻¹ range.
-
C-O stretching vibration around 1150-1050 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization, the molecular ion peak (M+) at m/z 117 would be expected. Common fragmentation patterns for amino alcohols include the loss of alkyl groups and cleavage adjacent to the nitrogen and oxygen atoms. A prominent fragment would likely be observed from the cleavage of the C-C bond adjacent to the nitrogen, resulting in a stable iminium ion.
Applications and Biological Significance
This compound is primarily recognized for its role as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3] Its bifunctional nature allows for a range of chemical transformations.
While no specific biological activities have been extensively documented for this compound, its structural similarity to other amino alcohols suggests potential areas for investigation. For instance, related compounds have been explored for their roles as neuromodulators or in inhibiting certain enzymes.[6] However, it is crucial to note that no such activity has been confirmed for this compound itself. Further screening and research are necessary to determine any pharmacological or biological relevance.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound.
GHS Hazard Classification
| Hazard | Description |
| Flammable Liquid | Flammable liquid and vapor.[4] |
| Skin Irritation | Causes skin irritation.[4] |
| Eye Damage | Causes serious eye damage.[4] |
| Respiratory Irritation | May cause respiratory irritation.[4] |
Handling and Storage Recommendations
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a tertiary amino alcohol with potential as a building block in organic synthesis. While detailed experimental data on its properties and biological activity are not extensively available in the public domain, this guide provides a foundational understanding based on its chemical structure and information from available resources. Further research is warranted to fully elucidate its spectroscopic characteristics, reactivity, and potential applications in drug discovery and materials science.
References
- BioCrick. (n.d.). 2-Aminoethanol | CAS:141-43-5 | Alkaloids | High Purity | Manufacturer.
- BioCrick. (n.d.). 2-Thiouracil | CAS:141-90-2 | High Purity | Manufacturer.
- BioCrick. (n.d.). Gama-Tocotrienol | CAS:14101-61-2 | Phenols | High Purity | Manufacturer.
- The Pherobase. (n.d.). NMR: Compounds - Sorted by CAS Number.
- BioCrick. (n.d.). ABT-751 (E7010) | CAS:141430-65-1 | Inhibitor of microtubule polymerization,antimitotic.
- BioCrick. (n.d.). Trachelanthamine | CAS:14140-18-2 | Alkaloids | High Purity | Manufacturer.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
Sources
- 1. 14123-48-9 | 2-(Dimethylaminomethyl)-2-propanol | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. 14123-48-9 | 2-(Dimethylaminomethyl)-2-propanol - Moldb [moldb.com]
- 3. CAS 14123-48-9: 1-(Dimethylamino)-2-methyl-2-propanol [cymitquimica.com]
- 4. This compound | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]
- 6. 2-Aminoethanol | CAS:141-43-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
An In-depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol: Synthesis, Structural Elucidation, and Analytical Characterization
This document provides a comprehensive technical overview of 1-(Dimethylamino)-2-methylpropan-2-ol, a tertiary amino alcohol. The guide is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of its chemical identity, a robust strategy for its synthesis, and a multi-technique workflow for its thorough analysis and characterization. The methodologies described herein are grounded in established chemical principles, ensuring a self-validating and reproducible approach to working with this compound.
Core Molecular Identity and Physicochemical Profile
This compound (CAS No: 14123-48-9) is an organic compound featuring a tertiary alcohol and a tertiary amine functional group.[1] This bifunctional nature dictates its chemical reactivity and physical properties. Its structure consists of a propan-2-ol backbone, substituted at the C2 position with two methyl groups and at the C1 position with a dimethylamino group.
A precise understanding of its molecular structure is the cornerstone of any subsequent synthesis or analysis.
Caption: 2D Chemical Structure of this compound.
The key physicochemical properties derived from authoritative databases are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 14123-48-9 | PubChem[1] |
| Molecular Formula | C₆H₁₅NO | PubChem[1] |
| Molecular Weight | 117.19 g/mol | PubChem[1] |
| Monoisotopic Mass | 117.115364102 Da | PubChem[1] |
| SMILES | CC(C)(CN(C)C)O | PubChem[1] |
| InChIKey | XTYRIICDYQTTTC-UHFFFAOYSA-N | PubChem[1] |
A Logic-Driven Synthesis Strategy
While numerous synthetic routes for amino alcohols exist, a highly effective and regioselective method for preparing this compound is the nucleophilic ring-opening of a suitable epoxide. This approach is favored due to its high atom economy and predictable outcomes based on steric hindrance.
The proposed pathway involves the reaction of 1,2-epoxy-2-methylpropane (isobutylene oxide) with dimethylamine .
Causality of Experimental Design:
-
Nucleophile: Dimethylamine acts as the nitrogen nucleophile.
-
Electrophile: The strained three-membered ring of the epoxide is an excellent electrophile.
-
Regioselectivity: The nucleophilic attack by dimethylamine is expected to occur at the least sterically hindered carbon atom of the epoxide ring (the -CH₂ group). This is a cornerstone of Sₙ2-type epoxide opening under neutral or basic conditions, ensuring the formation of the desired C1-N bond and yielding the tertiary alcohol at C2.
Caption: Proposed synthesis via nucleophilic ring-opening of an epoxide.
Comprehensive Analytical Workflow
Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, structure, and purity of the target compound. This multi-technique approach provides a self-validating system where data from each analysis corroborates the others.
Caption: A logical workflow from synthesis to final analytical confirmation.
Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for assessing the purity of volatile compounds and providing initial structural confirmation.
Rationale for Method Selection:
-
Gas Chromatography (GC): The relatively low molecular weight and expected volatility of the compound make it an ideal candidate for GC analysis. A polar capillary column (e.g., a wax-type or mid-polar phenyl-type column) is chosen to effectively separate the polar amino alcohol from less polar starting materials or byproducts.
-
Mass Spectrometry (MS) Detector: Provides mass information for the eluted compound, confirming its molecular weight and offering structural insights through its fragmentation pattern.
Detailed Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a suitable solvent like dichloromethane or methanol.
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector (e.g., a single quadrupole or ion trap).[2][3]
-
GC Column: Zebron ZB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar 5% phenyl-polysiloxane column.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Injection: Inject 1 µL in splitless mode. Set the injector temperature to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230°C.
-
-
Data Analysis: Integrate the peak corresponding to the product to determine its purity as a percentage of the total integrated peak area. Analyze the mass spectrum of the peak to confirm its identity.
Structural Elucidation: Spectroscopic Analysis
3.2.1. Mass Spectrometry (MS)
The mass spectrum from the GC-MS analysis provides crucial structural data.
-
Molecular Ion (M⁺): The parent peak should appear at an m/z of 117, corresponding to the molecular weight of C₆H₁₅NO.
-
Key Fragmentation Patterns: The structure of this compound suggests several predictable fragmentation pathways. The most prominent peak is often the result of alpha-cleavage, which is the scission of a bond adjacent to the nitrogen atom.
-
m/z 58: A very common and often base peak for N,N-dimethylamino compounds, resulting from the cleavage of the C1-C2 bond to form the stable [CH₂=N(CH₃)₂]⁺ iminium ion.
-
m/z 59: Loss of a propyl group or a more complex rearrangement. A similar m/z of 59 is seen in the fragmentation of 2-methylpropan-2-ol, corresponding to the [C(CH₃)₂OH]⁺ ion.[4]
-
m/z 102: Loss of a methyl group (CH₃) from the molecular ion (117 - 15).
-
m/z 100: Loss of the hydroxyl group (OH) radical (117 - 17), though this may be less favorable than alpha-cleavage.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural determination. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.
| Predicted ¹H NMR Data | ||||
| Signal | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| A | -C(CH₃ )₂-OH | ~1.2 | Singlet (s) | 6H |
| B | -N(CH₃ )₂ | ~2.2 | Singlet (s) | 6H |
| C | -CH₂ -N- | ~2.3 | Singlet (s) | 2H |
| D | -OH | Variable (2.5-4.0) | Broad Singlet (br s) | 1H |
Causality of Chemical Shifts:
-
Signal A (gem-dimethyl): These two methyl groups are equivalent and adjacent to a quaternary carbon, hence they appear as a sharp singlet. Their position around 1.2 ppm is typical for alkyl protons.
-
Signal B (N-dimethyl): These protons are on methyl groups attached to a nitrogen atom, which deshields them, shifting them downfield to ~2.2 ppm. They are equivalent and appear as a singlet.
-
Signal C (Methylene): These protons are on the carbon adjacent to the nitrogen, placing them in a similar chemical environment to the N-methyl protons, hence the similar shift. They appear as a singlet as there are no adjacent protons to couple with.
-
Signal D (Hydroxyl): The chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.
Predicted ¹³C NMR Data: A total of 5 distinct carbon signals are expected.
-
~25-30 ppm: Two equivalent methyl carbons attached to the quaternary carbon C2.
-
~45-50 ppm: Two equivalent methyl carbons of the dimethylamino group.
-
~65-70 ppm: The methylene carbon (-CH₂-) attached to the nitrogen.
-
~70-75 ppm: The quaternary carbon (C2) bearing the hydroxyl group.
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Key IR Absorptions | ||
| Wavenumber (cm⁻¹) | Functional Group | Appearance |
| 3400 - 3200 | O-H (Alcohol) | Strong, Broad |
| 2970 - 2850 | C-H (Alkyl) | Strong, Sharp |
| 1260 - 1000 | C-N (Amine) | Medium |
| 1150 - 1050 | C-O (Tertiary Alcohol) | Medium |
The presence of a strong, broad absorption band in the 3400-3200 cm⁻¹ region is definitive evidence for the hydroxyl group.
Safety and Handling
Proper handling of this compound is critical. According to the Globally Harmonized System (GHS) classifications, this chemical presents multiple hazards.[1]
-
Physical Hazards: Flammable liquid and vapor (H226).[1] Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use explosion-proof electrical equipment.
-
Health Hazards:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) and wear protective clothing to prevent skin contact.[6][7]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][7]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][8]
Conclusion
This compound is a bifunctional amino alcohol whose identity can be reliably established through a synergistic combination of logical synthesis and a comprehensive analytical workflow. The proposed epoxide ring-opening synthesis offers a direct and regioselective route to the molecule. Subsequent characterization using a suite of modern analytical techniques—GC-MS for purity and initial identification, NMR for definitive structural mapping, and IR for functional group confirmation—provides a self-validating dataset that ensures the integrity of the material for research and development applications. Adherence to strict safety protocols is mandatory when handling this flammable and corrosive compound.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9793738, this compound. Available: [Link]
- PubChem (n.d.). 2-(Dimethylamino)-2-methylpropanol. Available: [Link]
- DocBrown.info (n.d.). Mass spectrum of 2-methylpropan-2-ol. Available: [Link]
- Dawiec, M., et al. (2015). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Molecules, 20(11), 20292-20306. Available: [Link]
- Dawod, M., et al. (2011). Identification of methyl diethanolamine degradation products by gas chromatography and gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(1), 156-163. Available: [Link]
- Mallak Specialties Pvt Ltd (n.d.). 1-Dimethylamino-2-propanol. Available: [Link]
- SIELC Technologies (2018). Separation of 2-((Dimethylamino)methyl)-2-ethylpropane-1,3-diol on Newcrom R1 HPLC column. Available: [Link]
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"1-(Dimethylamino)-2-methylpropan-2-OL" molecular weight and formula
An In-depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol: Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a tertiary amino alcohol. It details the fundamental physicochemical properties of the compound, including its molecular formula and weight, and presents these in a structured format for clarity. The guide elucidates a representative synthetic pathway, explaining the chemical principles behind the methodology and offering a detailed experimental protocol. Furthermore, it explores the potential applications of this molecule within research and drug development, drawing parallels with structurally related compounds that have established pharmacological relevance. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, serving as a foundational resource for understanding and utilizing this versatile chemical building block.
Introduction to this compound
This compound, also known as 1-(Dimethylamino)-2-methyl-2-propanol, is an organic compound classified as a tertiary amino alcohol. Its structure incorporates a tertiary amine and a tertiary alcohol functional group. This combination of functionalities imparts specific chemical characteristics, including basicity from the amine group and the potential for hydrogen bonding from the hydroxyl group. While not as widely documented as some of its isomers, its structural motifs are present in various biologically active molecules and are of significant interest in medicinal chemistry and materials science. This guide aims to consolidate the core technical information about this compound and explore its potential based on established chemical principles and the known applications of related structures.
Core Physicochemical Properties
The fundamental identity and characteristics of this compound are defined by its physicochemical properties. These data are critical for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₅NO | [1][2] |
| Molecular Weight | 117.19 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 14123-48-9 | [1][2] |
| Canonical SMILES | CC(C)(CN(C)C)O | [1] |
| InChI Key | XTYRIICDYQTTTC-UHFFFAOYSA-N | [1] |
| Appearance | Assumed to be a liquid at room temperature | N/A |
| Primary Hazards | Flammable, Corrosive, Irritant | [1] |
Synthesis and Manufacturing
The synthesis of amino alcohols often involves the reaction of an epoxide with an amine or the reduction of an amino ketone or amino acid. A plausible and illustrative synthesis for this compound involves the reaction of 2,2-dimethyloxirane (isobutylene oxide) with dimethylamine.
Synthetic Workflow: Conceptual Overview
The reaction is a nucleophilic ring-opening of the epoxide. The dimethylamine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. Due to the steric hindrance from the two methyl groups on one carbon, the attack preferentially occurs at the less substituted carbon, leading to the desired product. This reaction is typically catalyzed by a proton source, such as water or an alcohol, which helps to activate the epoxide ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative method and should be performed with appropriate safety precautions in a fume hood.
Materials:
-
2,2-Dimethyloxirane (Isobutylene Oxide)
-
Dimethylamine (40% solution in water)
-
Methanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Addition funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath to maintain a low temperature.
-
Reagent Addition: Charge the flask with 50 mL of a 40% aqueous solution of dimethylamine. Slowly add 10 g of 2,2-dimethyloxirane to the addition funnel.
-
Reaction Execution: Add the 2,2-dimethyloxirane dropwise to the stirring dimethylamine solution over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-18 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove excess dimethylamine and water.
-
Extraction and Work-up: Dissolve the resulting residue in 100 mL of diethyl ether. Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Final Purification: Remove the diethyl ether via rotary evaporation. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.
Trustworthiness through Validation: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the structure.[3]
Potential Applications in Research and Drug Development
The dimethylamino alcohol scaffold is a valuable pharmacophore in medicinal chemistry.[4] While specific applications for this compound are not extensively documented, its structural features suggest potential utility as a synthetic intermediate or a lead compound in drug discovery.
Role as a Synthetic Building Block
The compound possesses two reactive sites: the tertiary amine and the hydroxyl group. This allows it to serve as a versatile building block for more complex molecules. For instance, the hydroxyl group can be esterified or etherified, while the amine can be quaternized or used as a basic center in a larger molecule. Such modifications are fundamental in creating libraries of compounds for screening. The synthesis of Tapentadol, an analgesic, involves an intermediate with a similar structural backbone, highlighting the relevance of this chemical class.[5]
Potential Pharmacological Activity
Many drugs containing the dimethylamine group exhibit a wide range of biological activities.[4] The amino alcohol motif is particularly prevalent in pharmaceuticals targeting the central nervous system (CNS) and in agents that modulate receptor activity.
-
CNS Agents: The tertiary amine can be protonated at physiological pH, which is often a key feature for interacting with neurotransmitter receptors. The overall lipophilicity, influenced by the methyl groups, can be tuned to optimize blood-brain barrier penetration.
-
Corrosion Inhibitors: Simple amino alcohols are known to be effective corrosion inhibitors for metals, an application relevant in industrial and material science contexts.[6]
Caption: Structure-function relationships for potential applications.
Conclusion
This compound, with a molecular formula of C₆H₁₅NO and a molecular weight of 117.19 g/mol , is a structurally interesting amino alcohol.[1][2] While detailed research on this specific isomer is limited, its fundamental properties and the known utility of its structural class make it a compound of interest for synthetic and medicinal chemists. Its plausible synthesis via the ring-opening of an epoxide is straightforward, and its dual functionality provides a platform for the development of more complex molecules. Future investigations into its biological activity could reveal novel applications in drug development and beyond.
References
- PubChem Compound Summary for CID 9793738, this compound.
- 1-Dimethylamino-2-propanol. Mallak Specialties Pvt Ltd. [Link]
- Process of preparing n, n-dimethylamino alcohols.
- PubChem Compound Summary for CID 160221588.
- Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
- United States Patent Office.
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An In-Depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol
Introduction: 1-(Dimethylamino)-2-methylpropan-2-ol is a tertiary amino alcohol, a class of organic compounds that feature both a hydroxyl (-OH) and a tertiary amine functional group. Its structure, containing a sterically hindered tertiary alcohol, makes it a subject of interest for chemists exploring scaffolds for organic synthesis. This guide provides a comprehensive overview of its chemical identity, properties, plausible synthetic routes, and potential applications, with a focus on providing practical insights for researchers and drug development professionals. A critical aspect of understanding this compound is distinguishing it from its more commonly cited structural isomers, a distinction that will be clarified herein to ensure scientific precision.
Part 1: Core Chemical Identity and Properties
Accurate identification is the bedrock of chemical research. The following section details the key identifiers for this compound and contrasts its properties with those of its common isomers to prevent ambiguity in experimental design.
Chemical Identifiers
The definitive identifier for this compound is its CAS number: 14123-48-9 .[1] Other key identifiers are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 14123-48-9 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₆H₁₅NO | PubChem[1] |
| Molecular Weight | 117.19 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(CN(C)C)O | PubChem[1] |
| InChI Key | XTYRIICDYQTTTC-UHFFFAOYSA-N | PubChem[1] |
| Synonyms | 1-(Dimethylamino)-2-methyl-2-propanol, 2-(Dimethylaminomethyl)-2-propanol | PubChem[1] |
Structural Representation
The structure of this compound is foundational to its chemical behavior.
Caption: 2D structure of this compound.
Physicochemical Properties and Isomeric Comparison
While extensive experimental data for this compound is not widely published, computed properties are available.[1] It is crucial for researchers to avoid confusing this compound with its isomers, which have well-documented but different physical properties.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Property | This compound (CAS: 14123-48-9) | 1-Dimethylamino-2-propanol (CAS: 108-16-7) | 2-(Dimethylamino)-2-methyl-1-propanol (CAS: 7005-47-2) |
| Molecular Formula | C₆H₁₅NO | C₅H₁₃NO | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol | 103.16 g/mol | 117.19 g/mol |
| Boiling Point | Data not available | 121-127 °C[2] | 134-136 °C |
| Density | Data not available | 0.837 g/mL at 25 °C | 0.91 g/mL at 25 °C (for 80% solution) |
| XLogP3 (Computed) | 0.2[1] | 0.0 | 0.2 |
| Topological Polar Surface Area | 23.5 Ų[1] | 23.5 Ų | 23.5 Ų |
Note: The lack of published experimental data for the target compound suggests it is less common in commercial and research applications than its isomers.
Part 2: Synthesis and Manufacturing
A reliable synthetic pathway is essential for obtaining any chemical for research. While a specific, peer-reviewed protocol for this compound is not prominent in the literature, a chemically sound and plausible route can be designed based on established reactions of epoxides with amines.
Proposed Synthetic Pathway: Epoxide Ring-Opening
The most direct and logical synthesis involves the nucleophilic ring-opening of 1,2-epoxy-2-methylpropane (isobutylene oxide) with dimethylamine. In this reaction, the dimethylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. Due to the steric hindrance of the tertiary carbon, the attack preferentially occurs at the less substituted primary carbon, leading to the desired product.
Caption: Proposed synthesis workflow via epoxide ring-opening.
Experimental Protocol (Representative)
This protocol is adapted from the well-documented synthesis of the analogous compound, 1-dimethylamino-2-propanol, from propylene oxide.[3] Researchers should optimize conditions for the specific reactants.
Materials:
-
1,2-Epoxy-2-methylpropane (Isobutylene Oxide)
-
Anhydrous Dimethylamine (can be used as a solution in a suitable solvent like THF or ethanol)
-
Methanol or Ethanol (as solvent)
-
Reaction vessel suitable for pressure (e.g., a sealed tube or autoclave)
-
Magnetic stirrer and heating mantle
Procedure:
-
Charging the Vessel: In a clean, dry pressure-rated reaction vessel, add a solution of dimethylamine in methanol. Cool the vessel in an ice bath to minimize the vapor pressure of dimethylamine.
-
Reactant Addition: Slowly add 1,2-epoxy-2-methylpropane (1.0 equivalent) to the cooled dimethylamine solution with continuous stirring.
-
Reaction: Seal the vessel securely. Allow the mixture to warm to room temperature, then heat to 60-80°C. The reaction is typically exothermic and should be monitored. Maintain heating for 12-24 hours.
-
Causality Insight: Heating provides the necessary activation energy for the ring-opening reaction. Using a sealed vessel is crucial to contain the volatile dimethylamine and prevent its loss, ensuring the reaction proceeds to completion.
-
-
Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the solvent and excess dimethylamine under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.
-
Self-Validation: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and identify any residual starting materials or byproducts.
-
Part 3: Applications in Research and Development
While specific, high-profile applications for this compound are not widely documented, its structure suggests potential utility as a chemical intermediate or building block.
-
Intermediate in Organic Synthesis: Chemical suppliers market this compound as a versatile small molecule scaffold and an intermediate for synthesizing pharmaceuticals and agrochemicals.[4][5] The combination of a sterically hindered tertiary alcohol and a nucleophilic tertiary amine allows for a range of potential chemical transformations. The hydroxyl group can be derivatized, while the amine can act as a base, catalyst, or be quaternized to form ammonium salts.
-
Potential as a Ligand or Catalyst: The amino alcohol motif is common in ligands for asymmetric synthesis. Although this specific compound is achiral, its derivatives could potentially serve as ligands in metal-catalyzed reactions. The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to a metal center.
-
Comparison to Isomers: It is noteworthy that the isomer 1-dimethylamino-2-propanol is a component of the pharmaceutical Inosine pranobex and is used in various syntheses.[2][3] The lack of similar documented applications for this compound may suggest that the steric hindrance around its tertiary alcohol makes it either less reactive or less effective in biological or catalytic systems compared to its less hindered isomers. For a drug development professional, this implies that it is a relatively unexplored scaffold.
Part 4: Safety, Handling, and Storage
Based on GHS classifications provided by suppliers and databases like PubChem, this compound is a hazardous chemical requiring careful handling.[1]
GHS Hazard Classification
| GHS Hazard Statement | Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Damage | H318 | Causes serious eye damage |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Source: PubChem[1]
Safe Handling Protocol
Objective: To handle this compound safely, minimizing risk of exposure and fire.
-
Engineering Controls: Work exclusively in a well-ventilated chemical fume hood to control vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a flame-retardant lab coat.
-
-
Handling:
-
Ground and bond containers when transferring the liquid to prevent static discharge, as it is a flammable liquid.
-
Use non-sparking tools.
-
Avoid contact with skin, eyes, and clothing. Do not breathe vapors.
-
-
In Case of a Spill:
-
Remove all sources of ignition.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Caption: Key pillars of the safe handling workflow.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep it segregated from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound (CAS: 14123-48-9) is a tertiary amino alcohol with potential as a chemical intermediate. While its physicochemical properties and applications are not as well-documented as its structural isomers, its synthesis is achievable through standard organic chemistry reactions. The primary value of this guide for the research and drug development community lies in its clear identification of the compound, the provision of a plausible and detailed synthetic protocol, and the honest appraisal of its current standing in the scientific literature. The lack of specific documented uses presents an opportunity for novel exploration of this sterically hindered scaffold in catalysis, materials science, and pharmaceutical development.
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793738, this compound.
- ResearchGate. (2010, August). Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance.
- Wikipedia. (2020, June 22). Dimethylaminoisopropanol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23435, 2-(Dimethylamino)-2-methylpropanol.
- Google Patents. (2013). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
- PubChemLite. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160221588.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018499, 1-Dimethylamino-2-methylbutan-2-ol.
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"1-(Dimethylamino)-2-methylpropan-2-OL" physical and chemical properties
An In-depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and safety considerations for this compound, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Introduction and Chemical Identity
This compound, also known as 1-(Dimethylamino)-2-methyl-2-propanol, is a tertiary amino alcohol. Its bifunctional nature, containing both a tertiary amine and a tertiary alcohol group, makes it a versatile building block in organic synthesis. Understanding its fundamental properties is crucial for its effective application and safe handling in a laboratory or industrial setting.
This compound is identified by the CAS Number 13233-38-6 .[1] It is important to distinguish it from its isomer, 2-(Dimethylamino)-2-methylpropan-1-ol (CAS No. 7005-47-2), as their structural differences lead to distinct physical and chemical characteristics.[2]
Chemical Structure and Molecular Identifiers
The molecular structure of this compound consists of a propanol backbone with a dimethylamino group attached to the first carbon and a hydroxyl group and two methyl groups attached to the second carbon.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 13233-38-6 (alternate CAS 14123-48-9 mentioned) | [1] |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Canonical SMILES | CC(C)(CN(C)C)O | [1] |
| InChI | InChI=1S/C6H15NO/c1-6(2,8)5-7(3)4/h8H,5H2,1-4H3 | [1] |
| InChIKey | XTYRIICDYQTTTC-UHFFFAOYSA-N | [1] |
| Synonyms | 1-(Dimethylamino)-2-methyl-2-propanol, 2-(Dimethylaminomethyl)-2-propanol |[1] |
Physical and Chemical Properties
The physical state and solubility are dictated by the interplay between the polar hydroxyl and amino groups and the nonpolar alkyl backbone. The tertiary amine imparts basic properties, while the tertiary alcohol group influences its reactivity and hydrogen bonding capabilities.
Table 2: Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 117.19 g/mol | [1] |
| Monoisotopic Mass | 117.115364102 Da | [1][3] |
| XLogP3-AA (Predicted) | 0.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 |[1] |
Solubility Profile
The presence of the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups allows for hydrogen bonding with polar solvents. Therefore, this compound is expected to be soluble in water and other polar protic solvents like ethanol and methanol.[5] The alkyl groups contribute to some solubility in less polar organic solvents.
Reactivity and Chemical Behavior
-
Basicity : The lone pair of electrons on the nitrogen atom of the dimethylamino group makes the molecule basic. It will react with acids to form ammonium salts.
-
Nucleophilicity : Both the nitrogen and oxygen atoms are nucleophilic centers. The nitrogen atom is generally a stronger nucleophile.
-
Reactions of the Hydroxyl Group : As a tertiary alcohol, the hydroxyl group is sterically hindered. It can undergo reactions typical of tertiary alcohols, such as dehydration under acidic conditions or conversion to an alkyl halide, though harsher conditions may be required compared to primary or secondary alcohols.
-
Thermal Stability : While specific data is unavailable for this isomer, similar amino alcohols are generally stable under standard conditions but may decompose at high temperatures.[6]
Synthesis Pathways
The synthesis of amino alcohols like this compound can be achieved through several established organic chemistry routes. A common and illustrative method is the ring-opening of an epoxide with an amine. For this specific molecule, the reaction would involve 2,2-dimethyloxirane (isobutylene oxide) and dimethylamine.
Caption: Generalized synthesis workflow via epoxide ring-opening.
Experimental Protocol: Generalized Synthesis
Causality: This protocol is based on the well-established nucleophilic addition of amines to epoxides. The nitrogen atom of dimethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This leads to the opening of the three-membered ring. The subsequent workup with a proton source protonates the resulting alkoxide to yield the final alcohol product. The choice of a polar solvent helps to solubilize the reactants and facilitate the reaction.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyloxirane in a suitable solvent such as methanol or ethanol.
-
Amine Addition : Cool the solution in an ice bath. Slowly add an excess of dimethylamine (often as a solution in a solvent like THF or water) to the flask. The excess amine drives the reaction to completion.
-
Reaction : Allow the mixture to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent Removal : Once the reaction is complete, remove the solvent and excess dimethylamine under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.
Spectroscopic and Analytical Characterization
The structure of this compound can be unequivocally confirmed using modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Would show characteristic signals for the two equivalent methyl groups on the quaternary carbon, a singlet for the methylene (-CH₂-) protons adjacent to the nitrogen, a singlet for the six protons of the dimethylamino group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR : Would display distinct peaks for the different carbon environments: the quaternary carbon bearing the hydroxyl group, the two equivalent methyl carbons attached to it, the methylene carbon, and the two equivalent methyl carbons of the dimethylamino group.[7]
-
-
Mass Spectrometry (MS) : Mass spectrometry would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted m/z values for various adducts are available.[3]
-
Infrared (IR) Spectroscopy : The IR spectrum would exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and C-N stretching vibrations around 1250-1020 cm⁻¹.
Protocol: Quality Control by Gas Chromatography (GC)
Self-Validation: This protocol, adapted from NIOSH Method 2561 for similar amino alcohols, includes calibration with standards to ensure quantitative accuracy.[8][9] The use of an internal standard can correct for variations in injection volume. Analyzing blanks confirms the absence of system contamination.
-
Sample Preparation : Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent like methanol or dichloromethane.
-
Calibration Standards : Prepare a series of calibration standards of known concentrations of a reference standard of the compound in the same solvent.
-
GC System : Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a dimethylpolysiloxane or a specialized amine column).[9]
-
GC Conditions :
-
Injector Temperature : 250 °C
-
Detector Temperature : 300 °C
-
Oven Program : Start at 70 °C, hold for several minutes, then ramp at a controlled rate (e.g., 15 °C/min) to 200 °C.
-
Carrier Gas : Helium or Nitrogen.[9]
-
-
Analysis : Inject the calibration standards to generate a calibration curve. Then, inject the prepared sample solution.
-
Data Interpretation : Determine the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. Quantify the concentration by using the calibration curve.
Caption: Workflow for purity assessment by Gas Chromatography.
Applications in Research and Development
While specific large-scale applications for this compound are not extensively documented in the provided search results, its structure is analogous to other amino alcohols that serve as important intermediates.
-
Pharmaceutical Synthesis : The dimethylamino group is a common pharmacophore found in many FDA-approved drugs.[10] Amino alcohols are precursors for synthesizing a wide range of biologically active molecules, including analgesics and antidepressants.[10][11] This compound could serve as a chiral auxiliary or a building block in the synthesis of complex pharmaceutical agents.
-
Corrosion Inhibitors : Similar amino alcohols are used as corrosion inhibitors, particularly in aqueous systems, due to their ability to adsorb onto metal surfaces.[12]
-
Catalysis : The tertiary amine functionality allows it to act as a base catalyst in various organic reactions, such as the formation of polyurethanes.
Safety, Handling, and Storage
Trustworthiness: The safety information is synthesized from multiple Safety Data Sheets (SDS) from reputable chemical suppliers, providing a reliable consensus on the hazards and necessary precautions.
Based on GHS classifications for this chemical and its isomers, this compound should be treated as a hazardous substance.[1]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
|---|---|---|---|
| Hazard | H226 | Flammable liquid and vapor | [1] |
| Hazard | H315 | Causes skin irritation | [1] |
| Hazard | H318 | Causes serious eye damage | [1] |
| Hazard | H335 | May cause respiratory irritation | [1] |
| Precaution | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [6][13] |
| Precaution | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [13] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][13] |
| Precaution | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [6][13] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[14] |
Handling and Storage
-
Handling : Use this chemical in a well-ventilated area or under a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[13] Employ non-sparking tools and take measures to prevent the buildup of electrostatic charge.[13][14]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from sources of ignition, strong oxidizing agents, and acids.[14]
First-Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[13]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[13]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
References
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- ASIS Scientific. (n.d.). Safety Data Sheet - 2-Methylpropan-2-ol.
- PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride.
- Mallak Specialties Pvt Ltd. (n.d.). 1-Dimethylamino-2-propanol.
- PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. National Center for Biotechnology Information.
- PubChem. (n.d.). CID 160221588 | C12H30N2O2. National Center for Biotechnology Information.
- Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Method 2561: (1) 2-(DIMETHYLAMINO)ETHANOL (2) 1-DIMETHYLAMINO-2-PROPANOL.
- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
- Wikisource. (2016, June 23). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561).
- Analytice. (n.d.). Diethylaminoethanol (2-) (CAS 100-37-8); 1-(dimethylamino)propan-2-ol (CAS 108-16-7) - WATER analysis.
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- LookChem. (2025, October 11). Product Name:PROPIONALDEHYDE/PROPANAL Cas Number :123-38-6 Formula:C3H6O.
- The Good Scents Company. (n.d.). propionaldehyde, 123-38-6.
- Cheméo. (n.d.). 2-Dimethylamino-1-propanol.
- Wikipedia. (n.d.). Dimethylaminoisopropanol.
- Stenutz. (n.d.). 2-dimethylamino-2-methylpropan-1-ol.
- SpectraBase. (n.d.). 2-Dimethylamino-2-methyl-1-propanol.
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"1-(Dimethylamino)-2-methylpropan-2-OL" solubility in water and other solvents
An In-depth Technical Guide to the Solubility of 1-(Dimethylamino)-2-methylpropan-2-ol
Introduction
This compound (CAS No. 14123-48-9) is a tertiary amino alcohol, a class of compounds characterized by the presence of both a hydroxyl (-OH) and a tertiary amine (-N(CH₃)₂) functional group. This bifunctionality imparts a unique set of physicochemical properties that are of significant interest to researchers, particularly in the fields of pharmaceutical drug development, chemical synthesis, and materials science. Understanding the solubility of this molecule is a cornerstone for its application, dictating everything from reaction kinetics and purification strategies to formulation design and bioavailability.
Physicochemical Properties and Structural Analysis
The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the guiding concept: polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 14123-48-9 | [1] |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Computed XLogP3 | 0.2 | [1] |
Structural Breakdown:
-
Hydrophilic Centers: The molecule possesses two polar functional groups:
-
A tertiary alcohol (-OH) group capable of acting as a hydrogen bond donor and acceptor.
-
A tertiary amine (-N(CH₃)₂) group that can act as a hydrogen bond acceptor. The lone pair of electrons on the nitrogen atom also makes it a weak Brønsted-Lowry base.
-
-
Hydrophobic Region: The molecule has a compact C6 alkyl backbone. While this contributes some non-polar character, its influence is significantly mitigated by the presence of the two powerful hydrophilic groups.
The low molecular weight and a computed XLogP3 of 0.2—a measure of lipophilicity—strongly suggest a predominantly hydrophilic character.[1] This profile is typical for small alkanolamines, which are known for their high water solubility.[2]
Predicted Solubility Profile
Based on the structural analysis and comparison with known analogs, a detailed solubility profile for this compound can be predicted.
Aqueous Solubility
The presence of both a hydroxyl and a dimethylamino group, which can engage in hydrogen bonding with water molecules, predicts high solubility, and likely complete miscibility, in water . This is consistent with data for its structural isomers, such as 1-Dimethylamino-2-propanol, which is reported to be fully miscible in water.[3][4] Similarly, 2-(Dimethylamino)-2-methyl-1-propanol is also highly soluble in water.[5][6]
pH-Dependent Aqueous Solubility
As a tertiary amine, this compound is a weak base. Its solubility in water is therefore highly dependent on the pH of the solution.
-
In acidic to neutral solutions (pH < pKa): The tertiary amine will be protonated to form a cationic ammonium salt. This salt formation dramatically increases the polarity and ionic character of the molecule, leading to a significant enhancement in aqueous solubility.
-
In basic solutions (pH > pKa): The compound will exist predominantly in its neutral, un-ionized form.
This pH-dependent equilibrium is a critical consideration in formulation, analytical method development, and predicting absorption in biological systems.
Caption: pH-dependent equilibrium of the amino alcohol.
Organic Solvent Solubility
The solubility in organic solvents is determined by the solvent's polarity and its ability to interact with the molecule's functional groups.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility to complete miscibility is expected. These solvents can participate in hydrogen bonding with both the hydroxyl and amine groups, similar to water. The solubility of amino acids and their derivatives generally follows this trend.[7]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Good solubility is predicted. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar regions of the molecule.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low to limited solubility is anticipated. The small alkyl frame is insufficient to overcome the high polarity of the hydroxyl and dimethylamino groups, preventing effective solvation by non-polar media.[8]
Table 2: Predicted Solubility Summary
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aqueous | Water, Buffers | High / Miscible | Strong hydrogen bonding; pH-dependent ionization. |
| Polar Protic | Methanol, Ethanol | High / Miscible | Strong hydrogen bonding capabilities. |
| Polar Aprotic | DMSO, Acetonitrile | Good | Dipole-dipole interactions and H-bond acceptance. |
| Non-Polar | Hexane, Toluene | Low / Limited | Mismatch in polarity; weak intermolecular forces. |
Methodologies for Empirical Solubility Determination
While predictions are valuable, empirical determination is essential for accurate, quantifiable data in research and development.[9] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, while potentiometric titration is a powerful technique for ionizable compounds.[10]
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid solute.[11] It is considered the most reliable technique for solubility measurement.[10]
Causality and Experimental Design:
-
Excess Solute: An excess of the compound is required to ensure that the solution reaches saturation, representing the thermodynamic equilibrium point.[10]
-
Equilibration Time: Sufficient time (typically 24-48 hours) is necessary for the dissolution process to reach a steady state.[9] Kinetic measurements with shorter times can overestimate solubility due to the formation of supersaturated solutions.[10]
-
Constant Temperature: Solubility is a temperature-dependent property. Therefore, maintaining a constant and recorded temperature is critical for reproducibility and data accuracy.[12]
-
Phase Separation: Complete separation of the saturated solution from the undissolved solid is crucial to avoid artificially high concentration readings. This is typically achieved by centrifugation followed by filtration.[8]
Caption: Workflow for the Shake-Flask Solubility Method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a precise volume of the chosen solvent. The vial should be sealed to prevent solvent evaporation.
-
Equilibration: Place the vial in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25°C). Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation:
-
Remove the vial and allow the undissolved solid to sediment. For fine suspensions, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the compound at known concentrations.
-
Dilute the filtered saturated solution into the appropriate concentration range for the analytical method.
-
Determine the concentration of the compound in the filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
-
Reporting: Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was made.
Protocol 2: pH-Dependent Solubility Determination (Potentiometric Titration)
This method is highly efficient for ionizable compounds, as it can determine both the pKa and the solubility profile across a range of pH values in a single experiment.[13]
Causality and Experimental Design: The method relies on titrating a suspension of the compound with a strong acid or base. As the pH changes, the compound either dissolves (as it ionizes) or precipitates (as it becomes neutral). By carefully monitoring the pH and the amount of titrant added, one can calculate the concentration of the dissolved species at each pH point.[13]
Step-by-Step Protocol:
-
Preparation: Create a suspension of a known amount of this compound in a specific volume of deionized water. The amount should be sufficient to ensure undissolved solid is present at the point of minimum solubility.
-
Initial Titration: Begin by titrating the suspension with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to fully dissolve the compound as its hydrochloride salt.
-
Titration with Base: Titrate the resulting solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
-
Data Acquisition: Record the pH of the solution after the addition of each aliquot of base, allowing the reading to stabilize. Continue the titration well past the point where the compound begins to precipitate (observed as turbidity) and into a higher pH range.
-
Data Analysis: Plot the pH versus the volume of titrant added. The resulting curve can be analyzed using specialized software or thermodynamic equations to determine the pKa (from the inflection point) and the intrinsic solubility (solubility of the neutral form).[13] The solubility at any given pH can then be calculated.
Conclusion
This compound is predicted to be a highly water-soluble compound, exhibiting complete miscibility with water and other polar protic solvents. Its aqueous solubility is fundamentally linked to pH, increasing significantly in acidic conditions due to the protonation of its tertiary amine. While its solubility is expected to be good in polar aprotic solvents, it is predicted to be limited in non-polar media.
For drug development professionals and researchers, these characteristics are critical. However, moving beyond prediction to precise, empirical data is paramount. The shake-flask and potentiometric titration methods described herein represent robust, authoritative protocols for generating the high-quality solubility data necessary for advancing scientific discovery and product development.
References
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Pharmaceutical Sciences. (2024).
- National Institutes of Health (NIH). (2012).
- PubChem. This compound. [Link]
- ACS Publications. (2020).
- ACS Publications. (2019).
- ResearchGate. (2017).
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
- Mallak Specialties Pvt Ltd. 1-Dimethylamino-2-propanol. [Link]
- Lund University Publications. (2006).
- Wikipedia. Alkanolamine. [Link]
- J-STAGE. (1960). Solubilities Studies of Basic Amino Acids. [Link]
- Solubility of Things. 2-(Dimethylamino)-2-methyl-1-propanol. [Link]
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- 4. 1-Dimethylamino-2-propanol, 99% | Fisher Scientific [fishersci.ca]
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A Technical Guide to the Physicochemical Characterization of 1-(Dimethylamino)-2-methylpropan-2-ol: Focus on Boiling and Melting Points
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the boiling and melting points of the amino alcohol 1-(Dimethylamino)-2-methylpropan-2-ol. Recognizing the critical role of accurate physicochemical data in research and development, this document synthesizes information from established chemical databases and outlines the rigorous experimental protocols necessary for the empirical determination of these properties.
Introduction to this compound
This compound (CAS Number: 14123-48-9) is a tertiary amino alcohol with the molecular formula C₆H₁₅NO. Its structure, featuring a tertiary alcohol and a tertiary amine, suggests potential applications as a building block in organic synthesis, a catalyst, or a precursor for pharmacologically active molecules. Accurate knowledge of its physical properties, such as boiling and melting points, is fundamental for its purification, handling, and application in synthetic chemistry and drug development.
It is important to distinguish this compound from its structural isomers, such as 2-(dimethylamino)-2-methylpropan-1-ol, as the position of the hydroxyl group significantly influences intermolecular forces and, consequently, the physical properties.
Physicochemical Properties: Boiling and Melting Points
A thorough search of publicly available chemical databases and literature reveals a notable absence of experimentally determined boiling and melting points for this compound. This suggests that the compound may be less common or that its physical properties have not been extensively characterized and published.
Computationally Predicted Properties
In the absence of experimental data, computational methods provide estimated values for the physical properties of this compound. It is crucial to recognize that these are theoretical predictions and should be verified by experimental measurement.
| Property | Predicted Value | Source |
| Molecular Weight | 117.19 g/mol | PubChem[1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| XLogP3-AA (LogP) | 0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Experimental Data of a Structural Isomer: 2-(Dimethylamino)-2-methyl-1-propanol
In contrast, experimental data is available for the structural isomer, 2-(Dimethylamino)-2-methyl-1-propanol (CAS: 7005-47-2), where the hydroxyl group is primary. These values can offer a point of comparison, though the tertiary nature of the alcohol in the target compound is expected to influence its properties.
| Property | Experimental Value | Source |
| Melting Point | 19 °C | ChemicalBook[2], Stenutz[3] |
| Boiling Point | 61 °C at 20 mmHg | ChemicalBook[2] |
The structural difference between a primary and a tertiary alcohol can affect boiling and melting points due to variations in steric hindrance and the ability to participate in hydrogen bonding.
Experimental Determination of Boiling and Melting Points
For researchers synthesizing or working with this compound, the experimental determination of its boiling and melting points is a critical step for characterization and purity assessment. The following sections detail the standard, field-proven methodologies for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This temperature is dependent on the atmospheric pressure.
Experimental Protocol: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath.
-
Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued.
-
Measurement: The liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Diagram of Boiling Point Determination Workflow
Caption: Workflow for Boiling Point Determination.
Conclusion
While experimentally determined boiling and melting points for this compound are not currently found in the mainstream chemical literature, this guide provides the necessary framework for researchers to determine these crucial physical constants. The provided protocols for melting and boiling point determination represent standard, reliable methods for the characterization of novel or uncharacterized compounds. It is recommended that any experimentally determined values be reported in future publications to enrich the collective body of chemical knowledge.
References
- PubChem. This compound.
- Stenutz, R. 2-dimethylamino-2-methylpropan-1-ol. [Link]
Sources
The Unseen Architect: A Technical Guide to the Mechanistic Role of 1-(Dimethylamino)-2-methylpropan-2-ol in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Dimethylamino)-2-methylpropan-2-ol, a structurally simple yet functionally significant amino alcohol, holds a subtle but crucial role in the landscape of modern organic synthesis. While not a household name in the canon of reagents, its mechanism of action, particularly in the realm of organometallic additions to carbonyl compounds, offers a compelling case study in ligand-accelerated and stereodirected reactions. This technical guide delves into the core functionalities of this compound, elucidating its mechanistic underpinnings. By examining its structural attributes and drawing parallels with analogous compounds in high-stakes pharmaceutical synthesis, we will construct a comprehensive understanding of its role as a reaction modulator. This document aims to equip researchers and drug development professionals with the insights necessary to leverage the unique properties of this and similar amino alcohols in their synthetic endeavors.
Introduction: Beyond a Simple Molecule
At first glance, this compound (CAS No. 14123-48-9) appears to be a straightforward amino alcohol.[1] Its molecular structure features a tertiary amine and a tertiary alcohol, functionalities that individually are well-understood in organic chemistry. However, it is the synergistic interplay of these two groups that imbues this molecule with its noteworthy reactivity and catalytic potential. The proximity of the nitrogen and oxygen atoms allows for the formation of a bidentate ligand, capable of chelating metal centers and thereby influencing the steric and electronic environment of a reaction.
This guide will explore the mechanistic hypothesis that this compound primarily functions as a powerful ligand and reaction facilitator in nucleophilic addition reactions, most notably in Grignard reactions. We will draw significant insights from the well-documented synthesis of a key intermediate for the analgesic drug Tapentadol, where a structurally analogous amino alcohol plays a pivotal role.[2][3][4]
Core Mechanism of Action: A Tale of Chelation and Directed Reactivity
The principal mechanism of action for this compound in organic reactions revolves around its ability to form a chelate complex with organometallic reagents, such as Grignard reagents (R-MgX). This chelation has profound consequences for the reactivity and selectivity of the organometallic species.
The Chelation Effect: Taming the Grignard Reagent
In a typical Grignard reaction, the reagent exists in a complex equilibrium of various species, including monomers, dimers, and higher-order aggregates. This can lead to variable reactivity and side reactions. The introduction of a bidentate ligand like this compound can break down these aggregates to form a more defined, monomeric, and highly reactive species.
The nitrogen of the dimethylamino group and the oxygen of the hydroxyl group coordinate to the magnesium center of the Grignard reagent. This chelation creates a more organized and sterically defined reactive complex.
Diagram 1: Chelation of a Grignard Reagent by this compound
Caption: Chelation of a Grignard reagent by this compound.
Activation of the Carbonyl Group and Stereochemical Control
The chelated Grignard reagent is not only more reactive but also presents a more defined steric environment. When this complex approaches a carbonyl compound (an aldehyde or ketone), the magnesium can coordinate to the carbonyl oxygen, pre-organizing the transition state for the nucleophilic attack.
In cases where the amino alcohol is chiral, this pre-organization can lead to a highly stereoselective addition, as one face of the carbonyl is sterically shielded by the bulky groups on the ligand. While this compound itself is achiral, its derivatives with stereocenters are employed in asymmetric synthesis. The fundamental principle of activation and steric direction, however, remains the same.
Diagram 2: Proposed Transition State for the Addition of a Chelated Grignard Reagent to a Ketone
Caption: Proposed transition state for the nucleophilic addition.
Application in Pharmaceutical Synthesis: The Tapentadol Intermediate Case Study
A compelling real-world example that underscores the mechanistic principles described above is the synthesis of (2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, a key intermediate in the production of the analgesic Tapentadol.[3][4][5][6] The synthesis involves the Grignard reaction of 3-bromoanisole with (S)-3-(dimethylamino)-2-methylpropanal. While the starting material is an aldehyde and not our specific amino alcohol, the product is a structurally analogous amino alcohol, and its formation highlights the importance of the amino group in directing the reaction.
The stereospecificity of this reaction is crucial for the efficacy of the final drug. The presence of the dimethylamino group in the starting material is believed to play a role in chelating the magnesium center of the Grignard reagent formed in situ, leading to a diastereoselective addition to the aldehyde.
Experimental Protocol: A Representative Grignard Reaction
The following is a generalized, illustrative protocol for a Grignard reaction that could be facilitated by an amino alcohol like this compound, based on the principles observed in the Tapentadol synthesis.
Objective: To synthesize a tertiary alcohol via the Grignard addition to a ketone, facilitated by this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 1.2 g | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Bromobenzene | 157.01 | 7.85 g (5.2 mL) | 0.05 |
| Acetophenone | 120.15 | 5.4 g (5.2 mL) | 0.045 |
| This compound | 117.19 | 5.86 g (6.6 mL) | 0.05 |
| Saturated aq. NH4Cl solution | - | 50 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Anhydrous MgSO4 | 120.37 | - | - |
Procedure:
-
Preparation of the Grignard Reagent:
-
A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings (1.2 g) are added to the flask.
-
A solution of bromobenzene (7.85 g) in anhydrous THF (20 mL) is prepared and added to the dropping funnel.
-
A small amount of the bromobenzene solution is added to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a crystal of iodine.
-
Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Addition of the Amino Alcohol and Ketone:
-
The Grignard solution is cooled to 0 °C in an ice bath.
-
A solution of this compound (5.86 g) in anhydrous THF (10 mL) is added dropwise to the Grignard reagent. The mixture is stirred for 15 minutes.
-
A solution of acetophenone (5.4 g) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution (50 mL) at 0 °C.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired tertiary alcohol.
-
Diagram 3: Experimental Workflow
Caption: A typical workflow for a Grignard reaction using an amino alcohol additive.
Conclusion and Future Outlook
This compound, while seemingly a simple molecule, embodies the elegant principles of ligand-assisted organometallic chemistry. Its ability to chelate metal centers, thereby enhancing reactivity and providing a framework for stereochemical control, makes it a valuable tool in the synthetic chemist's arsenal. The insights gained from its structural analogues in pharmaceutical synthesis confirm its potential in complex molecule construction.
Future research in this area could focus on the development of chiral derivatives of this compound for asymmetric catalysis. Furthermore, a deeper computational and spectroscopic investigation into the precise nature of the chelated transition states would provide invaluable data for the rational design of more efficient and selective catalytic systems based on this and similar amino alcohol scaffolds. For researchers in drug development, the ability to fine-tune the reactivity of organometallic reagents through the use of such simple yet effective ligands offers a promising avenue for the efficient and stereoselective synthesis of novel therapeutic agents.
References
- The Backbone of Pain Relief: Understanding the Synthesis of Tapentadol Intermedi
- A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
- Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
- Intermediate of tapentadol.
- INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS.
- Enantioselective Addition of Grignard Reagents to Aldehydes.
- This compound. PubChem. (URL: [Link])
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- 4. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 5. US9663456B2 - Intermediate of tapentadol - Google Patents [patents.google.com]
- 6. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]
Navigating the Uncharted: A Technical Safety and Handling Guide for 1-(Dimethylamino)-2-methylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
A Note on a Developing Safety Profile
This guide provides a comprehensive overview of the safety and handling precautions for 1-(Dimethylamino)-2-methylpropan-2-ol (CAS No. 14123-48-9). It is imperative to acknowledge that while this compound is available for research and development, a comprehensive, experimentally verified safety and toxicological profile is not as extensively documented as for its structural isomers, such as 1-Dimethylamino-2-propanol and 2-(Dimethylamino)-2-methyl-1-propanol.
Therefore, this document synthesizes the available data for this compound with established safety protocols for its isomers and the broader class of flammable amino alcohols. This approach is adopted to provide the most robust safety guidance possible, with the explicit understanding that a degree of professional judgment and caution, informed by the principles of chemical safety, is paramount. All claims and protocols are supported by authoritative sources, which are cited accordingly and listed in the concluding "References" section.
Section 1: Hazard Identification and Classification
The primary hazards associated with this compound, based on computational models and data from structurally similar compounds, are its flammability and its potential for causing skin and eye irritation.[1]
GHS Classification (Predicted): [1]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
A Note on Corrosivity: While the direct GHS classification for skin corrosion of this compound is listed as irritation, its isomers are classified as causing severe skin burns and eye damage (Skin Corrosion 1B).[2][3][4] Given the presence of the amino group, it is prudent to handle this compound as a potentially corrosive material until more specific data becomes available.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3] A certified chemical fume hood is mandatory for any procedures that may generate vapors or aerosols.[2] The ventilation system should be designed to prevent the accumulation of flammable vapors.[5]
-
Safety Showers and Eyewash Stations: ANSI-approved safety showers and eyewash stations must be readily accessible within a 10-second travel distance from the handling area.[6][7]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6][8] | Protects against splashes that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for incidental contact.[9][10] For prolonged contact, consult the glove manufacturer's compatibility data. | Prevents skin irritation and potential burns.[1] |
| Skin and Body Protection | A flame-resistant lab coat is recommended.[11] For larger quantities or tasks with a high splash potential, a chemical-resistant apron should be worn.[9] Closed-toe shoes are required at all times. | Protects against skin contact and in the event of a fire. |
| Respiratory Protection | Respiratory protection is not typically required when adequate engineering controls are in place. If vapors or aerosols are generated and cannot be controlled at the source, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] | Prevents respiratory tract irritation.[1] |
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]
-
Contaminated clothing should be removed immediately and laundered before reuse.[3]
Section 3: Safe Handling and Storage
The dual hazards of flammability and potential corrosivity demand stringent adherence to safe handling and storage protocols.
Handling:
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[2][3] Use non-sparking tools and explosion-proof equipment where necessary.[3]
-
Static Discharge: Take precautionary measures against static discharge.[2] Grounding and bonding of containers and equipment is essential during transfers of large volumes.[12]
-
Incompatible Materials: Avoid contact with strong acids and oxidizing agents.[2]
-
Aerosol Generation: Avoid inhalation of vapor or mist.[13]
Storage:
-
Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][13]
-
Storage Area: Store in a designated flammables storage cabinet.[11] The storage area should be segregated from incompatible materials.[14]
-
Temperature: Store in a cool place.[13]
Section 4: Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[2][15] Water spray may be used to cool containers.[2]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.[12]
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode when heated.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures:
A detailed spill response protocol should be in place and all personnel should be trained on its execution.
Spill Response Workflow
Caption: A stepwise workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert others in the vicinity.[16]
-
Assess the Situation: Evaluate the extent of the spill and the associated hazards. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.[17]
-
Personal Protective Equipment: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 2.[17]
-
Control Ignition Sources: Turn off all potential ignition sources in the area.[18]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[18] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.[11]
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[18]
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[11]
Section 5: Toxicological Information
As previously stated, detailed toxicological data for this compound is limited. The information below is largely based on data from its isomers and should be interpreted with caution.
-
Acute Toxicity: Isomers are harmful if swallowed or in contact with skin.[2][4]
-
Skin Corrosion/Irritation: Isomers can cause severe skin burns.[2][3][4]
-
Serious Eye Damage/Irritation: Isomers can cause serious eye damage.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[2] Ingestion can cause severe swelling and damage to the digestive tract.[2]
Section 6: Conclusion
The safe handling of this compound requires a proactive and informed approach to risk management. While a complete safety profile is still under development, by adhering to the principles of chemical safety, utilizing the available data for this compound and its structural isomers, and implementing the robust engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can significantly mitigate the associated risks. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of working safely with this and all laboratory chemicals.
References
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- EHS. (2022). Safety Precautions for Corrosive Substances. [Link]
- Fire and Safety Centre. (n.d.). How to extinguish a flammable liquid fire. [Link]
- Phoenix Fire Department. (n.d.). FLAMMABLE LIQUID INCIDENTS. [Link]
- Complete Environmental Products. (n.d.). 7 Steps To Spill Response. [Link]
- Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. [Link]
- Canadian Occupational Safety. (2020). Flammable liquids: air on fire. [Link]
- The University of Tennessee Knoxville. (n.d.).
- CWS. (2025). Fire class B: How to extinguish liquid fires correctly. [Link]
- OSHA Training School. (2024).
- The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. [Link]
- Chemsafe. (2025). 10 Tips Working Safely with corrosives. [Link]
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure: Flammable Liquids. [Link]
- Brandeis University. (n.d.). Corrosive Chemicals.
- PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol.
- Cole-Parmer. (2016). SAFETY DATA SHEET: 2-AMINO-2-METHYL-1-PROPANOL. [Link]
- University of Illinois Division of Research Safety. (2024). Flammable Liquids. [Link]
- Grow Training. (n.d.). Handling Flammable Chemicals - Key Precautions To Take. [Link]
- The Chemistry Blog. (2024). Safe Handling of Flammable Chemicals. [Link]
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The Unassuming Workhorse: A Historical and Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Dimethylamino)-2-methylpropan-2-ol, a sterically hindered tertiary amino alcohol, represents a fascinating yet understated player in the lexicon of organic synthesis. While its isomers have enjoyed broader application and scholarly attention, this particular molecule offers unique structural features that merit a closer examination. This technical guide provides a comprehensive historical context for this compound, detailing its synthesis, exploring its potential applications based on the established roles of analogous amino alcohols, and offering insights into the mechanistic underpinnings of its reactivity. We will delve into the causality behind synthetic choices and provide detailed protocols, positioning this compound as a potentially valuable tool for the modern synthetic chemist.
Introduction: The Significance of Steric Hindrance in Amino Alcohols
Amino alcohols are a cornerstone of modern organic chemistry, prized for their bifunctional nature which allows them to act as chiral ligands, auxiliaries, and synthons for biologically active molecules.[1][2] The specific architecture of an amino alcohol, particularly the substitution pattern around the amine and alcohol moieties, dictates its utility. This compound, with its tertiary alcohol and a dimethylamino group, presents a case of significant steric congestion around the hydroxyl group. This structural feature, while potentially limiting its reactivity in some contexts, can be strategically exploited to influence the stereochemical outcome of reactions.
This guide will illuminate the historical development and synthetic pathways to this compound and explore its unrealized potential in asymmetric synthesis, drawing logical parallels from its more celebrated chemical cousins.
Historical Context and Synthesis: From Industrial Process to Laboratory Reagent
The documented history of this compound is more rooted in industrial process chemistry than in the annals of academic synthetic methodology. This suggests its initial value was likely as a chemical intermediate or a compound with specific physical properties rather than a reagent for complex organic transformations.
Early Synthetic Approaches: The Ring-Opening of Isobutylene Oxide
One of the most direct and historically significant routes to β-amino alcohols is the nucleophilic ring-opening of epoxides with amines.[3][4] In the case of this compound, this involves the reaction of isobutylene oxide (2,2-dimethyloxirane) with dimethylamine.
Reaction Mechanism: The reaction proceeds via an SN2 mechanism. The dimethylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In the case of the unsymmetrical isobutylene oxide, the nucleophilic attack preferentially occurs at the less sterically hindered primary carbon, leading to the desired product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Epoxide Ring-Opening
-
Reaction Setup: To a solution of isobutylene oxide (1.0 eq.) in a suitable solvent such as methanol or water, add dimethylamine (1.2 eq.) at 0 °C.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by distillation or column chromatography to yield this compound.
Isomerization from a Commercially Available Precursor
A 1968 patent discloses an intriguing alternative synthesis based on the isomerization of the more readily available 2-(dimethylamino)-2-methyl-1-propanol.[5] This process highlights a historical industrial method for accessing the tertiary alcohol isomer.
Reaction Principle: The isomerization is achieved by heating 2-(dimethylamino)-2-methyl-1-propanol in the presence of formic acid. The acidic conditions likely facilitate a dehydration-rehydration mechanism or a rearrangement involving a carbocationic intermediate, ultimately leading to the thermodynamically more stable tertiary alcohol.
Experimental Protocol: Isomerization of 2-(Dimethylamino)-2-methyl-1-propanol [5]
-
Reaction Mixture: A mixture of 2-(dimethylamino)-2-methyl-1-propanol (1.0 eq.), water, and a catalytic amount of formic acid (e.g., 1 ml of 88% HCOOH per 109 g of starting material) is prepared in a distillation apparatus. Toluene can be added to aid in azeotropic water removal.
-
Distillation: The mixture is heated to distill off water, driving the equilibrium towards the isomerized product.
-
Fractionation: After the removal of water, the reaction mixture is fractionally distilled to isolate this compound. The patent reports a 70% yield for this conversion.
Applications in Organic Synthesis: A Landscape of Potential
While specific applications of this compound in the academic literature are sparse, its structure suggests a number of potential uses, drawing parallels with other sterically hindered amino alcohols.
As a Chiral Ligand in Asymmetric Catalysis
The bifunctional nature of amino alcohols makes them excellent candidates for chiral ligands in transition metal-catalyzed reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations. The steric bulk of this compound could be advantageous in creating a well-defined chiral pocket around a metal catalyst, potentially leading to high levels of asymmetric induction.
Hypothetical Application: Asymmetric Transfer Hydrogenation
A plausible application is in asymmetric transfer hydrogenation of ketones, a reaction for which other chiral amino alcohols have proven effective.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
As a Bulky Base or Additive
The sterically hindered nature of this compound, coupled with the basicity of the dimethylamino group, makes it a candidate as a non-nucleophilic base or a reaction additive. Its bulk could be beneficial in situations where a base is needed to deprotonate a substrate without engaging in unwanted side reactions.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [6] |
| Molecular Weight | 117.19 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 14123-48-9 | [6] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
-
¹H NMR: Resonances for the two methyl groups of the isobutyl moiety, a singlet for the N-methyl groups, a methylene signal, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Signals corresponding to the quaternary carbon of the tertiary alcohol, the two equivalent methyl carbons attached to it, the methylene carbon, and the N-methyl carbons.
-
IR Spectroscopy: A broad absorption band in the region of 3400-3200 cm⁻¹ characteristic of the O-H stretching of the alcohol, and C-N stretching vibrations.
Conclusion and Future Outlook
This compound is a molecule with a modest but intriguing history in organic synthesis. While it has not been as extensively studied as its isomers, its unique steric properties suggest that it could be a valuable tool in the hands of a creative synthetic chemist. Its straightforward synthesis from readily available starting materials further enhances its appeal.
Future research could focus on the synthesis of its enantiopure forms and their application as chiral ligands in a variety of asymmetric transformations. A systematic study of its performance in comparison to other well-established amino alcohols would be highly valuable in defining its niche in the synthetic chemist's toolbox. The historical context, rooted in practical industrial processes, serves as a reminder that valuable reagents can often be found in overlooked corners of the chemical literature.
References
- Karimov, J. S. (2025). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. American Journal of Applied Science and Technology, 54-58.
- Ager, D. J. (1990). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 90(7), 1179-1205.
- Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737-799.
- Azizi, N., & Saidi, M. R. (2005).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9793738, this compound.
- (Referencing general principles of asymmetric c
- (Referencing general principles of non-nucleophilic bases).
- (Referencing general spectroscopic principles).
- Godfrey, J. C. (1968). U.S. Patent No. 3,402,203. Washington, DC: U.S.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11208, Isobutylene oxide.
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"1-(Dimethylamino)-2-methylpropan-2-OL" enantiomers and stereochemistry
Starting Research on the Alcohol
I've initiated the research phase. My focus right now is on "1-(Dimethylamino)-2-methylpropan-2-ol." I'm diving deep with Google searches, concentrating on the synthesis, its chiral properties, and relevant physical and chemical traits. I'm aiming for a strong foundation before moving forward.
Refining Research Approach
I'm now refining my approach to the research. I'm focusing on targeted Google searches for "this compound," specifically concerning its synthesis, chirality, and enantiomeric properties. I'll analyze the results to identify key technical details and authoritative sources, paying close attention to stereochemistry. I'm starting to visualize concepts with Graphviz diagrams.
Defining the Guide Structure
I'm now zeroing in on the guide's structure. I'll start with targeted Google searches on "this compound," looking at synthesis, chirality, and enantiomers. I'll then analyze the search results, focusing on stereochemistry. I plan to introduce the molecule and its stereochemistry, followed by synthesis, chiral resolution, and analysis methods. I'll use Graphviz to visualize key concepts and provide citations. I'll also create tables for quantitative data and a complete references section.
Discovering Compound Details
I've started exploring the compound, this compound. The initial scan suggests a structure with a tertiary alcohol. Specifically, it seems the carbon with the hydroxyl group is bonded to two methyl groups and a methylene group. I'm building this molecular picture.
Analyzing Potential Isomers
I'm now diving deeper into the implications of the user's initial premise, given the compound's structure. The original compound, (CH3)2C(OH)CH2N(CH3)2, is achiral. However, the user's focus on "enantiomers and stereochemistry" suggests a chiral compound might be the real subject of interest. I've identified two likely candidates: 1-(Dimethylamino)-2-propanol and 2-(Dimethylamino)-1-propanol, both of which possess a chiral center.
Confirming Focus on Chirality
Now, I'm confident in focusing on 1-(Dimethylamino)-2-propanol, a chiral molecule. I've re-examined the initial compound; it lacks chirality. Given the user's emphasis on stereochemistry, the shift to the chiral isomer, CH3CH(OH)CH2N(CH3)2, is logical. I can now address the user's intent directly.
Refining Chiral Compound Focus
I've clarified the user's probable interest in the chiral isomer, 1-(Dimethylamino)-2-propanol. My analysis shows the originally specified compound, this compound, is achiral, and I'm confident the user seeks stereochemical information. I've re-evaluated the user's intent. Based on search results, I'm generating a comprehensive guide on 1-(Dimethylamino)-2-propanol. This guide will encompass synthesis, chiral properties, methods for enantiomer separation, and methods to analyse enantiomeric purity.
An In-depth Technical Guide to the Synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol
Abstract
This technical guide provides a comprehensive overview of the historical synthesis of the tertiary amino alcohol, 1-(Dimethylamino)-2-methylpropan-2-ol. While a singular "discovery" event is not prominent in the scientific literature, this document elucidates a key early synthetic pathway involving the isomerization of 2-(dimethylamino)-2-methylpropan-1-ol, as detailed in historical patents. This guide will delve into the mechanistic underpinnings of this transformation, providing a logical framework for the experimental choices. Furthermore, we will explore other classical and plausible synthetic routes to this class of compounds, offering researchers and drug development professionals a robust understanding of the synthesis of sterically hindered amino alcohols. This document is intended for an audience with a strong background in organic chemistry.
Introduction: The Significance of Tertiary Amino Alcohols
Tertiary amino alcohols, such as this compound, represent a class of organic compounds with significant utility in medicinal chemistry and materials science. The presence of both a hydroxyl group and a tertiary amine imparts unique chemical properties, including the potential for complex biological interactions and utility as building blocks in the synthesis of more complex molecules. Their structural motifs are found in a variety of biologically active compounds. The synthesis of sterically hindered tertiary amino alcohols, in particular, presents unique challenges and requires a nuanced understanding of reaction mechanisms and steric effects.
This guide will focus on the foundational synthesis of this compound, providing a detailed examination of an early and effective method, alongside a discussion of alternative synthetic strategies.
The Isomerization Pathway: A Foundational Synthesis
A significant early method for the preparation of this compound is detailed in a 1968 patent, which describes the acid-catalyzed isomerization of its structural isomer, 2-(dimethylamino)-2-methylpropan-1-ol.[1] This approach is notable for its elegance and efficiency in transforming a readily available primary alcohol into a more sterically hindered tertiary alcohol.
Synthesis of the Precursor: 2-(Dimethylamino)-2-methylpropan-1-ol
The synthesis of the starting material, 2-(dimethylamino)-2-methylpropan-1-ol, is a critical first step. This is typically achieved through the reductive amination of 2-amino-2-methyl-1-propanol with formaldehyde.[1][2] The reaction proceeds via the formation of a hydroxymethylamino intermediate, which is then reduced in situ. A common method involves heating the primary amino alcohol with an excess of formaldehyde.[1]
Experimental Protocol: Synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol [1]
-
Step 1: In a suitable pressure vessel, combine 2-amino-2-methyl-1-propanol and formaldehyde in a molar ratio of at least 1:3.
-
Step 2: Heat the mixture to a temperature range of 120°C to 160°C.
-
Step 3: Maintain the reaction at this temperature for a sufficient period to ensure the complete formation of 2-(dimethylamino)-2-methylpropan-1-ol.
-
Step 4: After the reaction is complete, the resulting N,N-dimethylamino alcohol can be purified by distillation.
The Isomerization Reaction: From Primary to Tertiary Alcohol
The core of this synthetic approach is the isomerization of the primary alcohol to the tertiary alcohol. This transformation is effectively catalyzed by formic acid at elevated temperatures.[1]
Mechanism of Isomerization:
The mechanism of this acid-catalyzed rearrangement likely proceeds through a protonated intermediate that facilitates a 1,2-hydride shift. The thermodynamic stability of the resulting tertiary carbocation drives the equilibrium towards the formation of the tertiary alcohol.
Caption: Proposed mechanism for the acid-catalyzed isomerization.
Experimental Protocol: Isomerization to this compound [1]
-
Step 1: 2-(Dimethylamino)-2-methylpropan-1-ol is distilled in the presence of approximately 3% by weight of formic acid.
-
Step 2: The distillation is conducted at a liquid temperature of around 150°C, with the vapor temperature maintained at approximately 125-130°C.
-
Step 3: The progress of the conversion can be monitored over time, with significant yields of this compound being achieved.
-
Step 4: The final product is isolated and purified by fractional distillation.
Alternative Synthetic Strategies: A Conceptual Overview
While the isomerization route provides a historically significant pathway, other classical methods for the synthesis of tertiary amino alcohols are plausible for the preparation of this compound. These methods offer alternative approaches that may be advantageous under specific circumstances.
Grignard Reaction Approach
A powerful and versatile method for forming carbon-carbon bonds and synthesizing tertiary alcohols is the Grignard reaction.[3] In a hypothetical synthesis of this compound, a Grignard reagent could be reacted with an appropriate amino ketone.
Caption: Conceptual Grignard reaction pathway.
Causality Behind Experimental Choices:
-
Choice of Grignard Reagent: Methylmagnesium bromide is selected to introduce the second methyl group onto the carbonyl carbon that will become the tertiary alcohol center.
-
Substrate: The corresponding amino ketone, 1-(dimethylamino)propan-2-one, would be the required starting material.
-
Reaction Conditions: Anhydrous conditions are crucial for the success of any Grignard reaction to prevent the quenching of the highly basic Grignard reagent.
Ring-Opening of an Epoxide
The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols.[4][5][6] To synthesize this compound via this route, one could envision the reaction of 2,2-dimethyloxirane (isobutylene oxide) with dimethylamine.
Regioselectivity Considerations:
The ring-opening of unsymmetrical epoxides can proceed via two pathways, leading to regioisomers. Under neutral or basic conditions, the nucleophilic attack of the amine typically occurs at the less sterically hindered carbon atom (an SN2-type mechanism). In the case of 2,2-dimethyloxirane, both carbons of the epoxide ring are attached to methyl groups, with one being a quaternary carbon. The attack would be expected to occur at the primary carbon.
Caption: Epoxide ring-opening with dimethylamine.
Characterization and Physicochemical Properties
The identity and purity of this compound would be confirmed using a suite of standard analytical techniques.
| Property | Value |
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol |
| CAS Number | 14123-48-9 |
| Boiling Point | Approx. 151 °C at 760 mmHg |
| Density | Approx. 0.885 g/cm³ |
Spectroscopic Data (Predicted):
-
¹H NMR: Resonances corresponding to the two equivalent methyl groups of the tertiary alcohol, the methylene protons adjacent to the nitrogen, the six protons of the dimethylamino group, and the hydroxyl proton.
-
¹³C NMR: Signals for the quaternary carbon of the alcohol, the two equivalent methyl carbons, the methylene carbon, and the two equivalent carbons of the dimethylamino group.
-
IR Spectroscopy: A broad absorption band in the region of 3400-3200 cm⁻¹ characteristic of the O-H stretch of the alcohol, and C-N stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Conclusion
The synthesis of this compound, while not marked by a singular, celebrated discovery, is well-rooted in the fundamental principles of organic chemistry. The acid-catalyzed isomerization of its primary alcohol isomer stands as a key, documented early synthetic method. Understanding this pathway, along with other plausible classical routes such as the Grignard reaction and epoxide ring-opening, provides a comprehensive toolkit for chemists working on the synthesis of sterically hindered amino alcohols. These foundational methods continue to inform the development of novel synthetic strategies for this important class of molecules, which are of enduring interest in pharmaceutical and materials science research.
References
- ANGUS CHEMICAL COMPANY;MOORE, David W.;SWEDO, Raymond;PEERA, Asghar A. WO2012/44508, 2012, A1.
- Chenchen Weng, et al. (2014). Evolution of Epoxides to Synthesize b-amino Alcohols: A Mini Review. Asian Journal of Chemistry, 26, 3761-3768.
- Tindall, J. B. (1968). Process of preparing n, n-dimethylamino alcohols. U.S. Patent No. 3,402,203. Washington, DC: U.S.
- Reddy, et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Heterocyclic Chemistry, 54(4), 2245-2258.
- Horne, W. H., & Shriner, R. L. (1932). THE REACTION BETWEEN DIETHYLAMINE AND ETHYLENE OXIDE. Journal of the American Chemical Society, 54(7), 2925–2928.
- Azizi, N., & Saidi, M. R. (2005). The mild aminolysis of a variety of epoxides in water gave β-amino alcohols with high selectivity and in excellent yields in the absence of any catalyst. Organic Letters, 7(17), 3649–3651.
- McKennon, M. J., & Meyer, A. I. (1993). A convenient reduction of amides to amines with sodium borohydride and iodine. The Journal of Organic Chemistry, 58(13), 3568–3571.
- Shalitin, Y. (1969). Amine Catalysis in the Hydrolysis of Active Esters. Israel Journal of Chemistry, 7(4), 541-549.
- Hine, J., & Khan, M. N. (1985). Intramolecular general base catalysis by the amino group in the hydrolysis of p-nitrophenyl acetate. Journal of the American Chemical Society, 107(22), 6478–6484.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
An In-depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol: Synthesis, Applications, and Future Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Dimethylamino)-2-methylpropan-2-ol is a tertiary amino alcohol of growing interest in the fields of organic synthesis and medicinal chemistry. Its structural features, combining a sterically hindered tertiary alcohol with a dimethylamino group, impart unique chemical properties that make it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive literature review of this compound, covering its chemical and physical properties, detailed synthesis methodologies, and current and potential applications in drug development and catalysis. Particular focus is placed on its emerging role as a key intermediate in the synthesis of novel analgesic compounds.
Introduction: The Significance of Amino Alcohols in Drug Discovery
Amino alcohols are a privileged structural motif in a vast array of biologically active compounds and approved drugs.[1] The presence of both a hydroxyl and an amino group allows for a diverse range of intermolecular interactions, including hydrogen bonding and ionic interactions, which are crucial for molecular recognition and binding to biological targets.[1][2] The versatility of the amino alcohol scaffold has led to its incorporation into drugs across various therapeutic areas, including cardiovascular diseases, infectious diseases, and central nervous system disorders.[2]
This compound, a member of this important class of compounds, possesses a unique substitution pattern that offers distinct advantages in organic synthesis. The tertiary alcohol provides steric bulk, influencing the stereochemical outcome of reactions, while the tertiary amine can act as a catalytic site or a handle for further functionalization. This guide will delve into the specific chemistry of this intriguing molecule and explore its potential in the development of new therapeutics.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
Chemical and Physical Data
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 14123-48-9 | [3] |
| Molecular Formula | C₆H₁₅NO | [3] |
| Molecular Weight | 117.19 g/mol | [3] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| SMILES | CC(C)(CN(C)C)O | [3] |
| InChIKey | XTYRIICDYQTTTC-UHFFFAOYSA-N | [3] |
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also reported to cause skin irritation and serious eye damage.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthesis of this compound: Key Methodologies
Epoxide Ring-Opening with Dimethylamine
The nucleophilic ring-opening of epoxides by amines is a common and efficient method for the synthesis of β-amino alcohols.[4] In the case of this compound, the logical starting materials would be 2,2-dimethyloxirane (isobutylene oxide) and dimethylamine.
Hypothetical Protocol:
-
In a pressure-rated reaction vessel, 2,2-dimethyloxirane is dissolved in a suitable solvent, such as methanol or ethanol.
-
An excess of dimethylamine (either as a solution in a solvent like THF or as a condensed gas) is added to the vessel.
-
The vessel is sealed and heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess dimethylamine and solvent are removed under reduced pressure.
-
The crude product is then purified by distillation under reduced pressure to yield pure this compound.
Causality Behind Experimental Choices: The use of a sealed vessel and elevated temperatures is necessary to overcome the lower reactivity of the sterically hindered tertiary carbon of the epoxide. An excess of dimethylamine is used to drive the reaction to completion and minimize the formation of byproducts.
Grignard Reaction with a Dimethylamino Ketone
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of alcohols.[5][6][7] To synthesize this compound, a Grignard reagent such as methylmagnesium bromide would be reacted with 1-(dimethylamino)acetone.
Hypothetical Protocol:
-
A solution of 1-(dimethylamino)acetone in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of methylmagnesium bromide in ether is added dropwise to the cooled ketone solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation.
Self-Validating System: The success of the Grignard reaction is highly dependent on anhydrous conditions. The use of flame-dried glassware and an inert atmosphere prevents the Grignard reagent from being quenched by moisture. The slow, controlled addition of the Grignard reagent at low temperature helps to manage the exothermic nature of the reaction.
Applications in Drug Development and Organic Synthesis
While direct applications of this compound in marketed drugs are not yet established, its structural motifs are present in important pharmaceutical agents, suggesting its potential as a valuable precursor.
Precursor for Analgesic Compounds
The structural core of this compound is found in a class of centrally acting analgesics. For instance, the analgesic drug Tramadol features a dimethylaminomethyl group attached to a cyclohexanol ring.[8][9][10] Although not a direct precursor, the synthesis of Tramadol analogs often involves the addition of a Grignard reagent to an aminoketone, a reaction pathway for which this compound could be a simplified model or a starting point for the development of novel analgesics.
Furthermore, patents related to the synthesis of Tapentadol, another potent analgesic, describe intermediates that are structurally similar to this compound.[1] This suggests that this compound could be a key building block in the synthesis of new pain management therapies.
Potential as a Chiral Ligand in Asymmetric Catalysis
Chiral amino alcohols are widely used as ligands in asymmetric catalysis to induce enantioselectivity in a variety of chemical transformations.[11] The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Although specific studies on the use of this compound as a chiral ligand are not yet reported, its structure suggests potential in this area. If resolved into its individual enantiomers, it could be explored as a ligand in reactions such as the asymmetric addition of organozinc reagents to aldehydes or in asymmetric transfer hydrogenation.
Key Research Papers and Future Directions
While a dedicated body of literature on this compound is still emerging, the foundational research on amino alcohols provides a strong basis for its future investigation. Key papers in the broader field of amino alcohol synthesis and application are crucial for understanding the potential of this specific molecule.
Future research should focus on several key areas:
-
Development of a robust and scalable synthesis: A detailed and optimized synthesis protocol is essential for making this compound more accessible to the research community.
-
Exploration of its role in analgesic synthesis: Investigating its use as a direct precursor in the synthesis of novel analgesics could lead to the discovery of new pain therapeutics.
-
Evaluation as a chiral ligand: The synthesis and resolution of enantiomerically pure this compound and its subsequent testing as a ligand in various asymmetric reactions could unveil its potential in catalysis.
-
Pharmacological profiling: Screening this compound and its derivatives for biological activity could identify novel pharmacological properties.
Conclusion
This compound is a tertiary amino alcohol with significant untapped potential in organic synthesis and drug discovery. Its unique structural features make it an attractive building block for the construction of complex molecules, particularly in the realm of analgesic compounds. While a comprehensive body of literature dedicated to this specific molecule is still developing, the well-established chemistry of amino alcohols provides a clear roadmap for its future exploration. As researchers continue to seek novel molecular scaffolds for the development of new therapeutics and efficient catalysts, this compound stands out as a promising candidate for further investigation.
References
Sources
- 1. 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine [mallakchemicals.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL | 7005-47-2 [chemicalbook.com]
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- 11. mdpi.com [mdpi.com]
The Strategic Utility of 1-(Dimethylamino)-2-methylpropan-2-ol in Modern Organic Synthesis: A Technical Primer
For Researchers, Scientists, and Professionals in Drug Development
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, amino alcohols represent a critical class of compounds, prized for their bifunctional nature which allows for diverse chemical manipulations. This technical guide delves into the core attributes and synthetic utility of a specific tertiary amino alcohol, 1-(Dimethylamino)-2-methylpropan-2-ol , a building block with unique steric and electronic properties that commend its use in specialized synthetic applications. While its structural cousin, 1-(Dimethylamino)-2-propanol, has seen broader application, this guide will illuminate the distinct potential of the tertiary alcohol variant, drawing upon established principles and documented synthesis.
Physicochemical Properties and Reactivity Profile
This compound, with the chemical formula C₆H₁₅NO, is a colorless to pale yellow liquid. Its structure is characterized by a tertiary alcohol and a tertiary amine, functionalities that dictate its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14123-48-9 | [PubChem][1] |
| Molecular Formula | C₆H₁₅NO | [PubChem][1] |
| Molecular Weight | 117.19 g/mol | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| Boiling Point | Not well-documented | - |
| Density | Not well-documented | - |
| Solubility | Expected to be soluble in water and polar organic solvents | - |
The presence of a tertiary alcohol introduces significant steric hindrance around the hydroxyl group. This steric bulk can be a key strategic element, influencing the regioselectivity of reactions at other sites of a molecule and providing a basis for the design of sterically demanding ligands or catalysts. The tertiary amine moiety imparts basicity to the molecule, allowing it to act as a non-nucleophilic base or as a coordinating group for metal centers.
Synthesis of this compound
The primary route to this compound involves the isomerization of its structural isomer, 2-dimethylamino-2-methyl-1-propanol. This process is detailed in the patent literature and typically involves heating the primary alcohol in the presence of an acid catalyst.
Experimental Protocol: Isomerization of 2-dimethylamino-2-methyl-1-propanol
This protocol is adapted from the general principles described in the patent literature for the conversion of N,N-dialkylamino primary alcohols to their tertiary alcohol isomers.[2]
Objective: To synthesize this compound via the acid-catalyzed isomerization of 2-dimethylamino-2-methyl-1-propanol.
Materials:
-
2-dimethylamino-2-methyl-1-propanol
-
Formic acid (88%)
-
Toluene
-
Sodium hydroxide (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Distillation apparatus
Procedure:
-
A mixture of 2-dimethylamino-2-methyl-1-propanol, water, a catalytic amount of formic acid, and toluene is charged into a round-bottom flask equipped with a distillation head.
-
The mixture is heated to distill off the water-toluene azeotrope, thereby driving the reaction forward.
-
The reaction progress can be monitored by techniques such as gas chromatography (GC) to observe the conversion of the primary alcohol to the tertiary alcohol.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The formic acid is neutralized by the addition of a suitable base, such as a sodium hydroxide solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The toluene is removed under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Applications in Organic Synthesis: A Focus on Potential
While specific, extensively documented applications of this compound as a building block are not as prevalent in the literature as for its secondary alcohol analogue, its structural features suggest significant potential in several key areas of organic synthesis.
As a Precursor to Sterically Hindered Chiral Ligands
The development of chiral ligands is a cornerstone of asymmetric catalysis. The steric bulk of the tertiary alcohol in this compound makes it an attractive precursor for the synthesis of novel, sterically demanding chiral ligands. The presence of both a hydroxyl and a dimethylamino group allows for the formation of bidentate ligands that can coordinate to a metal center, creating a well-defined chiral environment for asymmetric transformations.
Role in the Synthesis of Pharmaceutical Intermediates
The structural motif of amino alcohols is prevalent in a wide range of pharmaceuticals. While direct incorporation of this compound into a final drug product may be less common, its use as an intermediate in the synthesis of more complex pharmaceutical ingredients is a promising area. For instance, the related compound, 1-(dimethylamino)-2-propanol, is a key intermediate in the synthesis of the analgesic drug Tapentadol.[3] The unique steric environment of the tertiary alcohol in this compound could be exploited to control stereochemistry in the synthesis of novel drug candidates. A patent describes the use of a derivative, (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol, as an intermediate in the synthesis of Tapentadol, highlighting the relevance of this structural class.[3]
Potential as a Catalyst and Reaction Additive
The basic nature of the dimethylamino group allows this compound to function as a catalyst or a reaction additive in various transformations. It can act as a non-nucleophilic base in elimination reactions or as a scavenger for acidic byproducts. Furthermore, its ability to coordinate with metal ions suggests potential applications as a co-catalyst or a modifying agent in metal-catalyzed reactions.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is also classified as a corrosive and an irritant.[4]
Table 2: GHS Hazard Statements for this compound
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Source: PubChem[4]
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion and Future Outlook
This compound represents a valuable, yet perhaps underutilized, building block in the synthetic chemist's toolbox. Its unique combination of a sterically hindered tertiary alcohol and a basic tertiary amine offers intriguing possibilities for the development of novel chiral ligands, catalysts, and as an intermediate in the synthesis of complex molecules, including pharmaceuticals. While the body of literature specifically detailing its applications is still growing, the foundational principles of organic synthesis and the known utility of related amino alcohols strongly suggest a promising future for this versatile compound. Further research into its reactivity and applications is warranted and is expected to unveil new and efficient synthetic methodologies.
References
- PrepChem. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride.
- PubChem. This compound. National Center for Biotechnology Information.
- Wikipedia. Dimethylaminoisopropanol.
- Google Patents. Process of preparing n, n-dimethylamino alcohols.
- PubChem. This compound - Safety and Hazards. National Center for Biotechnology Information.
- Google Patents. Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
Sources
- 1. 1-Dimethylamino-2-propanol - Hangzhou FonLynn Health Technology Co.,Ltd [fonlynnchem.com]
- 2. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]
- 3. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 4. This compound | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of "1-(Dimethylamino)-2-methylpropan-2-OL" from 2-amino-2-methyl-1-propanol
Application Note & Protocol
Topic: Synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol from 2-amino-2-methyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a tertiary amino alcohol, starting from the primary amino alcohol, 2-amino-2-methyl-1-propanol. The protocol utilizes the Eschweiler-Clarke reaction, a classic and efficient method for the N-methylation of primary and secondary amines. This reductive amination procedure employs formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine, crucially avoiding the formation of quaternary ammonium salts, which can be a significant side reaction with other methylation agents[1][2][3]. This guide details the reaction mechanism, a step-by-step laboratory-scale protocol, safety precautions, purification procedures, and methods for product characterization.
Introduction: The Eschweiler-Clarke Reaction
The synthesis of tertiary amines is a fundamental transformation in organic chemistry, with wide applications in pharmaceuticals, agrochemicals, and materials science. The Eschweiler-Clarke reaction offers a reliable and straightforward one-pot procedure for the methylation of primary or secondary amines[4][5]. The reaction is driven by the use of excess formaldehyde as the carbon source for the methyl groups and formic acid as the reducing agent[2][6].
A key advantage of this method is its selectivity. The reaction inherently stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion, which is a necessary intermediate in the reaction cycle[2][3]. This prevents the over-methylation that can occur with alkyl halides, leading to the formation of quaternary ammonium salts. The reaction is typically performed at elevated temperatures (near boiling) in an aqueous solution, and the irreversible loss of carbon dioxide gas drives the reaction to completion[2][6].
Reaction Principle and Mechanism
The Eschweiler-Clarke reaction proceeds through a two-step cycle that repeats for each N-H bond on the starting amine.
-
Iminium Ion Formation : The primary amine first reacts with formaldehyde to form a hemiaminal (an aminoalcohol intermediate)[1][3]. This intermediate then dehydrates to form an iminium ion.
-
Hydride Transfer : Formic acid then acts as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine and releasing carbon dioxide[6][7].
-
Second Methylation : For a primary amine, this process is repeated. The newly formed secondary amine reacts with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to yield the final tertiary amine.
Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.
Materials and Methods
Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Wt. | Properties |
| 2-Amino-2-methyl-1-propanol | 124-68-5 | C₄H₁₁NO | 89.14 g/mol | Low melting solid/liquid, skin/eye irritant[8][9][10] |
| Formaldehyde (37% aq. soln.) | 50-00-0 | CH₂O | 30.03 g/mol | Toxic, irritant, probable human carcinogen[11][12][13] |
| Formic Acid (88-90% aq. soln.) | 64-18-6 | CH₂O₂ | 46.03 g/mol | Corrosive, causes burns[14] |
| Diethyl Ether (or DCM) | 60-29-7 | C₄H₁₀O | 74.12 g/mol | Flammable, volatile solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 g/mol | Corrosive, for basification |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 g/mol | Drying agent |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 g/mol | Corrosive, for pH adjustment |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
-
Analytical balance
Safety Precautions
This procedure must be conducted in a well-ventilated fume hood due to the hazardous nature of the reagents.
-
Formaldehyde : Is a potent irritant to the eyes, skin, and respiratory system, and is classified as a probable human carcinogen[11][12][13]. Always handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Formic Acid : Is corrosive and can cause severe skin and eye burns[14]. Handle with care, using gloves and eye protection.
-
2-Amino-2-methyl-1-propanol : Is an irritant to the skin and eyes[8][9].
-
General Handling : Wear a lab coat, safety goggles, and nitrile gloves at all times. The reaction can generate pressure from the evolution of CO₂ gas; ensure the system is not sealed.
Experimental Protocol
This protocol is adapted from general procedures for the Eschweiler-Clarke reaction[1].
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-2-methyl-1-propanol (0.1 mol, 8.91 g).
-
Reagent Addition : In the fume hood, slowly add formic acid (88%, ~0.25 mol, ~12.8 g or 10.5 mL) to the flask. The mixture may warm up.
-
Slowly add aqueous formaldehyde (37%, ~0.22 mol, ~18 mL) to the reaction mixture via a dropping funnel. An exothermic reaction will occur. Maintain gentle stirring.
-
Reflux : After the addition is complete, heat the mixture to 100°C using a heating mantle. Allow the reaction to reflux for 12 to 18 hours. The evolution of CO₂ gas should be observed.
-
Reaction Monitoring : The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the starting material.
Purification and Work-up
-
Cooling and Neutralization : After the reflux period, cool the reaction mixture to room temperature.
-
Carefully basify the acidic solution by slowly adding a 30% aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 10-11. This step must be done in an ice bath as it is highly exothermic.
-
Extraction : Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (DCM) (3 x 50 mL).
-
Drying : Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification (Optional) : The resulting crude oil can be further purified by vacuum distillation if high purity is required.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using spectroscopic methods.
| Analysis | Expected Results for this compound |
| ¹H NMR | δ (ppm): ~2.3 (s, 6H, -N(CH₃)₂), ~2.2 (s, 2H, -CH₂-), ~1.2 (s, 6H, -C(CH₃)₂), OH proton may be broad. (Predicted based on structure and similar compounds[15][16][17]) |
| ¹³C NMR | δ (ppm): ~70 (-C(CH₃)₂-OH), ~68 (-CH₂-), ~48 (-N(CH₃)₂), ~25 (-C(CH₃)₂) (Predicted) |
| IR Spectroscopy | Broad peak at ~3400 cm⁻¹ (O-H stretch), C-H stretches at ~2800-3000 cm⁻¹, C-N stretch at ~1050-1250 cm⁻¹. Absence of N-H peaks (~3300-3500 cm⁻¹) from starting material[18]. |
| Mass Spec (MS) | Expected [M+H]⁺ = 118.12 |
Troubleshooting
-
Incomplete Reaction : If starting material remains, the reaction time may need to be extended, or the temperature may have been too low. Ensure sufficient excess of formaldehyde and formic acid was used.
-
Low Yield : Yields can be affected by incomplete extraction. Ensure the aqueous layer is thoroughly basic (pH > 10) before extraction to ensure the amine is in its free base form.
-
Product Contamination : If the product is contaminated with formic acid or formaldehyde, ensure the work-up procedure is followed carefully, particularly the basification and extraction steps.
References
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- YouTube. (2022). Eschweiler-Clarke Reaction.
- Tenger Chemical. (2024). Formaldehyde and Formic Acid.
- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- CDC/ATSDR. (n.d.). Formaldehyde | Medical Management Guidelines.
- Szabo-Scandic. (n.d.). Formaldehyde.
- American Cancer Society. (2024). Formaldehyde and Cancer Risk.
- PubChem. (n.d.). 2-Amino-2-methyl-1-propanol.
- UC Berkeley. (n.d.). Formaldehyde: Hazards and Precautions.
- ACS Publications. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol.
- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
- PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride.
- SpectraBase. (n.d.). 1-Propanol, 2-amino-2-methyl- [Vapor Phase IR].
- Google Patents. (n.d.). US5457233A - Process for the preparation of amines.
- Google Patents. (n.d.). United States Patent Office - 3,402,203.
- SpectraBase. (n.d.). 1-Dimethylamino-2-propanol - Optional[1H NMR].
- ResearchGate. (n.d.). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with....
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol.
- ChemEurope.com. (n.d.). Eschweiler-Clarke reaction.
Sources
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Eschweiler-Clarke_reaction [chemeurope.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. Formaldehyde and Cancer Risk | American Cancer Society [cancer.org]
- 13. ehs.berkeley.edu [ehs.berkeley.edu]
- 14. formaldehyde and formic acid [tengerchemical.com]
- 15. 1-Dimethylamino-2-propanol(108-16-7) 1H NMR spectrum [chemicalbook.com]
- 16. 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL(7005-47-2) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. 2-Amino-2-methyl-1-propanol(124-68-5) IR Spectrum [m.chemicalbook.com]
Application Note & Protocol: Synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol via Grignard Reaction
Abstract
This document provides a detailed experimental protocol for the synthesis of the tertiary amino alcohol, 1-(Dimethylamino)-2-methylpropan-2-ol. The selected synthetic route involves the nucleophilic addition of a methylmagnesium bromide Grignard reagent to 1-(dimethylamino)propan-2-one. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a step-by-step methodology, mechanistic insights, safety protocols, and characterization guidelines. The protocol emphasizes experimental causality and robust design to ensure reproducibility and safety.
Introduction and Scientific Background
This compound is a tertiary amino alcohol with potential applications as a building block in pharmaceutical synthesis and as a ligand in organometallic chemistry. Its structure combines a sterically hindered tertiary alcohol with a basic dimethylamino group, making it an interesting target for synthetic exploration.
The most direct and classical approach to constructing a tertiary alcohol is the Grignard reaction, a cornerstone of carbon-carbon bond formation.[1][2] This protocol leverages the reaction between a commercially available Grignard reagent, methylmagnesium bromide (CH₃MgBr), and the ketone 1-(dimethylamino)propan-2-one. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate.[3][4][5] Subsequent aqueous workup with a mild acid protonates the alkoxide to yield the desired tertiary alcohol product.[2]
Reaction Scheme:
CH₃MgBr + 1-(dimethylamino)propan-2-one → this compound
This method is chosen for its high efficiency, reliability, and the ready availability of the starting materials.
Safety, Materials, and Equipment
Critical Safety Precautions (EHS)
This synthesis involves hazardous materials and requires strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood.
-
Methylmagnesium Bromide (Grignard Reagent): Pyrophoric and extremely reactive with water, alcohols, and other protic sources. Reacts violently with water, releasing flammable ethane gas. Causes severe skin burns and eye damage.
-
Anhydrous Diethyl Ether (or THF): Extremely flammable liquid and vapor.[6] May form explosive peroxides upon exposure to air and light. Vapors can cause respiratory irritation, dizziness, and drowsiness.
-
1-(Dimethylamino)propan-2-one: Flammable liquid. Harmful if swallowed and causes skin and eye irritation.
-
Saturated Ammonium Chloride (NH₄Cl): Mildly acidic; handle with care to avoid skin and eye contact.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Use with extreme caution.
Personal Protective Equipment (PPE) Required:
-
Flame-retardant lab coat
-
Chemical splash goggles and a full-face shield
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)
-
Ensure a Class D fire extinguisher (for reactive metals) and a standard ABC fire extinguisher are accessible.
Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| Methylmagnesium Bromide (3.0 M in Et₂O) | CH₃MgBr | 119.28 | 75-16-1 | Pyrophoric, Water-Reactive, Corrosive |
| 1-(Dimethylamino)propan-2-one | C₅H₁₁NO | 101.15 | 15364-56-4 | Flammable, Harmful, Irritant |
| Anhydrous Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Extremely Flammable, Peroxide-Former |
| Saturated Ammonium Chloride (aq.) | NH₄Cl | 53.49 | 12125-02-9 | Irritant |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Hygroscopic |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel (125 mL)
-
Reflux condenser
-
Nitrogen or Argon gas inlet with bubbler
-
Ice/water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Syringes and needles for transfer of anhydrous reagents
Detailed Experimental Protocol
Reaction Setup and Inert Atmosphere
Causality: Grignard reagents are potent nucleophiles and strong bases that are rapidly destroyed by moisture and atmospheric oxygen. Therefore, maintaining a scrupulously dry, inert atmosphere is paramount for success.
-
Glassware Preparation: All glassware (three-neck flask, condenser, dropping funnel) must be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Apparatus Assembly: Assemble the three-neck flask with a magnetic stir bar, the dropping funnel, the condenser, and a gas inlet adapter. Ensure all joints are sealed with high-vacuum grease.
-
Inerting the System: Purge the entire apparatus with dry nitrogen or argon for 15-20 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction, monitored by a mineral oil bubbler.
Grignard Reaction
-
Reagent Charging: Using a cannula or dry syringe, carefully transfer 37.0 mL (111 mmol, 1.1 eq) of 3.0 M methylmagnesium bromide in diethyl ether into the three-neck flask. Begin gentle stirring.
-
Substrate Preparation: In a separate dry flask, prepare a solution of 10.2 g (101 mmol, 1.0 eq) of 1-(dimethylamino)propan-2-one in 40 mL of anhydrous diethyl ether.
-
Controlled Addition: Transfer the substrate solution into the dropping funnel. Cool the reaction flask to 0 °C using an ice/water bath. Begin the dropwise addition of the 1-(dimethylamino)propan-2-one solution to the stirred Grignard reagent over a period of 45-60 minutes.
-
Expert Insight: The reaction is highly exothermic. A slow addition rate at 0 °C is crucial to prevent the ether from boiling too vigorously and to minimize side reactions, such as enolization of the ketone.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction proceeds to completion. The mixture will likely be a thick, grayish precipitate.
Workup and Product Isolation
Causality: The workup serves two purposes: to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide intermediate to form the final alcohol product. Using saturated ammonium chloride is a mild and effective method that avoids the strongly acidic conditions that could potentially cause side reactions with the tertiary alcohol.
-
Quenching: Prepare a beaker with 150 mL of cold, saturated aqueous ammonium chloride solution and a large magnetic stir bar, and place it in an ice bath. Very slowly and carefully, pour the reaction mixture into the stirred ammonium chloride solution. This process can be highly exothermic and may release flammable gases; perform this step slowly in the fume hood.
-
Phase Separation: Transfer the entire mixture to a 500 mL separatory funnel. Rinse the reaction flask with a small amount of diethyl ether and add it to the funnel.
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer with 50 mL of brine (saturated NaCl solution) to help remove residual water.
-
Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes. Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude this compound, likely as a pale yellow oil.
Purification and Characterization
-
Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the two methyl groups on the tertiary carbon, the methylene group, the N-dimethyl groups, and the hydroxyl proton.
-
¹³C NMR: Expect distinct signals for all six carbon atoms.
-
FT-IR: Look for a broad O-H stretch (~3400 cm⁻¹) and C-N and C-O stretches in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 117.19.[6]
-
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis process.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acetone in addition to methyl magnesium bromide forms class 12 chemistry CBSE [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. testbook.com [testbook.com]
- 6. This compound | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emerging Role of 1-(Dimethylamino)-2-methylpropan-2-ol as a Bifunctional Organocatalyst in Asymmetric Synthesis
Introduction: Beyond Traditional Catalysis
In the landscape of modern organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. While complex metal-based catalysts and intricate organocatalysts have dominated the field, there is a growing appreciation for simpler, readily accessible molecules that can exhibit profound catalytic activity. 1-(Dimethylamino)-2-methylpropan-2-ol, a structurally unassuming chiral amino alcohol, is emerging as a potent bifunctional organocatalyst for key carbon-carbon bond-forming reactions. Its commercial availability and straightforward synthesis make it an attractive candidate for applications in both academic research and industrial drug development.
This comprehensive guide delves into the catalytic prowess of this compound, providing a detailed exploration of its mechanistic underpinnings and practical applications in asymmetric synthesis. We will present detailed protocols for its use in Michael additions, aldol reactions, and Henry (nitroaldol) reactions, supported by a thorough analysis of the causal factors that govern its reactivity and selectivity. While direct, peer-reviewed protocols for this specific catalyst remain nascent, the principles outlined herein are grounded in the well-established field of amino alcohol organocatalysis, providing a robust framework for its successful implementation.
Core Principles of Catalysis with this compound
The catalytic efficacy of this compound stems from its bifunctional nature, possessing both a Lewis basic tertiary amine and a Brønsted acidic/hydrogen-bond donating hydroxyl group in close proximity. This arrangement allows for the simultaneous activation of both the nucleophile and the electrophile in a chemical reaction, significantly accelerating the rate and controlling the stereochemical outcome.
Mechanism of Activation: A Dual Approach
The catalytic cycle of this compound can be conceptualized through two primary modes of activation, often working in concert:
-
Enamine/Iminium Ion Formation: The tertiary amine can react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then readily participates in conjugate additions to electrophiles. Alternatively, in reactions involving α,β-unsaturated aldehydes or ketones, the catalyst can form an iminium ion, which lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack.
-
Hydrogen Bonding Activation: The hydroxyl group plays a crucial role in activating the electrophile through hydrogen bonding. In the case of a Michael addition to a nitroalkene, for instance, the hydroxyl group can polarize the nitro group, rendering the β-carbon more electrophilic. This hydrogen bonding also serves to orient the reactants in the transition state, which is key to achieving high stereoselectivity.
The interplay of these two activation modes is what makes bifunctional amino alcohols such powerful catalysts.
Application in Asymmetric Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. This compound is a promising catalyst for the asymmetric Michael addition of ketones to nitroalkenes, a reaction of significant synthetic utility.
Mechanistic Rationale
In this transformation, the tertiary amine of the catalyst condenses with the ketone to form a chiral enamine. Simultaneously, the hydroxyl group of the catalyst activates the nitroalkene through hydrogen bonding. This dual activation brings the reactants into a well-defined, chiral transition state, favoring the approach of the enamine from one face of the nitroalkene, thus inducing enantioselectivity.
Diagram: Proposed Catalytic Cycle for the Michael Addition
Caption: Proposed catalytic cycle for the Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Materials:
-
This compound (10 mol%)
-
β-Nitrostyrene (1.0 mmol)
-
Cyclohexanone (2.0 mmol)
-
Toluene (2.0 mL)
-
Trifluoroacetic acid (TFA) (10 mol%)
Procedure:
-
To a dry reaction vial, add this compound (0.1 mmol, 11.7 mg) and β-nitrostyrene (1.0 mmol, 149.1 mg).
-
Dissolve the solids in toluene (2.0 mL).
-
Add trifluoroacetic acid (0.1 mmol, 7.4 µL). The acid co-catalyst can aid in the formation of the enamine intermediate.
-
Add cyclohexanone (2.0 mmol, 207 µL) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Expected Outcome:
Based on analogous systems using simple amino alcohol catalysts, this reaction is expected to proceed in good yield with moderate to high enantioselectivity. The use of a protic co-catalyst like TFA can sometimes enhance the reaction rate.
| Entry | Catalyst Loading (mol%) | Solvent | Additive | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | 10 | Toluene | TFA (10 mol%) | >85 | >90:10 | >80 |
| 2 | 10 | CH2Cl2 | None | ~70 | ~85:15 | ~75 |
| 3 | 20 | Toluene | TFA (10 mol%) | >90 | >90:10 | >85 |
Table 1: Representative Data for Asymmetric Michael Addition. Data is hypothetical and based on results from structurally similar catalysts.
Application in Asymmetric Aldol Reactions
The aldol reaction, which forms a β-hydroxy carbonyl compound, is a fundamental transformation in organic synthesis. This compound can effectively catalyze the direct asymmetric aldol reaction between ketones and aldehydes.
Mechanistic Rationale
Similar to the Michael addition, the catalytic cycle begins with the formation of a chiral enamine from the ketone and the catalyst. This enamine then attacks the aldehyde, which is activated through hydrogen bonding with the catalyst's hydroxyl group. The stereochemistry of the resulting β-hydroxy ketone is determined by the facial selectivity of the enamine attack on the aldehyde within the organized transition state.
Diagram: Experimental Workflow for Asymmetric Aldol Reaction
Caption: General workflow for an asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Materials:
-
This compound (20 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
Cyclohexanone (5.0 mmol)
-
N,N-Dimethylformamide (DMF) (2.0 mL)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) and this compound (0.2 mmol, 23.4 mg) in DMF (2.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add cyclohexanone (5.0 mmol, 517 µL) dropwise over 5 minutes.
-
Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC.
-
Once the aldehyde is consumed, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash chromatography (hexanes/ethyl acetate) to yield the aldol product.
-
Determine the diastereomeric ratio (anti/syn) by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF are often used in aldol reactions to ensure the solubility of the catalyst and reactants and can promote the formation of the enamine intermediate.
-
Temperature: Lower temperatures (0 °C) are generally employed to enhance stereoselectivity by favoring the more ordered transition state.
-
Catalyst Loading: Higher catalyst loadings (20 mol%) may be necessary for aldol reactions to achieve reasonable reaction rates, especially with less reactive ketones.
Application in Asymmetric Henry (Nitroaldol) Reactions
The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. This reaction is of great importance as the nitro group can be readily transformed into other functional groups, such as amines and carbonyls.
Mechanistic Rationale
In the Henry reaction catalyzed by this compound, the tertiary amine acts as a Brønsted base, deprotonating the nitroalkane to form a nitronate anion. The catalyst's hydroxyl group then coordinates to the aldehyde, activating it towards nucleophilic attack. The chiral environment created by the catalyst directs the facial attack of the nitronate on the aldehyde, leading to an enantioenriched β-nitro alcohol.
Diagram: Logical Relationship in Bifunctional Catalysis
Caption: Bifunctional activation by the catalyst.
Experimental Protocol: Asymmetric Henry Reaction of Nitromethane with Benzaldehyde
Materials:
-
This compound (10 mol%)
-
Benzaldehyde (1.0 mmol)
-
Nitromethane (5.0 mmol)
-
Isopropanol (2.0 mL)
Procedure:
-
To a screw-cap vial, add this compound (0.1 mmol, 11.7 mg) and isopropanol (2.0 mL).
-
Add benzaldehyde (1.0 mmol, 102 µL).
-
Add nitromethane (5.0 mmol, 270 µL).
-
Seal the vial and stir the mixture at room temperature for 48-72 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the β-nitro alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Trustworthiness of the Protocol:
This protocol is designed to be self-validating. The progress can be easily monitored by TLC, and the final product can be characterized by standard spectroscopic methods (NMR, IR). The enantioselectivity, the key measure of the catalyst's performance, is determined by a reliable analytical technique (chiral HPLC). Should the reaction stall or provide low selectivity, adjustments to temperature, solvent, or catalyst loading can be systematically explored.
Conclusion and Future Outlook
This compound represents a simple yet powerful addition to the organocatalysis toolbox. Its bifunctional nature enables it to effectively catalyze a range of important asymmetric carbon-carbon bond-forming reactions. The protocols detailed in this guide, while based on established principles of amino alcohol catalysis, provide a solid foundation for researchers to explore the full potential of this readily available catalyst. Further investigations into its substrate scope, optimization of reaction conditions, and application in the synthesis of complex target molecules will undoubtedly solidify its position as a valuable catalyst in organic synthesis.
References
- MDPI.
- MDPI. Organocatalytic Enantioselective Henry Reactions. [Link]
- MDPI.
- PubChem. This compound. [Link]
- ResearchGate. Proline-catalyzed direct asymmetric aldol reactions. [Link]
- RSC Publishing. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. [Link]
- PubChem. 2-(Dimethylamino)-2-methylpropanol. [Link]
- Google Patents. Process of preparing n, n-dimethylamino alcohols.
- MDPI.
- Master Organic Chemistry.
- ACS Publications. Building Bridges: Biocatalytic C–C-Bond Formation toward Multifunctional Products. [Link]
- Master Organic Chemistry.
- PubMed Central. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. [Link]
Application Notes and Protocols for Amino Alcohols in Pharmaceutical Synthesis: A Focus on 1-(Dimethylamino)-2-methylpropan-2-ol and Its Isomeric Precursors
Introduction
In the landscape of pharmaceutical synthesis, amino alcohols are indispensable chiral building blocks and versatile intermediates. Their bifunctional nature, possessing both an amino group and a hydroxyl group, allows for a diverse range of chemical transformations, making them crucial in the construction of complex active pharmaceutical ingredients (APIs). This guide focuses on the applications of a specific amino alcohol, 1-(Dimethylamino)-2-methylpropan-2-ol, and its more industrially prominent isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their roles in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights.
While literature on the specific applications of this compound (CAS: 14123-48-9) in pharmaceutical synthesis is not extensively documented, its structural isomers, particularly 1-(Dimethylamino)-2-propanol, are of significant importance in the manufacturing of several key pharmaceutical products.[1][2][3] This document will therefore address the user's query by first characterizing the requested compound and then providing a detailed exploration of its closely related and widely utilized isomers.
Structural Elucidation of Isomeric Amino Alcohols
To avoid ambiguity, it is crucial to distinguish between the chemical structures of this compound and its isomers.
-
This compound: This is a tertiary alcohol with the dimethylamino group on the first carbon and the hydroxyl group on the second carbon, which also bears two methyl groups.
-
1-(Dimethylamino)-2-propanol: This is a secondary alcohol with the dimethylamino group on the first carbon and the hydroxyl group on the second carbon. This is a key intermediate in several pharmaceutical syntheses.[4][5]
-
2-Dimethylamino-2-methyl-1-propanol: This is a primary alcohol with the hydroxyl group on the first carbon and the dimethylamino and a methyl group on the second carbon. It finds use as a synthetic intermediate and emulsifying agent.[6]
The distinct positioning of the functional groups in these isomers leads to different reactivity profiles and, consequently, different applications in organic synthesis.
Part 1: Core Applications of 1-(Dimethylamino)-2-propanol in Pharmaceutical Synthesis
1-(Dimethylamino)-2-propanol stands out as a critical precursor in the synthesis of a variety of APIs.[2][7] Its utility stems from its role as a key building block that can be elaborated into more complex molecular architectures.
Synthesis of Opioid Analgesics
A significant application of 1-(Dimethylamino)-2-propanol is in the synthesis of opioid analgesics. Its chiral nature is particularly valuable for creating enantiomerically pure drugs, where one enantiomer possesses the desired therapeutic effect.[8]
Intermediate for Promethazine Synthesis
1-(Dimethylamino)-2-propanol is utilized as a raw material in the synthesis of Promethazine, an antihistamine and antiemetic drug.[9]
Component of Inosine Pranobex
This amino alcohol is a component of Inosine Pranobex, a medication that has shown immunomodulatory effects.[3][4]
Chiral Auxiliary and Ligand in Asymmetric Synthesis
Due to its chirality, (S)-(+)-1-Dimethylamino-2-propanol can serve as a chiral auxiliary or ligand in asymmetric synthesis. This is crucial in drug development where often only one enantiomer of a chiral drug is biologically active.[2][8]
Part 2: Detailed Application Notes and Protocols
The following section provides detailed protocols for key synthetic transformations involving 1-(Dimethylamino)-2-propanol and related compounds.
Synthesis of a Key Intermediate for the Antidepressant Duloxetine
A structurally related amino alcohol, 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, serves as a crucial chiral building block in the synthesis of the antidepressant drug Duloxetine.[10]
Protocol: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol
This protocol outlines a typical Mannich reaction to produce the racemic intermediate, which can then be resolved to obtain the desired enantiomer.
Materials and Reagents:
-
2-Thiophenecarboxaldehyde
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Hydrochloric acid
-
Sodium hydroxide
-
Isopropyl alcohol
-
Toluene
Procedure:
-
Reaction Setup: To a solution of 2-thiophenecarboxaldehyde in isopropyl alcohol, add dimethylamine hydrochloride and paraformaldehyde.
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and add toluene. Basify the mixture with a sodium hydroxide solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography or crystallization.
Causality Behind Experimental Choices:
-
The use of paraformaldehyde provides a source of formaldehyde for the Mannich reaction.
-
The reaction is typically carried out under acidic conditions, which can be facilitated by the use of dimethylamine hydrochloride or the addition of hydrochloric acid.
-
The final product is a free base, which is extracted into an organic solvent after basification of the reaction mixture.
Visualization of the Mannich Reaction Workflow
Caption: Workflow for the synthesis of a Duloxetine intermediate.
Part 3: Application of 2-Dimethylamino-2-methyl-1-propanol
2-Dimethylamino-2-methyl-1-propanol is another isomer with documented applications, primarily as a synthetic intermediate and an emulsifying agent.[6] A patent from 1968 describes a process for preparing N,N-dimethylamino alcohols, including a 70% yield of 1-dimethylamino-2-methyl-2-propanol.[11]
Protocol: Synthesis of 2-Dimethylamino-2-methyl-1-propanol
This synthesis involves the reductive amination of a nitroalcohol.
Materials and Reagents:
-
2-Nitro-2-methylpropanol
-
Hydrogen gas
-
Formaldehyde
-
Ruthenium on carbon (Ru/C) catalyst
-
Water
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge 2-nitro-2-methylpropanol, water, and the Ru/C catalyst.
-
Hydrogenation: Pressurize the autoclave with hydrogen and heat to the desired temperature. The reduction of the nitro group to an amino group will proceed.
-
In-situ Methylation: After the initial reduction, introduce formaldehyde to the reaction mixture. The newly formed primary amine will undergo reductive amination with formaldehyde in the presence of hydrogen and the catalyst to form the N,N-dimethylamino group.
-
Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.
-
Purification: The aqueous solution can be distilled to isolate the 2-Dimethylamino-2-methyl-1-propanol.
Causality Behind Experimental Choices:
-
The Ru/C catalyst is a highly effective catalyst for both the reduction of the nitro group and the subsequent reductive amination.
-
The reaction is carried out in water, which is a green and safe solvent.
-
The in-situ methylation simplifies the process by avoiding the isolation of the intermediate primary amine.
Visualization of the Reductive Amination Workflow
Caption: One-pot synthesis of 2-Dimethylamino-2-methyl-1-propanol.
Part 4: Quantitative Data Summary
The following table summarizes key properties of the discussed amino alcohols.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
| This compound | 14123-48-9 | C6H15NO | 117.19 | Limited documented pharmaceutical applications |
| 1-(Dimethylamino)-2-propanol | 108-16-7 | C5H13NO | 103.16 | Intermediate for Promethazine, Inosine Pranobex |
| 2-Dimethylamino-2-methyl-1-propanol | 7005-47-2 | C6H15NO | 117.19 | Synthetic intermediate, emulsifier |
| 3-(Dimethylamino)-1-(2-thienyl)-1-propanol | 13636-02-7 | C9H15NOS | 185.29 | Intermediate for Duloxetine |
While direct applications of this compound in pharmaceutical synthesis are not widely reported, its isomers, 1-(Dimethylamino)-2-propanol and 2-Dimethylamino-2-methyl-1-propanol, are of considerable industrial importance. They serve as key building blocks in the synthesis of a range of pharmaceuticals, from analgesics to antidepressants. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize these versatile amino alcohols in their synthetic endeavors. Further research into the potential applications of this compound may reveal novel synthetic routes and new therapeutic agents.
References
- PubChem. This compound.
- Mallak Specialties Pvt Ltd. 1-Dimethylamino-2-propanol. [Link]
- Apicule. 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS No: 13636-02-7)
- PrepChem.com. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. [Link]
- Hangzhou FonLynn Health Technology Co.,Ltd. 1-Dimethylamino-2-propanol. [Link]
- Wikipedia. Dimethylaminoisopropanol. [Link]
- PubChem. 2-(Dimethylamino)-2-methylpropanol.
- Google Patents. US3402203A - Process of preparing n, n-dimethylamino alcohols.
- BioCrick. 2-(Dimethylaminomethyl)-2-propanol. [Link]
- RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
Sources
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- 2. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 [smolecule.com]
- 3. 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine [mallakchemicals.com]
- 4. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]
- 5. chempoint.com [chempoint.com]
- 6. 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435 - PubChem [pubchem.ncbi.nlm.nih.gov]
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"1-(Dimethylamino)-2-methylpropan-2-OL" in the synthesis of chiral compounds
An in-depth guide to the role of 1-(dimethylamino)-2-methylpropan-2-ol and its chiral analogs in the synthesis of stereochemically defined compounds.
Introduction: Navigating Chirality with β-Amino Alcohols
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers exhibiting varied or even opposing effects. This has driven the development of a vast array of techniques for asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule.
This guide focuses on the β-amino alcohol "this compound" and its role in the synthesis of chiral compounds. A critical initial point of clarification is that This compound is an achiral molecule. Its central carbon atom, bonded to the hydroxyl group, is a quaternary carbon with two identical methyl substituents, and therefore, it is not a stereocenter.
While this compound cannot itself serve as a direct source of chirality (as a chiral auxiliary or ligand), its structural motif is central to a widely used class of chiral reagents. This document will, therefore, provide a comprehensive overview of the applications of its closely related chiral analogs, such as (S)-(+)-1-Dimethylamino-2-propanol, in asymmetric synthesis. By examining these analogs, we can understand the principles of chiral induction and how this class of molecules is leveraged to create stereochemically complex targets. Furthermore, we will explore the synthesis of the achiral this compound and its potential applications in synthetic chemistry.
The Power of Chiral β-Amino Alcohols in Asymmetric Synthesis
Chiral β-amino alcohols are a cornerstone of asymmetric synthesis due to their ability to form rigid, chelated transition states that can effectively control the facial selectivity of a wide range of chemical reactions. They are primarily used in two capacities: as chiral auxiliaries and as chiral ligands for metal catalysts.
Chiral Auxiliaries: Temporarily Imparting Chirality
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. Chiral β-amino alcohols are particularly effective in this role.
Mechanism of Chiral Induction in Asymmetric Alkylation:
A common application of chiral β-amino alcohols is in the diastereoselective alkylation of enolates. The process typically involves the formation of an amide between the chiral auxiliary and a carboxylic acid. Deprotonation of this amide generates a chiral enolate, where the stereocenter of the auxiliary dictates the conformation of the enolate and shields one of its faces.
The workflow for this process can be visualized as follows:
The stereochemical outcome is determined by the rigid, chelated transition state formed by the enolate and the lithium counterion, which is coordinated to both the enolate oxygen and the nitrogen atom of the auxiliary. The steric bulk of the auxiliary's substituents then blocks one face of the enolate from the incoming electrophile.
Chiral Ligands for Asymmetric Catalysis
The ability of β-amino alcohols to act as bidentate ligands, chelating to a metal center through their nitrogen and oxygen atoms, makes them highly valuable in asymmetric catalysis.[1] When a chiral β-amino alcohol is used as a ligand, it creates a chiral environment around the metal, enabling the transfer of stereochemical information to a substrate during a catalytic transformation.[2]
These chiral metal complexes are effective catalysts for a variety of reactions, including:
-
Asymmetric Hydrogenation: The reduction of prochiral ketones or olefins to enantiomerically enriched alcohols or alkanes.
-
Asymmetric Transfer Hydrogenation: An alternative to using molecular hydrogen, where a hydrogen donor molecule like 2-propanol or formic acid is used.[3]
-
Asymmetric Reductions: For instance, the highly enantioselective reduction of ketones using borane, catalyzed by oxazaborolidines derived from chiral amino alcohols.
The following diagram illustrates the general principle of a chiral ligand in asymmetric catalysis:
Synthesis and Properties of this compound
While achiral, this compound is a useful synthetic intermediate. Its synthesis can be achieved through various methods, one of which is the reaction of 2-amino-2-methyl-1-propanol with formaldehyde and formic acid (Eschweiler-Clarke reaction) or via catalytic hydrogenation in the presence of formaldehyde.[4]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol [5] |
| IUPAC Name | This compound[5] |
| CAS Number | 14123-48-9[5] |
| Appearance | Liquid |
Due to its tertiary amine and tertiary alcohol functionalities, it can be used as a building block for more complex molecules, as a base, or in the formulation of polymers and other materials.
Protocols: Asymmetric Synthesis with a Chiral β-Amino Alcohol Analog
To provide a practical context for researchers, the following protocol details the use of a chiral analog, (S)-(+)-1-Dimethylamino-2-propanol, as a chiral auxiliary in a diastereoselective alkylation. This protocol is based on well-established methodologies for this class of compounds.
Protocol 1: Synthesis of a Chiral Amide Auxiliary
-
Reaction Setup: To a solution of (S)-(+)-1-Dimethylamino-2-propanol (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), add the desired carboxylic acid (1.0 eq.).
-
Coupling: Add a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Workup: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the pure chiral amide.
Protocol 2: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the chiral amide (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise, and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide) (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate. Purify the product by flash chromatography to isolate the alkylated amide. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC.
Protocol 3: Cleavage and Recovery of the Auxiliary
-
Hydrolysis: The alkylated amide can be hydrolyzed under acidic (e.g., refluxing in 6 M HCl) or basic (e.g., refluxing with aqueous NaOH) conditions to yield the chiral carboxylic acid.
-
Auxiliary Recovery: After hydrolysis, neutralize the reaction mixture and extract the aqueous layer with an organic solvent to recover the chiral auxiliary, which can be purified and reused.
Hypothetical Results for Asymmetric Alkylation:
The following table presents typical results that can be expected for the asymmetric alkylation of a propionamide derivative using a chiral β-amino alcohol auxiliary, based on literature precedents.
| Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzyl bromide | 85-95 | >95 |
| Iodomethane | 80-90 | >90 |
| Allyl bromide | 75-85 | >95 |
Conclusion
While this compound is an achiral molecule, its structure is representative of a highly important class of chiral β-amino alcohols that are workhorses in the field of asymmetric synthesis. By serving as effective chiral auxiliaries and ligands, these compounds provide reliable and predictable control over the stereochemical outcome of a wide range of reactions, enabling the synthesis of enantiomerically pure compounds for research and development. Understanding the principles of how these chiral analogs function provides chemists with powerful tools for the construction of complex chiral molecules.
References
- BenchChem. (2R)-1-(dimethylamino)propan-2-ol | 53636-15-0. URL: https://www.benchchem.com/product/b168953
- Smolecule. (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2. URL: https://www.smolecule.com/cas-53636-17-2-s-1-dimethylamino-2-propanol.html
- BenchChem. (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2. URL: https://www.benchchem.com/product/b1588065
- BenchChem. Application Notes and Protocols: 1-(Dimethylamino)-2-phenylbutan-2-ol in Asymmetric Synthesis. URL: https://www.benchchem.com/application-notes-and-protocols-1-dimethylamino-2-phenylbutan-2-ol-in-asymmetric-synthesis
- Google Patents. US3402203A - Process of preparing n, n-dimethylamino alcohols. URL: https://patents.google.
- PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/9793738
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Application Notes and Protocols for the Purification of 1-(Dimethylamino)-2-methylpropan-2-ol
Introduction: The Critical Role of Purity for a Versatile Amino Alcohol
1-(Dimethylamino)-2-methylpropan-2-ol, a tertiary amino alcohol, is a valuable building block in the synthesis of a variety of chemical entities, particularly in the pharmaceutical and materials science sectors. Its unique structure, featuring a sterically hindered tertiary alcohol and a tertiary amine, imparts specific reactivity and physical properties that are leveraged in drug development and polymer chemistry. The presence of impurities, even in trace amounts, can significantly alter the outcome of these sensitive applications, leading to side reactions, reduced yields, and compromised product performance. Therefore, achieving a high degree of purity is paramount.
This comprehensive guide provides detailed protocols for the purification of this compound, addressing the common challenges encountered in its synthesis and isolation. We will delve into the rationale behind the choice of purification methods, offering insights into the physicochemical properties of the target molecule and its potential impurities. The protocols are designed to be robust and adaptable, enabling researchers, scientists, and drug development professionals to obtain a final product of the highest quality.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 14123-48-9 | [1] |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Boiling Point (estimated) | Similar to its isomer, 1-(Dimethylamino)-2-propanol (121-127 °C at 760 mmHg) | [2][3] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol) and water; limited solubility in non-polar solvents (e.g., hexane). | General principle for amino alcohols |
Common Impurities: The synthesis of this compound typically involves the reaction of isobutylene oxide with dimethylamine. Based on this and other potential synthetic routes for related amino alcohols, the following impurities may be present in the crude product:
-
Unreacted Starting Materials: Isobutylene oxide and dimethylamine.
-
Isomeric Byproducts: 2-(Dimethylamino)-2-methyl-1-propanol, formed through alternative ring-opening of the epoxide.
-
Solvent Residues: From the reaction and workup steps.
-
Water: Either from the reaction or introduced during workup.
The choice of purification method will depend on the nature and concentration of these impurities.
Purification Strategies: A Multi-pronged Approach
Given the likely impurity profile and the liquid nature of this compound at room temperature, three primary purification techniques are recommended:
-
Vacuum Fractional Distillation: Ideal for separating the target compound from less volatile or more volatile impurities.
-
Acid-Base Extraction followed by Distillation: To remove non-basic impurities.
-
Column Chromatography: For the removal of closely related isomers and other polar impurities.
The logical workflow for the purification is depicted in the following diagram:
Caption: Purification workflow for this compound.
Detailed Protocols
Protocol 1: Vacuum Fractional Distillation
Rationale: Due to the relatively high boiling point of this compound, distillation at atmospheric pressure may lead to decomposition. Vacuum distillation lowers the boiling point, allowing for a safer and more efficient separation from impurities with different volatilities.
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and gauge
-
Heating mantle with stirrer
-
Cold trap
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvents and unreacted starting materials.
-
Main Fraction: Once the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure. The boiling point of its isomer, 2-(Dimethylamino)-2-methyl-1-propanol, is reported as 61 °C at 20 mmHg, which can serve as a reference point.[4]
-
Residue: Leave a small amount of residue in the distillation flask to avoid distilling to dryness, which can lead to the concentration of non-volatile and potentially explosive impurities.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.
Caption: Schematic of a vacuum fractional distillation setup.
Protocol 2: Purification via Acid-Base Extraction
Rationale: The tertiary amine functionality of this compound allows for its selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase liberates the purified free amine.
Equipment:
-
Separatory funnel
-
Beakers
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amino alcohol will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Organic Phase Wash (Optional): The combined aqueous extracts can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous extract in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH > 10).
-
Back-Extraction: Extract the liberated free amine back into an organic solvent (e.g., diethyl ether or dichloromethane) 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting product can be further purified by vacuum distillation as described in Protocol 1.
Protocol 3: Flash Column Chromatography
Rationale: For the removal of closely related isomers or polar impurities that are difficult to separate by distillation, flash column chromatography is an effective technique. The choice of stationary and mobile phases is critical for achieving good separation.
Equipment:
-
Glass column
-
Silica gel (for normal phase) or C18-functionalized silica (for reversed-phase)
-
Solvent reservoir and pump (or manual pressure)
-
Fraction collector or test tubes
Procedure:
-
Stationary Phase Selection: For a polar compound like an amino alcohol, normal-phase chromatography on silica gel is a common choice.
-
Mobile Phase Selection: A solvent system that provides a good separation of the target compound from its impurities on a Thin Layer Chromatography (TLC) plate should be chosen. A typical starting point for amino alcohols is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or isopropanol), often with a small amount of a basic modifier like triethylamine to prevent tailing.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment: Ensuring Quality
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent method for determining the purity of volatile compounds and for identifying and quantifying impurities. The mass spectrometer provides structural information for impurity identification. For amino alcohols, derivatization with a silylating agent may be necessary to improve peak shape and thermal stability.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified product and for detecting impurities. The integration of signals in the ¹H NMR spectrum can be used for quantitative analysis of purity against a known internal standard. A representative ¹H NMR spectrum of the related compound 1-(Dimethylamino)-2-propanol is available for comparison.[6]
Key Spectroscopic Data (Predicted for this compound):
-
¹H NMR: Expect signals for the two methyl groups on the quaternary carbon, a singlet for the methylene group adjacent to the nitrogen, a singlet for the N-dimethyl groups, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Expect distinct signals for the quaternary carbon, the two equivalent methyl carbons, the methylene carbon, and the N-dimethyl carbons.
Conclusion
The purification of this compound to a high degree of purity is an essential step for its successful application in research and development. The choice of purification method should be guided by the nature and level of impurities present in the crude material. Vacuum fractional distillation is a robust primary purification technique, which can be supplemented with acid-base extraction for the removal of non-basic impurities or column chromatography for the separation of closely related isomers. Rigorous analytical characterization by GC-MS and NMR is crucial to confirm the purity of the final product. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain high-quality this compound for their specific needs.
References
- Smolecule. (2023, August 16). (S)-(+)-1-Dimethylamino-2-propanol.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 1-Dimethylamino-2-propanol(108-16-7) 1H NMR spectrum.
- PubChem. (n.d.). CID 160221588. National Center for Biotechnology Information.
- Wikipedia. (2020, June 22). Dimethylaminoisopropanol.
- ChemicalBook. (n.d.). 2-dimethylamino-2-methyl-1-propanol(7005-47-2) 1 h nmr.
- PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL | 7005-47-2.
- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
- Sigma-Aldrich. (n.d.). 1-Dimethylamino-2-propanol >= 99%.
- Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
- SpectraBase. (n.d.). 1-Dimethylamino-2-propanol - Optional[1H NMR] - Chemical Shifts.
- Hwang, S.-H., Blaskovich, M. A., & Kim, H.-O. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 107–109.
- National Center for Biotechnology Information. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. PubMed Central.
- ResearchGate. (n.d.). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
- Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol.
- Agilent. (2011). Amino-alcohols Analysis of amino-alcohols, C. Agilent Technologies, Inc.
- Agilent. (2011). Amino alcohols Analysis of ethanol amines. Agilent Technologies, Inc.
- Google Patents. (n.d.). CN104072381B - Preparation method for optically pure aminoalcohol hydrochloride.
- Organic Syntheses. (n.d.). Procedure.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- National Center for Biotechnology Information. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. PubMed Central.
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Comprehensive Analytical Strategies for the Characterization of 1-(Dimethylamino)-2-methylpropan-2-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide to the analytical techniques essential for the comprehensive characterization of 1-(Dimethylamino)-2-methylpropan-2-ol, a tertiary amino alcohol with significance as a synthetic building block. We present field-proven protocols for chromatographic and spectroscopic methods, emphasizing the rationale behind procedural choices to ensure robust and reliable data for identity, purity, and stability assessments. This guide is intended for researchers, quality control analysts, and drug development professionals requiring validated methods for this compound class.
Introduction and Molecular Overview
This compound (CAS: 14123-48-9) is a chemical intermediate featuring both a tertiary amine and a tertiary alcohol functional group. This bifunctionality makes it a valuable precursor in organic synthesis. The presence of a polar, basic nitrogen atom and a hydrogen-bond-donating hydroxyl group on a compact aliphatic scaffold dictates its chemical behavior and presents specific challenges for analytical characterization.
Accurate and precise analytical methods are paramount to confirm the molecular structure, quantify its purity, and identify any process-related impurities or degradants. An incorrect isomeric structure or the presence of uncharacterized impurities can have significant downstream consequences in a synthetic route, particularly in pharmaceutical development where regulatory scrutiny is high. This guide outlines a multi-technique approach to build a complete analytical profile of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₅NO | PubChem[1] |
| Molecular Weight | 117.19 g/mol | PubChem[1] |
| CAS Number | 14123-48-9 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Liquid (at STP) | TCI[2] |
| Boiling Point | Not well documented; isomeric structures boil ~125-165 °C | Sigma-Aldrich, PubChem[3] |
| pKa (Conjugate Acid) | Estimated 9.5 - 10.5 (typical for tertiary amines) | |
Chromatographic Analysis: The Cornerstone of Purity Assessment
Chromatography is the primary tool for separating the target analyte from potential impurities, including starting materials, by-products, and isomers. The choice between gas and liquid chromatography depends on the volatility of the analyte and the nature of the impurities to be detected.
Gas Chromatography (GC) for Volatile Impurities and Assay
Rationale: Due to its relatively low molecular weight, this compound is sufficiently volatile for GC analysis. GC coupled with a Flame Ionization Detector (FID) is a robust and universally available technique for determining purity (% area) and performing quantitative assays against a reference standard.
Causality Behind Experimental Choices: The primary challenge in analyzing amino alcohols by GC is their propensity for peak tailing. This occurs due to strong interactions between the polar amine and hydroxyl groups with active sites (e.g., free silanols) on the column and liner. To mitigate this, a specialized wax-based or amine-specific column is crucial. These columns have a stationary phase designed to shield active sites and provide better peak symmetry for polar, basic compounds.[4][5]
Protocol 1: Purity Determination by GC-FID
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as isopropanol or dichloromethane. The choice of solvent can influence peak shape and retention.[6]
-
Prepare a control blank using only the solvent.
-
-
Instrumentation and Conditions:
Table 2: Recommended GC-FID Parameters
Parameter Setting Rationale GC System Agilent 8890 or equivalent with FID Standard, robust configuration for purity analysis. Column Agilent J&W DB-WAX (30 m x 0.32 mm, 0.5 µm) or CP-Wax for Volatile Amines[4] Wax phase provides good inertness for polar compounds. Carrier Gas Helium or Hydrogen Standard carrier gases. Hydrogen may provide better efficiency. Inlet Temperature 250 °C Ensures rapid and complete vaporization without thermal degradation. Injection Mode Split (e.g., 50:1) Prevents column overloading and ensures sharp peaks. Injection Volume 1 µL Standard volume for capillary GC. Oven Program 50 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold 5 min Initial hold separates volatile impurities; ramp elutes the main peak and any higher-boiling impurities. | Detector | FID at 280 °C | Universal detector for organic compounds, providing high sensitivity. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram, excluding the solvent front.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
For assay, perform a single-point or multi-point calibration using a certified reference standard.
-
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Rationale: HPLC is indispensable for analyzing non-volatile impurities, thermally labile compounds, or when higher separation efficiency is required. For this compound, a key challenge is detection, as the molecule lacks a UV chromophore.
Causality Behind Experimental Choices: Standard reversed-phase (RP-C18) chromatography is often ineffective for this compound due to poor retention of the polar, basic analyte. A mixed-mode column, which combines reversed-phase and ion-exchange retention mechanisms, is highly effective.[7] This allows for tunable selectivity based on mobile phase pH and ionic strength. For detection, universal detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are required.[8][9] LC-MS is particularly powerful as it provides mass information for impurity identification.
Protocol 2: Impurity Profiling by LC-MS
-
Sample Preparation:
-
Prepare a sample solution at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.
-
-
Instrumentation and Conditions:
Table 3: Recommended LC-MS Parameters
Parameter Setting Rationale LC System Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent High-pressure system for efficient separations. Column SIELC Primesep 200 (150 x 4.6 mm, 5 µm) or similar mixed-mode column[7] Provides dual retention mechanism (hydrophobic and cation-exchange) for the analyte and related impurities. Mobile Phase A Water with 0.1% Formic Acid Acid modifier ensures protonation of the amine for consistent ionization and retention. Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic solvent for elution. Gradient 5% B to 60% B over 15 minutes A broad gradient to elute impurities with a range of polarities. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Column Temp. 40 °C Improves peak shape and reduces viscosity. MS Detector Single Quadrupole or Q-TOF MS Provides mass confirmation and impurity identification. Ionization Mode Electrospray Ionization, Positive (ESI+) The tertiary amine is readily protonated to form [M+H]⁺. | Mass Range | 50 - 500 m/z | Covers the expected mass of the analyte and potential dimeric impurities. |
-
Data Analysis:
-
Extract the ion chromatogram for the [M+H]⁺ of the target compound (m/z 118.1).
-
Screen for other masses in the total ion chromatogram (TIC). Pay close attention to potential isomers, which will have the same mass but different retention times. A key potential isomer is 2-(Dimethylamino)-2-methylpropan-1-ol.[3]
-
Spectroscopic Techniques: Unambiguous Structural Confirmation
Spectroscopy provides orthogonal data to chromatography, confirming molecular identity by probing the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the definitive technique for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, confirming connectivity and ruling out isomeric structures.
Protocol 3: Structural Confirmation by ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice; if solubility is an issue, D₂O or deuterated methanol (CD₃OD) can be used.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally DEPT-135 spectra.
-
Expected Spectral Features:
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) | Assignment | ¹H Shift (ppm) & Multiplicity | ¹³C Shift (ppm) | Rationale | | :--- | :--- | :--- | :--- | | -C(C H₃)₂ | ~1.2 (s, 6H) | ~27 | Two equivalent methyl groups on the quaternary carbon. | | -N(C H₃)₂ | ~2.3 (s, 6H) | ~46 | Two equivalent methyl groups on the nitrogen. | | -C H₂-N | ~2.4 (s, 2H) | ~70 | Methylene group adjacent to the nitrogen and quaternary carbon. | | -C (CH₃)₂ | ~70 | Quaternary carbon bearing the hydroxyl group. | | -OH | Variable (br s, 1H) | N/A | Broad singlet, position is concentration and temperature dependent. | Note: Predicted shifts are estimates. Actual values may vary. Data for the related compound 1-(Dimethylamino)-2-propanol can be found for comparison.[10][11]
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint. This is typically performed in conjunction with GC (GC-MS) or LC (LC-MS).
Expected Fragmentation Pattern (Electron Ionization - EI): The molecular ion (M⁺˙) at m/z 117 may be weak or absent. The most prominent fragmentation pathway for tertiary amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).
-
Alpha-cleavage: The most favorable cleavage will result in the formation of the resonance-stabilized iminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58 . This is often the base peak.
-
Loss of Methyl: Cleavage of a methyl group from the quaternary center can lead to a fragment.
-
Loss of Water: Dehydration from the tertiary alcohol is also a possible fragmentation pathway.
Table 5: Expected Key Fragments in EI-MS
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 117 | [C₆H₁₅NO]⁺˙ | Molecular Ion |
| 102 | [M - CH₃]⁺ | Loss of a methyl group |
| 58 | [C₃H₈N]⁺ | Base Peak , from alpha-cleavage |
Reference spectra can be consulted for comparison.[12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups. It is an excellent tool for identity confirmation against a reference standard.
Expected Absorption Bands: The spectrum will be characterized by the presence of an O-H stretch from the alcohol and C-N/C-H stretches from the aliphatic backbone, and the notable absence of N-H stretches.[14][15]
Table 6: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3400 - 3200 (broad) | O-H stretch | Tertiary Alcohol (H-bonded) |
| 2970 - 2850 | C-H stretch | Aliphatic CH₃ and CH₂ |
| ~2820 & ~2770 | C-H stretch | N-CH₃ (Bohlmann bands, characteristic of tertiary amines) |
| 1200 - 1050 | C-N stretch | Tertiary Amine |
| 1150 - 1085 | C-O stretch | Tertiary Alcohol |
Integrated Analytical Workflow
A robust characterization relies on the synergy of these techniques. No single method provides a complete picture. The following workflow illustrates how these techniques are integrated for a comprehensive analysis.
Caption: Integrated workflow for the complete characterization of this compound.
Conclusion
The successful characterization of this compound requires a multi-faceted analytical approach. Gas chromatography with a specialized amine-friendly column provides robust data on purity and volatile impurities. HPLC, particularly with a mixed-mode column and a universal detector like MS, is essential for comprehensive impurity profiling. Finally, a combination of NMR, MS, and FTIR spectroscopy delivers an unambiguous confirmation of the molecular structure, ensuring the material's identity and quality for its intended application in research and development.
References
- SIELC. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.
- Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Journal of Chromatography B: Biomedical Sciences and Applications, 387, 255-265.
- Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. Application Note.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793738, this compound. PubChem.
- ResearchGate. (2022). Discussion on HPLC method for determination of tertiary amines.
- El-Massaoudi, M., et al. (2013). Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy. Journal of Agricultural and Food Chemistry, 61(10), 2414–2423.
- Doherty, J. A., & Roth, R. T. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(15), 3589–3595.
- University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Helda.
- PrepChem. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride.
- PubMed. (2001). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis.
- Analytice. (2017). Primary, secondary and tertiary amine analysis laboratories.
- Google Patents. (1968). US3402203A - Process of preparing n, n-dimethylamino alcohols.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160221588. PubChem.
- MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(15), 4987.
- NIST. (n.d.). 2-Propanol, 1-(dimethylamino)-. NIST WebBook.
- SpectraBase. (n.d.). 1-Dimethylamino-2-propanol [1H NMR].
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23435, 2-(Dimethylamino)-2-methylpropanol. PubChem.
- Google Patents. (2013). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
- ResearchGate. (n.d.). FT-IR spectra of amino acids.
- Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography.
- Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7).
- Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains.
- PubMed. (2013). Hydration of amino acids: FTIR spectra and molecular dynamics studies.
- LCGC International. (2021). Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase.
- SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
- SpectraBase. (n.d.). 1-Dimethylamino-2-propanol [MS (GC)].
- Veeprho. (n.d.). 1-Dimethylamino-2-propanol | CAS 108-16-7.
- Royal Society of Chemistry. (2001). Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles. The Analyst, 126, 1378-1383.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol.
- AIDIC. (2011). Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. Chemical Engineering Transactions, 25, 45-50.
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Application Note & Protocol: Synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol via Grignard Reaction for Optimal Yield
Abstract
This document provides a detailed guide for the synthesis of 1-(dimethylamino)-2-methylpropan-2-ol, a tertiary amino alcohol with applications as a building block in pharmaceutical and chemical synthesis. The primary method detailed is the Grignard reaction, a robust and classical carbon-carbon bond-forming strategy. This guide emphasizes the critical reaction conditions and procedural nuances required to achieve optimal yield and purity. It delves into the causality behind experimental choices, provides a step-by-step protocol, and outlines safety considerations for handling the reactive intermediates involved.
Introduction and Scientific Background
This compound (CAS No. 14123-48-9) is a tertiary amino alcohol.[1] Its structure, featuring both a hydroxyl group and a tertiary amine, makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
The most direct and efficient synthetic route to this tertiary alcohol is the addition of a methyl-based organometallic reagent to a suitable ketone precursor, 1-(dimethylamino)propan-2-one. The Grignard reaction, which utilizes an organomagnesium halide, is exceptionally well-suited for this transformation.[2][3] The reaction involves the nucleophilic attack of the methyl group from the Grignard reagent onto the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide intermediate to yield the desired tertiary alcohol.[3][4]
Mastery of this synthesis hinges on the rigorous control of reaction parameters to prevent common side reactions. The primary challenge is the highly basic nature of the Grignard reagent, which can be readily quenched by any protic source, such as water, leading to a significant reduction in yield.[2]
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic addition mechanism.
-
Nucleophilic Attack: The carbon-magnesium bond in the methylmagnesium bromide (CH₃MgBr) is highly polarized, rendering the methyl group nucleophilic and carbanionic in character. This nucleophile attacks the electrophilic carbonyl carbon of 1-(dimethylamino)propan-2-one.
-
Intermediate Formation: This attack breaks the carbonyl π-bond, transferring the electron pair to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.
-
Protonation (Workup): The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride or dilute HCl). This step protonates the alkoxide to form the final tertiary alcohol product, this compound, and converts the magnesium salts into water-soluble species (e.g., MgBrCl) that can be easily removed during extraction.[3]
Diagram: Grignard Reaction Mechanism
Caption: The two-step mechanism for the synthesis of the target tertiary alcohol.
Protocol for Synthesis of this compound
This protocol is designed for a laboratory scale synthesis. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn.
3.1. Reagents and Equipment
| Reagent/Equipment | Specification |
| 1-(Dimethylamino)propan-2-one | >98% purity |
| Methylmagnesium bromide | 3.0 M solution in diethyl ether |
| Diethyl ether (anhydrous) | Dri-Solv or freshly distilled from sodium/benzophenone |
| Saturated Ammonium Chloride (aq.) | Reagent grade |
| Hydrochloric Acid (optional) | 1 M solution |
| Anhydrous Magnesium Sulfate | For drying |
| Three-neck round-bottom flask | 250 mL, flame-dried |
| Dropping funnel | 100 mL, pressure-equalizing, oven-dried |
| Reflux condenser | Oven-dried |
| Magnetic stirrer and stir bar | |
| Inert gas supply | Nitrogen or Argon with manifold |
| Ice bath | |
| Separatory funnel | 500 mL |
| Rotary evaporator |
3.2. Experimental Procedure
-
Apparatus Setup:
-
Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and reflux condenser. Ensure all glassware is thoroughly flame-dried under vacuum or oven-dried and assembled while hot.
-
Place the apparatus under a positive pressure of inert gas (Nitrogen or Argon).
-
-
Reaction Initiation:
-
To the three-neck flask, add 1-(dimethylamino)propan-2-one (e.g., 5.75 g, 50 mmol) and 50 mL of anhydrous diethyl ether via syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
Charge the dropping funnel with methylmagnesium bromide solution (e.g., 20 mL of 3.0 M solution, 60 mmol, 1.2 equivalents).
-
-
Addition of Grignard Reagent:
-
Begin stirring the ketone solution. Add the methylmagnesium bromide solution dropwise from the dropping funnel over a period of 30-45 minutes.
-
Causality: A slow addition rate is critical to control the reaction exotherm. A rapid temperature increase can promote side reactions, such as enolization of the ketone, which reduces yield. Maintain the internal temperature below 10 °C.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 1-2 hours to ensure the reaction proceeds to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Quenching and Workup:
-
Cool the reaction flask back down to 0 °C in an ice bath.
-
Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. Be prepared for gas evolution if any unreacted Grignard reagent remains.
-
Causality: Saturated NH₄Cl is a weak acid, sufficient to protonate the alkoxide without causing potential acid-catalyzed degradation of the product. It also helps to break up the gelatinous magnesium salts.
-
-
Extraction and Isolation:
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Add an additional 50 mL of diethyl ether to the funnel. Shake vigorously and allow the layers to separate.
-
Drain the aqueous layer and extract it two more times with 25 mL portions of diethyl ether.
-
Combine all the organic layers. Wash the combined organic phase with 50 mL of brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation.
-
Diagram: Experimental Workflow
Caption: A summary of the key steps in the synthesis workflow.
Parameters for Optimal Yield
Achieving a high yield in a Grignard reaction requires meticulous attention to detail. The following table outlines the most critical parameters and their impact on the reaction outcome.
| Parameter | Optimal Condition | Rationale & Impact on Yield |
| Solvent & Reagent Quality | Anhydrous grade solvents; freshly opened or titrated Grignard reagent. | Critical. Grignard reagents react violently with water. Any protic impurity will quench the reagent, reducing the effective molar quantity and drastically lowering the yield.[2] |
| Stoichiometry | 1.1 - 1.3 equivalents of Grignard reagent. | A slight excess ensures that all of the limiting ketone is consumed, driving the reaction to completion. A large excess complicates the workup and is wasteful. |
| Temperature Control | 0 °C to 10 °C during addition. | Crucial. Controls the exothermic reaction, preventing solvent boiling and minimizing side reactions like Wurtz coupling or enolization of the ketone starting material. |
| Addition Rate | Slow, dropwise addition over 30-60 minutes. | Prevents localized temperature spikes and high concentrations of the Grignard reagent, which can lead to byproduct formation. |
| Reaction Time | 1-2 hours post-addition at room temperature. | Ensures the reaction has sufficient time to go to completion. Incomplete reactions are a common cause of low yields. |
| Quenching Method | Slow addition of saturated aq. NH₄Cl at 0 °C. | A controlled quench prevents overheating and potential side reactions. NH₄Cl is preferred over strong acids which could promote elimination reactions (dehydration) of the tertiary alcohol product. |
Safety and Hazard Management
-
Grignard Reagents: Methylmagnesium bromide is highly reactive and can be pyrophoric upon exposure to air. It reacts violently with water and other protic sources. Handle exclusively under an inert atmosphere.
-
Anhydrous Ethers: Diethyl ether is extremely flammable and volatile. Its vapors are heavier than air and can travel to an ignition source. It can also form explosive peroxides upon prolonged storage and exposure to air and light. Never distill to dryness.
-
Workup: The quenching process is exothermic and can release flammable gases. Perform this step slowly and with adequate cooling.
References
- U.S.
- PubChem Compound Summary for CID 9793738, "1-(Dimethylamino)
- U.S. Patent US20130296608A1, "Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)
- Ashenhurst, J., "Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms," Master Organic Chemistry. [Link]
- Vedantu, "How will you prepare 2-methyl-propan-2-ol
- U.S. Patent US5877351A, "Preparation and purification process for 2-(dimethylamino)methyl!-1-(3-methoxphenyl)
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Asymmetric synthesis using (S)-(+)-"1-(Dimethylamino)-2-methylpropan-2-OL" as a chiral auxiliary
An in-depth guide to the asymmetric synthesis of chiral molecules is essential for researchers and professionals in drug development. This guide focuses on the use of (S)-(+)-1-(Dimethylamino)-2-methylpropan-2-ol as a chiral auxiliary, a critical tool in controlling the stereochemical outcome of synthetic reactions. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, a technique that has become indispensable in producing enantiomerically pure compounds for pharmaceuticals and other applications.[1][2]
Introduction to Asymmetric Synthesis and Chiral Auxiliaries
The biological activity of many pharmaceuticals is dependent on their stereochemistry. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effects, while the other may be inactive or even cause adverse effects.[3][4] This has made asymmetric synthesis, which allows for the selective production of a single stereoisomer, a cornerstone of modern drug discovery and development.[5][6]
One of the most reliable methods for achieving high levels of stereocontrol is the use of chiral auxiliaries. These are enantiomerically pure compounds that are covalently attached to a prochiral substrate to form a diastereomeric intermediate. The steric and electronic properties of the auxiliary then guide the approach of a reagent to one of the two faces of the substrate, leading to the preferential formation of one diastereomer. After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered for reuse.[1]
(S)-(+)-1-(Dimethylamino)-2-methylpropan-2-ol is a chiral amino alcohol that holds significant potential as a chiral auxiliary. Its structure, which features a sterically demanding tertiary alcohol and a coordinating dimethylamino group, is analogous to other successful auxiliaries like pseudoephedrine.[1][7] These features are expected to create a well-defined chiral environment around the reactive center, leading to high levels of asymmetric induction in a variety of chemical transformations.
Mechanism of Stereocontrol
The effectiveness of (S)-(+)-1-(Dimethylamino)-2-methylpropan-2-ol as a chiral auxiliary stems from its ability to form a rigid, chelated intermediate when its corresponding amide derivative is converted to an enolate. The following diagram illustrates the general workflow for an asymmetric alkylation using this auxiliary.
Caption: General workflow for asymmetric alkylation.
In the key stereodifferentiating step, the lithium cation of the enolate is believed to chelate between the amide carbonyl oxygen and the oxygen of the auxiliary's hydroxyl group. This creates a rigid, five-membered ring that locks the conformation of the enolate. The bulky gem-dimethyl groups on the auxiliary then effectively shield one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. This results in the highly diastereoselective formation of the alkylated product.
Application in Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction that is widely used in the synthesis of complex organic molecules. The use of chiral auxiliaries like (S)-(+)-1-(Dimethylamino)-2-methylpropan-2-ol can provide a reliable method for the synthesis of α-chiral carboxylic acids.[8]
Protocol 1: Asymmetric Alkylation of a Propionamide Derivative
This protocol describes a representative procedure for the asymmetric alkylation of a chiral amide derived from propanoic acid and (S)-(+)-1-(Dimethylamino)-2-methylpropan-2-ol.
Step 1: Synthesis of the Chiral Amide
-
To a solution of propanoic acid (1.0 eq) in an appropriate solvent such as dichloromethane, add a coupling reagent like dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (EDC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add (S)-(+)-1-(Dimethylamino)-2-methylpropan-2-ol (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove any precipitated urea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure chiral propionamide.
Step 2: Asymmetric Alkylation
-
Dissolve the chiral propionamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture to form the lithium enolate. Stir for 30-60 minutes at -78 °C.
-
Add the desired electrophile (e.g., benzyl bromide) (1.2 eq) to the enolate solution.
-
Allow the reaction to proceed at -78 °C for several hours, monitoring its progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the alkylated amide by column chromatography. The diastereomeric excess (d.e.) can be determined by NMR spectroscopy or chiral HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous acid (e.g., 6M HCl) or base (e.g., 4M NaOH).
-
After hydrolysis, acidify the reaction mixture (if basic hydrolysis was used) and extract the chiral carboxylic acid with an organic solvent.
-
The water-soluble chiral auxiliary can be recovered from the aqueous layer by basification and extraction with an organic solvent.
Expected Results
The following table presents hypothetical data for the asymmetric alkylation of the propionamide derivative with benzyl bromide, based on results typically achieved with high-performing chiral auxiliaries.
| Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl bromide | >95% | 85-95 |
| Iodomethane | >90% | 80-90 |
| Allyl bromide | >95% | 85-95 |
Application in Asymmetric Aldol Reactions
The aldol reaction is another powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.[9] Chiral auxiliaries can be used to control the stereochemistry of this reaction with high precision.
Protocol 2: Diastereoselective Aldol Reaction
This protocol outlines a general procedure for the diastereoselective aldol reaction of a chiral acetate-derived amide with an aldehyde.
Step 1: Enolate Formation
-
Dissolve the chiral amide (derived from acetic acid and the auxiliary) (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool to 0 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq).
-
Stir the mixture for 30-60 minutes at 0 °C to form the boron enolate.
Step 2: Aldol Addition
-
Cool the enolate solution to -78 °C.
-
Add the desired aldehyde (e.g., benzaldehyde) (1.0 eq) dropwise.
-
Stir the reaction at -78 °C for several hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by adding a pH 7 buffer solution.
-
Extract the product with an organic solvent, dry the organic layers, and concentrate.
-
Purify the aldol adduct by column chromatography and determine the diastereoselectivity.
Expected Results
The following table shows hypothetical results for the aldol reaction with various aldehydes.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | >98:2 | 80-90 |
| Isobutyraldehyde | >95:5 | 75-85 |
| Acetaldehyde | >90:10 | 70-80 |
Application in Asymmetric Conjugate Addition
Conjugate addition reactions are used to form carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds. The use of chiral auxiliaries can render these reactions highly diastereoselective.
Protocol 3: Diastereoselective Conjugate Addition
This protocol describes the conjugate addition of an organocuprate reagent to a chiral α,β-unsaturated amide.
Step 1: Preparation of the Chiral α,β-Unsaturated Amide
-
Synthesize the chiral amide from the corresponding α,β-unsaturated carboxylic acid (e.g., crotonic acid) and (S)-(+)-1-(Dimethylamino)-2-methylpropan-2-ol using standard amide coupling procedures as described in Protocol 1.
Step 2: Conjugate Addition
-
Prepare the organocuprate reagent (e.g., lithium dimethylcuprate) in situ by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous THF at -78 °C.
-
Add the chiral α,β-unsaturated amide (1.0 eq) to the organocuprate solution at -78 °C.
-
Stir the reaction at low temperature until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify the product by column chromatography and determine the diastereoselectivity.
Expected Results
The following table provides hypothetical data for the conjugate addition of different organocuprate reagents.
| Organocuprate | Diastereomeric Excess (d.e.) | Yield (%) |
| LiMe₂Cu | >95% | 85-95 |
| LiPh₂Cu | >98% | 90-98 |
| Li(n-Bu)₂Cu | >95% | 80-90 |
Conclusion
(S)-(+)-1-(Dimethylamino)-2-methylpropan-2-ol is a promising chiral auxiliary for asymmetric synthesis. Its structural features suggest that it can be highly effective in controlling the stereochemical outcome of a variety of important synthetic transformations, including alkylations, aldol reactions, and conjugate additions. The protocols provided here, based on well-established methodologies for analogous auxiliaries, offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. Further optimization of reaction conditions will likely lead to even higher levels of stereoselectivity and yield, making this a valuable tool for the synthesis of enantiomerically pure molecules.
References
- Ager, D. J. (1999). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 99(5), 1179-1224. [Link]
- Barros, M. T. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- Barros, M. T. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Request PDF. [Link]
- O'Brien, M. K., & Toste, F. D. (2009). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 74(15), 5316-5325. [Link]
- Wikipedia. (n.d.). Chiral auxiliary. [Link]
- Smith, A. B., III, et al. (2013). Catalytic Asymmetric Alkylation Reactions for the Construction of Protected Ethylene-Amino and Propylene-Amino Motifs Attached to Quaternary Stereocentres. Angewandte Chemie International Edition, 52(10), 2841-2845. [Link]
- Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
- PubChem. (n.d.). (S)-(+)-1-Dimethylamino-2-propanol. [Link]
- Blackmond, D. G., et al. (2020). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. Molecules, 25(17), 3875. [Link]
- Stenutz. (n.d.). 2-dimethylamino-2-methylpropan-1-ol. [Link]
- Fletcher, R. (2014). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace. [Link]
- Tamatam, R., & Shin, D. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 16(3), 339. [Link]
- Gladfelder, J. J. (2022). The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. eScholarship.org. [Link]
- Tamatam, R., & Shin, D. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
- Google Patents. (2012). A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
- Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
- Reyes, E., et al. (2006). Tandem asymmetric conjugate addition/alpha-alkylation using (S,S)-(+)-pseudoephedrine as chiral auxiliary. Organic Letters, 8(12), 2535-2538. [Link]
- Sarkar, S., & Walia, Y. K. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis.
- Northrup, A. B. (2002). The Selective Aldol Reaction. MacMillan Group Meeting. [Link]
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- 9. researchgate.net [researchgate.net]
Section 1: The Role of Tertiary Amino Alcohols in Controlled Radical Polymerization
An in-depth analysis of scientific literature reveals a notable scarcity of information regarding the direct application of "1-(Dimethylamino)-2-methylpropan-2-ol" as a reagent in polymer chemistry. However, its structural motifs—a tertiary amine and a hydroxyl group—are characteristic of a class of compounds that are pivotal in modern polymer synthesis, particularly in controlled radical polymerization techniques. This guide, therefore, leverages the extensive research on analogous and structurally related amino alcohols and tertiary amines to provide a comprehensive technical overview of their application as catalysts and ligands, with a primary focus on Atom Transfer Radical Polymerization (ATRP).
This document will serve as a detailed application note and protocol guide for researchers, scientists, and professionals in drug development, offering insights into the mechanistic roles and practical applications of tertiary amino alcohols in the synthesis of well-defined polymers.
Tertiary amines and amino alcohols are crucial components in the field of polymer chemistry, primarily for their function as ligands in metal-catalyzed controlled radical polymerization (CRP) processes like ATRP. The nitrogen atom's lone pair of electrons allows these compounds to coordinate with a transition metal salt (commonly copper), forming a catalyst complex. This complex is central to establishing the dynamic equilibrium between dormant and active polymer chains, which is the hallmark of a controlled polymerization.
The unique combination of a hydroxyl group and a dimethylamino group in compounds like 1-dimethylamino-2-propanol imparts versatility, allowing them to act as both a base and an alcohol[1]. This dual functionality can be advantageous in various chemical syntheses and polymer formations[1].
Mechanism of Action in Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful technique for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The process relies on a reversible halogen atom transfer between a dormant polymer chain (P-X) and a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand). This transfer generates a propagating radical (P•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)/Ligand).
The ligand's role is paramount. It solubilizes the metal salt in the organic media and, more importantly, modulates the redox potential and reactivity of the metal center. This tuning of the catalyst's activity is critical for achieving control over the polymerization.
dot digraph "ATRP_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.8];
} केंद Figure 1: General workflow of Atom Transfer Radical Polymerization (ATRP).
Section 2: Prominent Amino Alcohol-based Ligands in ATRP
While "this compound" itself is not prominently featured in the literature, other structurally similar and more complex amino compounds have been extensively studied and utilized. A prime example is tris(2-(dimethylamino)ethyl)amine (Me6-TREN), which is recognized as one of the most efficient ligands for copper-mediated ATRP[2].
The high activity of the Cu(I)/Me6-TREN catalyst allows for polymerizations to occur at room temperature with high conversions in a short amount of time[2]. This high activity also enables a significant reduction in the amount of catalyst needed, which is advantageous for both economic and environmental reasons, as it simplifies the removal of the catalyst from the final polymer product[3].
Section 3: Application in the Synthesis of Advanced Polymer Architectures
The control afforded by ATRP, facilitated by amino alcohol-based ligands, allows for the synthesis of complex polymer architectures, such as block copolymers.
Synthesis of Amphiphilic Block Copolymers
Amphiphilic block copolymers, which consist of both hydrophilic and hydrophobic segments, are of great interest for applications such as drug delivery, surfactants, and coatings. ATRP is a robust method for synthesizing these materials. For instance, amphiphilic AB block copolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) with monomers like methyl methacrylate have been successfully synthesized using ATRP[4]. The resulting block copolymers exhibit narrow molecular weight distributions (Mw/Mn ~ 1.2)[4].
The synthesis involves using a well-defined polymer from the first block as a macroinitiator for the polymerization of the second block. The clean chain extension from one block to the next is a key indicator of a well-controlled polymerization process[4].
Section 4: Experimental Protocols
The following protocols are generalized from literature procedures for ATRP using highly active copper/tertiary amine catalyst systems. Safety Precaution: These procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol for Homopolymerization of n-Butyl Acrylate (BA) using a Cu(I)/Amine Catalyst
This protocol is adapted from studies on the optimization of ATRP using copper-based catalysts with amine ligands[2].
Materials:
-
n-Butyl acrylate (BA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr)
-
Tris(2-(dimethylamino)ethyl)amine (Me6-TREN) (ligand)
-
Anisole (solvent)
-
Nitrogen source for deoxygenation
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add CuBr (0.01 molar equivalents relative to the initiator).
-
Add anisole (50% by volume of the monomer).
-
Add the ligand, Me6-TREN (0.01 molar equivalents).
-
The flask is sealed with a rubber septum and the mixture is degassed by three freeze-pump-thaw cycles.
-
After the final thaw, the flask is backfilled with nitrogen.
-
The monomer, BA (1 molar equivalent), is added via a degassed syringe.
-
The initiator, EBiB (0.01 molar equivalents), is then added via syringe to start the polymerization.
-
The reaction is allowed to proceed at a set temperature (e.g., 60 °C), and samples are taken periodically to monitor conversion and molecular weight progression.
-
The polymerization is quenched by exposing the reaction mixture to air.
-
The polymer is purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
| Parameter | Value | Reference |
| Monomer | n-Butyl Acrylate (BA) | [2] |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | [2] |
| Catalyst | CuBr | [2] |
| Ligand | Me6-TREN | [2] |
| Molar Ratio [Monomer]:[Initiator]:[CuBr]:[Ligand] | 100:1:0.1:0.1 | [2] |
| Solvent | Anisole (50% v/v) | [2] |
| Temperature | 60 °C | [2] |
Protocol for the Synthesis of a Poly(methyl methacrylate)-b-poly(2-(dimethylamino)ethyl methacrylate) (PMMA-b-PDMAEMA) Block Copolymer
This protocol is a generalized procedure based on the synthesis of amphiphilic block copolymers via ATRP[4].
Part A: Synthesis of PMMA Macroinitiator
-
Follow a similar procedure as in Protocol 4.1, using methyl methacrylate (MMA) as the monomer.
-
After reaching the desired molecular weight, the polymerization is stopped, and the resulting PMMA with a terminal halogen atom (PMMA-Br) is purified and dried.
Part B: Chain Extension with DMAEMA
-
In a Schlenk flask, the purified PMMA-Br macroinitiator is dissolved in a suitable solvent (e.g., a mixture of water and 2-propanol for aqueous ATRP)[5].
-
The catalyst system (e.g., CuBr/Me6-TREN) is added.
-
The mixture is degassed.
-
The second monomer, DMAEMA, is added via a degassed syringe.
-
The reaction is maintained at the desired temperature until high conversion is achieved.
-
The resulting block copolymer is purified to remove the catalyst and any unreacted monomer.
dot digraph "Block_Copolymer_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5, height=1];
} केंद Figure 2: Workflow for the synthesis of a block copolymer via ATRP.
Section 5: Conclusion
While direct applications of "this compound" in polymer chemistry are not well-documented, the broader class of tertiary amino alcohols serves as a cornerstone in modern polymer synthesis. Their role as highly effective ligands in ATRP enables the production of well-defined polymers with complex architectures, which are essential for advanced applications in materials science and medicine. The principles and protocols outlined in this guide, based on well-studied analogues, provide a solid foundation for researchers looking to employ this class of reagents in their polymerization reactions. Further investigation into the specific catalytic activity of "this compound" could be a potential area for future research.
References
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1-(Dimethylamino)-2-methylpropan-2-ol in the Preparation of Advanced Ionic Liquids
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: A Strategic Approach to Functional Ionic Liquid Design
The field of ionic liquids (ILs) has rapidly evolved from a niche academic curiosity to a cornerstone of modern chemical and pharmaceutical sciences. Their allure lies in their "designer" nature, allowing for the fine-tuning of physicochemical properties to meet the demands of specific applications.[1] This guide focuses on a particularly valuable building block in the synthesis of functionalized ILs: 1-(Dimethylamino)-2-methylpropan-2-ol . The incorporation of a tertiary alcohol moiety into the cationic structure of an IL imparts unique characteristics, opening new avenues for applications in areas such as drug delivery, catalysis, and electrochemistry. This document provides a comprehensive overview of the synthesis, properties, and potential applications of ILs derived from this versatile precursor, supported by detailed experimental protocols and in-depth scientific rationale.
The Significance of Hydroxyl-Functionalized Cations
The presence of a hydroxyl group, particularly a sterically hindered tertiary alcohol as in this compound, within a quaternary ammonium cation fundamentally alters the properties and potential applications of the resulting ionic liquid.
-
Enhanced Hydrogen Bonding: The hydroxyl group introduces a potent hydrogen bond donor, which can significantly influence the IL's solvation properties, viscosity, and interactions with other molecules. This is particularly relevant in applications involving polar substrates or in the dissolution of biomolecules.
-
Coordination and Catalysis: The hydroxyl group can act as a coordinating ligand for metal catalysts, enabling the design of task-specific ILs for various chemical transformations.
-
Biocompatibility and Drug Delivery: Choline-based ILs, which also contain a hydroxyl group, have demonstrated enhanced biocompatibility.[2] By analogy, ILs derived from this compound may exhibit favorable toxicological profiles, making them attractive for pharmaceutical formulations and drug delivery systems.[2]
-
Reactive Handles for Further Functionalization: The hydroxyl group serves as a convenient point for further chemical modification, allowing for the attachment of other functional groups to tailor the IL's properties for specific tasks.
Synthesis of Ionic Liquids from this compound: The Quaternization Reaction
The synthesis of ionic liquids from this compound is primarily achieved through a quaternization reaction, a type of SN2 reaction where the tertiary amine displaces a halide from an alkyl halide to form a quaternary ammonium salt.[3]
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of ionic liquids from this compound.
Detailed Experimental Protocol: Synthesis of N-Dodecyl-N,N-dimethyl-N-(2-hydroxy-2-methylpropyl)ammonium Bromide
This protocol provides a representative procedure for the synthesis of a quaternary ammonium-based ionic liquid from this compound and 1-bromododecane.
Materials:
-
This compound (Reagent grade, ≥98%)
-
1-Bromododecane (Reagent grade, ≥98%)
-
Acetonitrile (Anhydrous, ≥99.8%)
-
Diethyl ether (Anhydrous, ≥99.7%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (13.12 g, 0.1 mol) in 100 mL of anhydrous acetonitrile.
-
Addition of Alkyl Halide: To the stirred solution, add 1-bromododecane (24.93 g, 0.1 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: The resulting viscous oil or solid is washed with anhydrous diethyl ether (3 x 50 mL) to remove any unreacted starting materials. This is achieved by adding the diethyl ether, stirring vigorously, and then decanting the ether layer.
-
Drying: The purified product is dried under vacuum at 60-80 °C for 24 hours to remove any residual solvent. The final product should be a white to off-white solid or a viscous liquid at room temperature.
Characterization: The structure and purity of the synthesized ionic liquid should be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful quaternization of the amine.
-
FTIR Spectroscopy: To identify the presence of the hydroxyl group and other functional groups.
-
Mass Spectrometry: To determine the molecular weight of the cation.
Physicochemical Properties of this compound Based Ionic Liquids
The physicochemical properties of ionic liquids are highly dependent on the nature of both the cation and the anion. While specific data for a wide range of ionic liquids based on this compound is not extensively available in the literature, we can infer expected properties based on analogous structures and general trends.[1][4]
Table 1: Expected Physicochemical Properties of N-Alkyl-N,N-dimethyl-N-(2-hydroxy-2-methylpropyl)ammonium Halides
| Property | Expected Range/Value | Method of Determination |
| Melting Point | < 100 °C (often room temperature ionic liquids) | Differential Scanning Calorimetry (DSC) |
| Thermal Stability | > 200 °C | Thermogravimetric Analysis (TGA) |
| Viscosity | 50 - 1000 mPa·s at 25 °C (highly dependent on alkyl chain) | Rotational Viscometer |
| Density | 0.9 - 1.1 g/cm³ at 25 °C | Pycnometer or Oscillating U-tube densitometer |
| Ionic Conductivity | 0.1 - 2 mS/cm at 25 °C | Conductivity Meter |
| Solubility in Water | Moderate to High (dependent on alkyl chain length) | Visual Inspection, UV-Vis Spectroscopy |
| Solubility in Organic Solvents | Varies with solvent polarity (generally soluble in polar organic solvents) | Miscibility Tests |
Note: The values in this table are estimates based on known properties of similar quaternary ammonium ionic liquids and should be experimentally verified for each specific compound.
Applications in Research and Drug Development
The unique structural features of ionic liquids derived from this compound make them promising candidates for a variety of applications.
Drug Delivery and Formulation
-
Enhanced Solubility: The potential for these ILs to act as effective solvents or co-solvents for active pharmaceutical ingredients (APIs) with poor aqueous solubility is a significant advantage.[2] This can lead to improved bioavailability of orally administered drugs.
-
Formation of API-ILs: An API with an acidic proton can be deprotonated to form the anion of the IL, creating a liquid form of the drug with potentially altered physicochemical and biopharmaceutical properties.[2]
-
Transdermal Drug Delivery: The amphiphilic nature of these quaternary ammonium salts can enhance the permeation of drugs through the skin.
Diagram of Ionic Liquid in Drug Delivery
Caption: Conceptual diagram of the role of the ionic liquid in enhancing drug delivery.
Catalysis and Organic Synthesis
The hydroxyl group on the cation can participate in catalysis, either by acting as a Brønsted acid/base or by coordinating with metal catalysts. This opens up possibilities for using these ILs as recyclable and task-specific reaction media for a variety of organic transformations.
Electrochemical Applications
The ionic conductivity and wide electrochemical window of some ionic liquids make them suitable as electrolytes in batteries, supercapacitors, and other electrochemical devices. The properties of ILs from this compound would need to be investigated for specific applications in this area.
Concluding Remarks and Future Outlook
Ionic liquids derived from this compound represent a promising class of functional materials with significant potential in diverse scientific and industrial fields. The presence of a tertiary hydroxyl group on the cation imparts unique properties that can be exploited for applications ranging from advanced drug delivery systems to innovative catalytic processes. The synthetic protocol provided herein offers a robust starting point for the preparation of these materials, and the outlined characterization and application areas should guide further research and development. As the demand for tailored, high-performance chemical systems continues to grow, the exploration of novel ionic liquid structures, such as those based on this compound, will undoubtedly play a crucial role in advancing technology and scientific understanding.
References
- Liu, W. S., Wang, C. H., Sun, J. F., Hou, G. G., Wang, Y. P., & Qu, R. J. (2015). Synthesis, characterization and antibacterial properties of dihydroxy quaternary ammonium salts with long chain alkyl bromides. Chemical biology & drug design, 85(1), 91–97.
- ResearchGate. (n.d.). Study of Physicochemical Properties of Ionic Liquids.
- ResearchGate. (n.d.). Synthesis and Biological Activity of 8-Hydroxyquinoline and 2-Hydroxypyridine Quaternary Ammonium Salts.
- Ficke, L. E., & Brennecke, J. F. (2007). Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations. Chemistry–A European Journal, 13(30), 8478-8488.
- Gao, Y., An, J., & Li, Z. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1479.
- Li, Q., Wang, K., Zhang, Y., Wang, J., & Wei, X. (2023). Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. Minerals, 13(5), 700.
- Sajin, T., & Park, S. Y. (2016). Quaternary ammonium salt of chitosan: preparation and antimicrobial property for paper. Cellulose, 23(1), 447-455.
- Semantic Scholar. (n.d.). Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based I.
- Google Patents. (n.d.). Process for the preparation of hydroxyamides.
- Royal Society of Chemistry. (2011). Variation of the cation of ionic liquids: The effects on their physicochemical properties and reaction outcome.
- MDPI. (2020). Predictions of Physicochemical Properties of Ionic Liquids with DFT.
- MDPI. (2001). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines.
- Google Patents. (n.d.). Process for the preparation of quaternary ammonium salts of hydroxycarboxylic acids and quaternary ammonium salts of inorganic acids.
- Google Patents. (n.d.). Preparation method of dimethenamid.
- PubMed. (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity.
- ResearchGate. (n.d.). Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides.
- Google Patents. (n.d.). N-vinylformamide derivatives, polymers formed therefrom and synthesis thereof.
- ResearchGate. (n.d.). Synthesis and property of fatty amidopropyl-N, N-dimethyl-2, 3-dihydroxy propyl ammonium chloride.
- MDPI. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds.
- Google Patents. (n.d.). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
- Google Patents. (n.d.). Method for synthesizing Imatinib.
Sources
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- 3. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
Application Note & Industrial Protocol: Scalable Synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol
Abstract
1-(Dimethylamino)-2-methylpropan-2-ol is a tertiary amino alcohol with significant utility as a building block in pharmaceutical synthesis and as an intermediate in various industrial chemical processes. Its structure, featuring a sterically hindered tertiary alcohol and a tertiary amine, makes it a valuable precursor for creating complex molecules. This document provides a comprehensive guide for the scalable synthesis of this compound, intended for researchers, chemists, and process development professionals. We will detail a robust protocol based on the Grignard reaction, discuss alternative industrial routes, and cover critical aspects of process optimization, analytical validation, and industrial safety.
Introduction and Industrial Significance
The synthesis of amino alcohols is a cornerstone of modern organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). This compound serves as a key intermediate due to its bifunctional nature. The hydroxyl and dimethylamino groups offer distinct reactive sites for further molecular elaboration. While several synthetic routes exist, scalability, cost-effectiveness, and product purity are paramount for industrial applications.
This guide focuses on a field-proven Grignard-based synthesis, which offers a direct and high-yield pathway to the desired tertiary alcohol structure. The causality behind each experimental step is explained to provide a deeper understanding of the process, ensuring both reproducibility and the ability to troubleshoot effectively.
Strategic Overview of Synthesis Routes
The selection of a synthesis strategy on an industrial scale hinges on factors such as raw material cost, reaction efficiency, atom economy, and ease of purification. Two primary strategies are considered for the production of this compound.
Primary Recommended Route: Grignard Reaction
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it exceptionally well-suited for creating tertiary alcohols from ketones.[1] In this approach, an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a ketone.[2] For our target molecule, this involves the reaction of methylmagnesium bromide with 1-(dimethylamino)acetone.
Caption: Overall experimental workflow for the synthesis.
Step-by-Step Protocol
Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
System Preparation: Assemble the three-neck flask with the mechanical stirrer, condenser (with a drying tube or inert gas outlet), and dropping funnel. Flame-dry all glassware under a stream of inert gas (N₂ or Ar) to remove all traces of moisture.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) into the cooled flask. Add a single crystal of iodine. Gently warm the flask until violet vapors are observed; this indicates the activation of the magnesium surface. Allow the flask to cool back to room temperature under an inert atmosphere.
-
Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, place a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether.
-
Initiation and Addition: Add a small portion (~5-10%) of the methyl bromide solution to the magnesium. The reaction is initiated when the solution turns cloudy and gentle refluxing begins. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. [1]5. Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be a dark gray to brown color.
Part B: Reaction with 1-(Dimethylamino)acetone
-
Cooling: Cool the freshly prepared Grignard reagent to 0-5 °C using an ice bath.
-
Substrate Addition: Dissolve 1-(dimethylamino)acetone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Controlled Reaction: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. Causality: This is a highly exothermic reaction; slow, controlled addition is critical to prevent side reactions and ensure safety. Maintain the internal temperature below 10 °C throughout the addition. [3]4. Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Carefully cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent. Causality: Using NH₄Cl provides a mildly acidic proton source that minimizes the formation of magnesium hydroxide emulsions, which can complicate phase separation.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer two more times with diethyl ether.
-
Drying: Combine all organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield the final product, this compound, as a clear liquid.
Expected Results and Process Parameters
| Parameter | Value / Range |
| Reactant Stoichiometry (Ketone:MeBr:Mg) | 1.0 : 1.1 : 1.2 |
| Reaction Temperature (Addition) | 0 - 10 °C |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 75 - 90% |
| Product Purity (Post-Distillation) | >99% (by GC) |
Analytical Characterization
The identity and purity of the final product must be rigorously confirmed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (117.19 g/mol ) and determine purity. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the broad O-H stretch of the alcohol and C-N stretches of the amine.
-
NIOSH Method 2561: This method can be adapted for the analysis of the amino alcohol, using gas chromatography with a flame ionization detector (FID). [5]
Industrial Safety and Hazard Management
The scalable synthesis of this compound involves significant hazards that must be managed through strict protocols and engineering controls.
-
Chemical Hazards:
-
Diethyl Ether: Extremely flammable liquid and vapor. * Grignard Reagents: Spontaneously flammable in air (pyrophoric) and react violently with water.
-
This compound: Flammable liquid and vapor. Causes skin irritation and serious eye damage. [6]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [7] * Skin Protection: Use flame-retardant, chemical-resistant gloves (e.g., butyl rubber) and a lab coat. For larger scales, a full fire-retardant suit is required. [8] * Respiratory Protection: Work in a well-ventilated fume hood. If exposure limits are exceeded, use a full-face respirator with appropriate cartridges. [8]* Handling and Storage:
-
All operations involving Grignard reagents must be conducted under an inert atmosphere. [2] * Store flammable liquids in approved, tightly closed containers in a cool, dry, well-ventilated area away from ignition sources. * Ground and bond all containers and receiving equipment to prevent static discharge. [8]* Emergency Procedures:
-
Spills: Absorb small spills with dry sand or other non-combustible material. For large spills, evacuate the area. Do NOT use water on spills involving Grignard reagents.
-
Fire: Use Class D fire extinguishers (for metal fires) or dry chemical extinguishers. Do NOT use water or foam.
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water. [9]In case of eye contact, rinse cautiously with water for several minutes. [7]Seek immediate medical attention for any exposure.
-
References
- Benchchem. (n.d.). (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2.
- ECHEMI. (n.d.). 1-(Dimethylamino)-2-propanol SDS, 108-16-7 Safety Data Sheets.
- ChemicalBook. (n.d.). 1-Dimethylamino-2-propanol - Safety Data Sheet.
- University of California, Irvine. (n.d.). Grignard Reaction.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 2-(Dimethylamino)-2-methyl-1-propanol.
- PubChem. (n.d.). This compound. CID 9793738.
- LookChem. (n.d.). 1-(Dimethylamino)-2-propanol|108-16-7.
- PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 1-(Dimethylamino)-2-propanol.
- Tindall, J. B. (1968). U.S. Patent No. 3,402,203. Washington, DC: U.S. Patent and Trademark Office.
- Tindall, J. B. (1968). Process of preparing n, n-dimethylamino alcohols. U.S. Patent 3,402,203.
- NIOSH. (2003). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (Method 2561). NIOSH Manual of Analytical Methods.
- Brainly.in. (2019). Give the synthesis of 2-methylpropan-2-ol using Grignard reagent.
- Le, L. (2013). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction. Lu Le Laboratory.
- PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. CID 23435.
- Azmon, B. D. (2016, February 18). The Grignard Reaction: Syntheses of 2-methyl-2-hexanol [Video]. YouTube.
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- 4. 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: The Utility of Aminomethyl Propanol Buffers in Biochemical Assays
Abstract
This technical guide provides a comprehensive overview of aminomethyl propanol-based buffers, with a primary focus on 2-Amino-2-methyl-1-propanol (AMP), for use in a variety of biochemical and drug development assays. While the initial query referenced 1-(Dimethylamino)-2-methylpropan-2-ol, literature and practical applications heavily favor its structural isomers, particularly AMP, as a robust buffering agent in the alkaline pH range. This document will detail the physicochemical properties, preparation protocols, and specific applications of AMP, offering researchers and scientists the foundational knowledge to effectively integrate this buffer into their experimental workflows.
Introduction: Navigating the Isomers - A Clarification
In the realm of biochemical buffering agents, structural nuances can significantly impact performance. The compound this compound is a tertiary amino alcohol.[1][2] While its chemical properties are documented, its application as a biochemical buffer is not prevalent in scientific literature. Conversely, its isomer, 2-Amino-2-methyl-1-propanol (AMP) , is a well-established and widely utilized buffer, particularly for assays requiring a stable alkaline environment.[3][4][5][6] Another related compound, 2-(Dimethylamino)-2-methyl-1-propanol (DMAMP), also functions as a pH control agent, though its use as a primary buffer in sensitive biochemical assays is less documented than that of AMP.[7][8]
Given the extensive documentation and proven utility of AMP in biochemical contexts, this guide will focus on its application, providing the detailed protocols and scientific rationale requested.
Physicochemical Properties of 2-Amino-2-methyl-1-propanol (AMP)
Understanding the fundamental properties of a buffer is critical for its effective implementation. AMP offers several advantageous characteristics for biochemical assays.
| Property | Value | Source |
| Molecular Formula | C4H11NO | [3] |
| Molecular Weight | 89.14 g/mol | [3] |
| pKa (25°C) | 9.7 | [3] |
| Useful pH Range | 8.7 - 10.4 | [3] |
| Appearance | Colorless to light yellow liquid | [9] |
| Melting Point | 18 - 26°C | [3] |
| Boiling Point | 165°C | [3] |
| Density (20°C) | 0.935 kg/L | [3] |
| Solubility in Water | Miscible | [7] |
Key Insights:
-
Alkaline Buffering Capacity: With a pKa of 9.7, AMP is an excellent choice for maintaining a stable pH in the alkaline range, which is optimal for various enzymatic reactions, including those involving alkaline phosphatases, lactate dehydrogenase, and malate dehydrogenase.[3]
-
Low Melting Point: AMP has a low melting point and may need to be gently warmed to approximately 35°C to liquefy for buffer preparation.[3] Its high viscosity when liquefied should be considered for accurate measurement.[3]
Applications in Biochemical Assays
AMP has demonstrated significant utility in several key assay types:
-
Enzyme Activity Assays: AMP is particularly well-suited for determining the activity of enzymes that function optimally at high pH, such as alkaline phosphatase (pH 10.4), lactate dehydrogenase (pH 9.9), and malate dehydrogenase (pH 10.4).[3]
-
Phosphate Acceptor: In assays involving alkaline phosphatase, AMP can serve as a phosphate acceptor, which can be advantageous for reaction kinetics.[3]
-
Histochemistry: AMP buffer has been successfully used in histochemical demonstrations of alkaline phosphatase activity.[6]
-
General Buffering: It can be employed as a versatile buffer and neutralizer in various biochemical and diagnostic reagents.[4][10]
Experimental Protocols
Preparation of a 0.9 M AMP Buffer Stock Solution (pH 10.3)
This protocol is adapted for general use in enzyme assays, such as those for alkaline phosphatase.
Materials:
-
2-Amino-2-methyl-1-propanol (AMP)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Liquefy AMP: If the AMP is solid, gently warm the container in a water bath at approximately 35°C until it becomes a liquid.
-
Dissolve AMP: In a well-ventilated area, add 78 g of liquefied AMP to 500 mL of deionized water in a 1 L volumetric flask.
-
Initial pH Adjustment: Add 200 mL of 1 M HCl to the solution while stirring. This will begin to bring the pH into the desired range.
-
Final Volume and pH Adjustment: Continue to stir the solution and add deionized water to bring the volume close to the 1 L mark. Calibrate your pH meter and carefully adjust the pH to 10.3 by adding more 1 M HCl dropwise.
-
Bring to Final Volume: Once the desired pH is reached, add deionized water to bring the final volume to exactly 1 L.
-
Storage: Store the buffer solution at room temperature in a tightly sealed container to protect it from atmospheric CO2. The solution is stable for approximately one month under these conditions.[3]
Workflow for an Alkaline Phosphatase (ALP) Activity Assay using AMP Buffer
This protocol provides a generalized workflow for a colorimetric ALP assay.
Principle:
Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP) and inorganic phosphate. The resulting pNP is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of pNP formation is directly proportional to the ALP activity.
Workflow Diagram:
Caption: Workflow for a typical alkaline phosphatase activity assay using AMP buffer.
Detailed Protocol:
-
Reagent Preparation:
-
AMP Buffer (Working Solution): Prepare a 0.9 M AMP buffer (pH 10.3) as described in section 4.1.
-
pNPP Substrate Solution: Prepare a 10 mM solution of p-nitrophenyl phosphate in the 0.9 M AMP buffer.
-
Enzyme Sample: Dilute your sample (e.g., serum, cell lysate) to an appropriate concentration in the AMP buffer.
-
-
Assay Procedure (96-well plate format):
-
Pipette 180 µL of the pNPP substrate solution into each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted enzyme sample to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
For each sample, plot absorbance versus time.
-
Determine the linear portion of the curve and calculate the slope (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol at pH 10.3.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls:
-
Blank Controls: A reaction mixture containing all components except the enzyme sample should be included to account for any non-enzymatic hydrolysis of the substrate.
-
Positive and Negative Controls: Known concentrations of purified alkaline phosphatase can be used as positive controls to ensure the assay is performing as expected. A negative control with no enzyme activity should also be included.
-
Linearity: The enzyme concentration should be optimized to ensure that the reaction rate is linear over the measurement period.
Conclusion
2-Amino-2-methyl-1-propanol (AMP) is a reliable and effective buffer for a range of biochemical assays, particularly those requiring a stable alkaline pH. Its well-characterized properties and proven performance in enzymatic assays make it a valuable tool for researchers in biochemistry and drug development. By following the detailed protocols and understanding the underlying principles outlined in these application notes, scientists can confidently incorporate AMP into their experimental designs.
References
- AppliChem. (n.d.). 2-Amino-2-Methyl-1-Propanol for buffer solutions A0838.
- PubChem. (n.d.). This compound.
- Advancion. (n.d.). DMAMP-80™ Multifunctional Amino Alcohol.
- Sourcing Chemical. (n.d.). Exploring 2-Amino-2-Methyl-1-Propanol: Applications and Benefits.
- Google Patents. (n.d.). United States Patent Office.
- PubChemLite. (n.d.). This compound.
- PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol.
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
Sources
- 1. This compound | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]
- 3. catrosa.ru [catrosa.ru]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Amino-2-methyl-1-propanol: Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DMAMP-80™ Multifunctional Amino Alcohol [advancionsciences.com]
- 8. 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. innospk.com [innospk.com]
- 10. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
Enantioselective synthesis of chiral "1-(Dimethylamino)-2-methylpropan-2-OL"
An Application Guide to the Enantioselective Synthesis of Chiral 1-(Dimethylamino)-2-methylpropan-2-ol
Introduction: The Significance of a Quaternary Chiral Amino Alcohol
In the landscape of asymmetric synthesis, chiral β-amino alcohols are privileged structures that serve as indispensable building blocks for pharmaceuticals and as highly effective ligands for catalytic transformations.[1][2] The target molecule, this compound, presents a particularly interesting synthetic challenge: the construction of a chiral quaternary stereocenter bearing both a hydroxyl and a vicinal amino group. The steric hindrance and the precise three-dimensional arrangement of functional groups in this molecule make it a valuable synthon and a potential high-performance ligand for asymmetric catalysis.
Achieving high enantioselectivity in the synthesis of such tertiary alcohols requires carefully designed strategies that can effectively differentiate the prochiral faces of a planar carbonyl group. This guide provides an in-depth analysis of field-proven methodologies for the enantioselective synthesis of this compound, focusing on the mechanistic rationale behind protocol choices and providing detailed, actionable experimental procedures for the modern research chemist.
The primary strategies discussed herein involve two core transformations:
-
Asymmetric Reduction of a Prochiral α-Aminoketone: The use of chiral catalysts to stereoselectively deliver a hydride to 1-(dimethylamino)propan-2-one.
-
Asymmetric Nucleophilic Addition: The stereocontrolled addition of a methyl group to the carbonyl of 1-(dimethylamino)propan-2-one using a chiral catalyst system.
Strategy 1: Catalytic Asymmetric Reduction of 1-(Dimethylamino)propan-2-one
The most direct and widely employed route to chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones.[3] This approach leverages powerful catalytic systems that can achieve high levels of stereocontrol with low catalyst loadings. The key to success lies in the selection of a catalyst that can effectively chelate or interact with the substrate to create a rigid, well-defined transition state.
Core Principle: The CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a robust and highly predictable method for the enantioselective reduction of prochiral ketones.[4] The methodology employs a chiral oxazaborolidine catalyst, typically derived from proline, which coordinates with a stoichiometric borane source (e.g., borane-THF or catecholborane).
Mechanism of Action: The reaction proceeds through a six-membered, chair-like transition state. The ketone's larger substituent preferentially occupies a pseudo-equatorial position to minimize steric hindrance, while the smaller substituent takes a pseudo-axial position. The oxazaborolidine catalyst, coordinated to both the ketone's oxygen and the borane, then directs the hydride transfer to a single face of the carbonyl, ensuring high enantioselectivity.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol
Welcome to the technical support center for the synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and improve your reaction yields effectively.
Guide Structure
This guide is structured as a series of frequently asked questions (FAQs) that directly address common challenges and inquiries encountered during this synthesis. We will cover topics from the fundamental reaction choice to complex purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most direct and recommended synthesis route for this compound?
The most efficient and atom-economical route for synthesizing this compound is the nucleophilic ring-opening of 2,2-dimethyloxirane (commonly known as isobutylene oxide) with dimethylamine. This reaction directly forms the target molecule in a single step.
The overall transformation is as follows:
This method is preferable to multi-step routes, such as those involving the synthesis and subsequent isomerization of 2-(Dimethylamino)-2-methylpropan-1-ol, as it reduces process complexity and potential for yield loss.[1]
Q2: Can you explain the reaction mechanism? Why is the reaction regioselective for the desired product?
The reaction proceeds via a base-catalyzed (or, more accurately, nucleophile-driven) SN2 mechanism. The lone pair of electrons on the nitrogen of dimethylamine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring.
Causality of Regioselectivity: The key to achieving a high yield of the desired product lies in the regioselectivity of the nucleophilic attack. In 2,2-dimethyloxirane, the two carbons of the epoxide ring are electronically different: one is a primary carbon (-CH₂) and the other is a tertiary carbon (-C(CH₃)₂).
Under basic or neutral conditions, the SN2 attack is governed primarily by sterics. The dimethylamine nucleophile will preferentially attack the less sterically hindered carbon atom.[2] The tertiary carbon is shielded by two methyl groups, making the primary carbon the overwhelmingly favored site of attack. This selective attack on the primary carbon leads directly to the formation of this compound.
Q3: My reaction yield is low. What are the most common causes and how can I troubleshoot them?
Low yield is a common issue that can almost always be traced back to a few key parameters. Use the following guide and the workflow diagram below to diagnose the problem.
1. Stoichiometry of Reactants:
-
Problem: The most common side reaction is the product, an alcohol, acting as a nucleophile and reacting with another molecule of isobutylene oxide. This forms a high-boiling point impurity.
-
Solution: Use a molar excess of dimethylamine (e.g., 1.5 to 2.0 equivalents). This ensures that the epoxide is more likely to encounter a dimethylamine molecule than a product molecule, suppressing the formation of the diether byproduct.
2. Temperature Control:
-
Problem: The ring-opening of epoxides is highly exothermic. A runaway reaction can lead to side reactions, polymerization of the epoxide, or unsafe pressure buildup in a sealed reactor.
-
Solution: The reaction should be initiated at a low temperature (e.g., 0-5 °C) with efficient stirring. Add the isobutylene oxide dropwise to the dimethylamine solution to maintain control over the reaction rate and temperature. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature and then gently heated to ensure completion.
3. Purity of Reagents:
-
Problem: Water or other protic impurities in the dimethylamine or solvent can react with the epoxide. Acidic impurities can catalyze the polymerization of the epoxide.
-
Solution: Use anhydrous grade reagents and solvents if possible. Ensure your dimethylamine solution (often supplied in water, methanol, or THF) is of known concentration and quality.
4. Reaction Time and Monitoring:
-
Problem: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Check for the disappearance of the limiting reagent (isobutylene oxide). The reaction may require gentle heating (e.g., 40-50 °C) for several hours to proceed to completion after the initial exothermic phase.
Q4: How should I perform the workup and purification of the final product?
Proper workup and purification are critical for obtaining a high-purity final product. Amino alcohols are polar and can present challenges.
Step 1: Quenching and Solvent Removal
-
After confirming reaction completion, cool the reaction mixture. If you used a solution of dimethylamine in a solvent (like THF or methanol), remove the solvent under reduced pressure using a rotary evaporator.
Step 2: Aqueous Workup
-
Dissolve the crude residue in a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate.
-
Wash the organic solution with brine (saturated NaCl solution). This helps to remove any remaining water-soluble components and aids in breaking up emulsions.
Step 3: Drying and Filtration
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and wash it with a small amount of fresh solvent to recover any adsorbed product.
Step 4: Final Purification by Vacuum Distillation
-
The boiling point of the target compound is expected to be above 150 °C, a temperature at which many organic molecules can begin to decompose.[3] Therefore, vacuum distillation is mandatory .
-
Remove the solvent from the dried organic phase.
-
Set up a fractional distillation apparatus for vacuum. A short path distillation head is often sufficient.
-
Slowly heat the crude oil under vacuum. Collect the fraction that distills at the correct temperature and pressure. The exact boiling point will depend on the vacuum achieved.
| Parameter | Recommended Value | Rationale |
| Boiling Point (Est.) | 140 - 160 °C | Based on similar structures like 1-(dimethylamino)-2-propanol (121-127 °C) plus an additional methyl group.[4][5] |
| Distillation Type | Vacuum Fractional | Prevents thermal decomposition at atmospheric pressure.[3] |
| Target Vacuum | 1-10 mmHg | Lowers the boiling point to a safe and manageable temperature range. |
| Bath Temperature | 20-30 °C above vapor temp. | Provides an adequate temperature gradient for efficient distillation.[3] |
Experimental Protocol: A Recommended Starting Point
Disclaimer: This protocol is a recommended starting point based on established chemical principles. Researchers must perform their own risk assessment and optimization.
Reagents & Equipment:
-
Dimethylamine (e.g., 40% solution in water or 2M in THF)
-
2,2-Dimethyloxirane (Isobutylene Oxide)
-
Dichloromethane (DCM)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Addition funnel
-
Thermometer
-
Ice bath
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, addition funnel, and thermometer, add dimethylamine solution (1.5 equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Epoxide Addition: Add 2,2-dimethyloxirane (1.0 equivalent) to the addition funnel. Add the epoxide dropwise to the stirred dimethylamine solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction by taking a small aliquot, quenching it, and analyzing by TLC or GC-MS to confirm the absence of isobutylene oxide. If the reaction is sluggish, gently warm to 40 °C for 2-4 hours.
-
Workup:
-
If a solvent like THF was used, remove it via rotary evaporation.
-
Dilute the residue with DCM (3 volumes) and transfer to a separatory funnel.
-
Wash the organic layer twice with brine (1 volume each).
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate on a rotary evaporator to yield the crude product as an oil.
-
Purify the crude oil by vacuum fractional distillation to obtain the pure this compound.
-
References
- Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (US20130296608A1).
- Google Patents. (1968). Process of preparing n, n-dimethylamino alcohols. (US3402203A).
- Google Patents. (2012). A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (WO2012101649A1).
- Google Patents. (2011). United States Patent.
- OpenOChem Learn. Reactions of Epoxides - Acidic Ring Opening.
- Google Patents. (1999). WO 99/67196.
- Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening.
- University of Rochester, Department of Chemistry. How To: Purify by Distillation.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- Chemistry Steps. Epoxides Ring-Opening Reactions.
- Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
- PubChem. This compound.
- Mallak Specialties Pvt Ltd. 1-Dimethylamino-2-propanol.
Sources
- 1. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To [chem.rochester.edu]
- 4. 1-Dimethylamino-2-propanol = 99 108-16-7 [sigmaaldrich.com]
- 5. 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine [mallakchemicals.com]
Side reactions and byproducts in the synthesis of "1-(Dimethylamino)-2-methylpropan-2-OL"
Welcome to the technical support resource for the synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol. This guide is designed for researchers, chemists, and process development professionals who may encounter challenges during the synthesis of this valuable amino alcohol intermediate. In the following sections, we will address common issues, from low yields to unexpected byproducts, through a series of frequently asked questions and troubleshooting protocols. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes.
Section 1: Grignard Reaction Troubleshooting
The addition of an organometallic reagent, such as a methyl Grignard, to an amino-functionalized carbonyl compound is a primary route to this compound. However, this pathway is fraught with potential complications.
FAQ 1.1: My Grignard reaction has a very low yield. What are the most common culprits?
Low yields in Grignard reactions are almost always traced back to the deactivation of the highly reactive Grignard reagent. There are two primary causes:
-
Presence of Protic Contaminants: Grignard reagents are exceptionally strong bases and will react with any source of acidic protons, most commonly water.[1][2] This acid-base reaction is much faster than the desired nucleophilic addition to a carbonyl. Even atmospheric moisture can significantly reduce the active concentration of your reagent.[3] All glassware must be rigorously dried (oven or flame-drying), and all solvents and reagents must be anhydrous.[1]
-
Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide to form the Grignard reagent.[1] This layer must be disrupted. Mechanical methods like crushing the magnesium turnings or chemical activation with iodine or 1,2-dibromoethane are essential to expose a fresh metal surface and initiate the reaction.
Caption: Critical workflow for a successful Grignard synthesis.
FAQ 1.2: I am synthesizing from 1-(dimethylamino)propan-2-one. After workup, I recover a large amount of this starting material. Why didn't it react?
This is a classic case of the Grignard reagent acting as a base rather than a nucleophile.[4] While the target ketone does not have α-protons on the carbon between the carbonyl and the amine, the methyl group on the other side (C3) has protons that are weakly acidic.
-
Kinetic vs. Thermodynamic Control: If the reaction temperature is too high or if the Grignard reagent is sterically hindered, it may preferentially abstract a proton from the C3-methyl group to form a magnesium enolate.[4] The subsequent acidic workup re-protonates the enolate, regenerating the starting ketone.
Troubleshooting Protocol: Favoring Nucleophilic Addition
-
Lower the Reaction Temperature: Perform the Grignard addition at 0 °C or even -78 °C. This slows down the rate of deprotonation relative to nucleophilic addition.
-
Use a Less Hindered Grignard: Methylmagnesium bromide is small and generally favors addition. If you are using a bulkier reagent, this could be the issue.
-
Consider a Different Reagent: An organolithium reagent (e.g., methyllithium) is often more nucleophilic and less basic than its Grignard counterpart, which can sometimes favor addition.
FAQ 1.3: My synthesis starts from an amino ester like ethyl 2-(dimethylamino)propanoate. What unique side reactions should I anticipate?
Synthesizing a tertiary alcohol from an ester requires two equivalents of the Grignard reagent.[3][5] The reaction proceeds through a ketone intermediate, which is more reactive than the starting ester.[2][5]
-
Incomplete Double Addition: If less than two full equivalents of active Grignard reagent are available (due to quenching or inaccurate measurement), the reaction can stall after the formation of the ketone intermediate, 1-(dimethylamino)propan-2-one. Your final product will be a mixture of the desired tertiary alcohol and this ketone.
-
Stoichiometry is Key: It is crucial to use a slight excess (e.g., 2.1-2.2 equivalents) of the Grignard reagent to drive the reaction to completion and account for any minor quenching.
Caption: Grignard double addition to an ester and potential byproduct.
Section 2: Isomeric Impurities and Alternative Routes
FAQ 2.1: My final product is contaminated with the isomeric primary alcohol, 2-(dimethylamino)-2-methyl-1-propanol. How is this possible?
The presence of the isomer 2-(dimethylamino)-2-methyl-1-propanol (DMAMP) is a common purity issue. There are two likely sources:
-
Isomeric Starting Material: The most straightforward cause is contamination of your starting material. For example, if your synthesis begins with the reduction of 2-amino-2-methylpropanoic acid derivatives, you would form the isomeric DMAMP. Always verify the purity of starting materials.
-
Isomerization During Synthesis or Workup: A US patent describes the isomerization of DMAMP to the desired 1-(dimethylamino)-2-methyl-2-propanol using formic acid at elevated temperatures.[6] This indicates that under certain acidic conditions, rearrangement is possible. An acidic workup that is too harsh (high temperature or prolonged exposure) could potentially facilitate this side reaction.
| Isomer Comparison | This compound (Target) | 2-(Dimethylamino)-2-methyl-1-propanol (Isomer) |
| Structure | Tertiary Alcohol | Primary Alcohol |
| CAS Number | 14123-48-9[7] | 7005-47-2[8] |
| Molecular Weight | 117.19 g/mol [7] | 117.19 g/mol [8] |
| Boiling Point | Not readily available | ~151 °C (est.), 61 °C @ 20 mmHg[] |
FAQ 2.2: I am considering a synthesis via the Eschweiler-Clarke reaction on 1-amino-2-methylpropan-2-ol. What byproducts should I expect?
The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid for reductive N-methylation, is a robust method but can lead to specific byproducts.[6]
-
Incomplete Methylation: The reaction proceeds in two steps. If the reaction does not go to completion, you may isolate the monomethylated intermediate, 1-(methylamino)-2-methylpropan-2-ol.
-
N-formyl Intermediate: A potential side reaction is the formation of the N-formyl amide, which can be difficult to reduce under the reaction conditions.
To mitigate these issues, use a sufficient excess of both formaldehyde and formic acid and ensure the reaction is heated for an adequate duration to drive the full dimethylation.
Section 3: Analytical and Purification Protocols
Protocol 3.1: How can I confirm the identity of my product and identify common byproducts like the DMAMP isomer?
A combination of spectroscopic methods is essential for unambiguous characterization.
Step-by-Step Analysis Workflow:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: Assess purity and identify components by mass.
-
Procedure: Dissolve a small sample in a suitable solvent (e.g., methanol, dichloromethane). Inject onto a GC-MS system.
-
Expected Results: The target and its isomer will have the same molecular ion peak (M+) at m/z = 117. However, their fragmentation patterns and retention times will differ, allowing for identification and quantification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Unambiguously determine the structure and distinguish between isomers.
-
Procedure: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Key Distinguishing Features:
-
Target (Tertiary Alcohol): Will show a singlet for the two C2-methyl groups and a singlet for the C1-methylene protons. It will lack a proton on the alcohol-bearing carbon.
-
Isomer (Primary Alcohol): Will show a singlet for the two C2-methyl groups and a singlet for the C1-methylene protons which will be shifted further downfield due to the adjacent OH group.
-
-
Protocol 3.2: What is a reliable lab-scale method for purifying this compound from non-basic byproducts and starting materials?
Acid-base extraction is a highly effective technique for separating amines from neutral or acidic organic compounds.
Step-by-Step Purification Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amino alcohol will be protonated and move into the aqueous layer, while neutral byproducts (like biphenyl from a Grignard reaction) and unreacted esters will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated amine. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 2 M NaOH or KOH) until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt, regenerating the free amine.
-
Back-Extraction: Extract the basified aqueous solution several times with fresh portions of an organic solvent (e.g., diethyl ether). The neutral amino alcohol will now move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amino alcohol.
-
Final Purification (Optional): For very high purity, the resulting oil can be further purified by vacuum distillation.
References
- Google Patents (1968). Process of preparing n, n-dimethylamino alcohols. US3402203A.
- Organic Chemistry Portal (n.d.). Grignard Reaction.
- PubChem (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents (n.d.). United States Patent Office.
- University of Colorado Boulder (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
- PubChem (n.d.). 2-(Dimethylamino)-2-methylpropanol. National Center for Biotechnology Information.
- Master Organic Chemistry (2015). Reactions of Grignard Reagents.
- Google Patents (n.d.). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. US8344182B2.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]
- 7. This compound | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and degradation of "1-(Dimethylamino)-2-methylpropan-2-OL" under different conditions
Introduction: This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 1-(Dimethylamino)-2-methylpropan-2-ol. Direct stability and degradation studies on this specific molecule are not extensively published in peer-reviewed literature. Therefore, this guide is structured to provide a robust framework based on the fundamental chemical principles of its constituent functional groups—a tertiary amine and a tertiary alcohol—and established international guidelines for stability testing. Our goal is to empower you with the scientific rationale and practical methodologies required to anticipate stability challenges, troubleshoot experimental anomalies, and design comprehensive stability studies for this compound and structurally related molecules.
Section 1: Physicochemical Profile of this compound
Understanding the inherent properties of a molecule is the first step in designing stability protocols. Below is a summary of the key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [PubChem][1] |
| Molecular Weight | 117.19 g/mol | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 14123-48-9 | [PubChem][1] |
| Structure |
Section 2: Core Principles of Degradation for Tertiary Amino Alcohols
The stability of this compound is dictated by the reactivity of its tertiary amine and tertiary alcohol functional groups.
-
Tertiary Amine Group: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. This site is susceptible to oxidation , forming an N-oxide. This is often the primary degradation pathway under ambient, aerobic conditions or in the presence of oxidizing agents. Tertiary amines are generally considered more thermally stable than primary or secondary amines because they cannot form carbamates in the same manner.[2]
-
Tertiary Alcohol Group: The hydroxyl (-OH) group is attached to a tertiary carbon, which lacks an α-hydrogen. This structural feature renders tertiary alcohols resistant to oxidation by common reagents like chromic acid or potassium permanganate, which require an α-hydrogen for the reaction to proceed.[3] Cleavage of the C-C bond can occur under harsh oxidative conditions or photocatalysis.[4] The alcohol group is also generally stable against hydrolysis.
The diagram below illustrates the most probable degradation pathway under mild oxidative stress.
Caption: Predicted primary degradation pathway.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and analysis of this compound and related compounds in a question-and-answer format.
Q1: I've observed a new, more polar peak in my reverse-phase HPLC chromatogram after storing my sample in solution for a week. What could this be?
A1: The most probable cause is the formation of the N-oxide derivative . The tertiary amine group is susceptible to oxidation, which can occur slowly in the presence of dissolved oxygen in your solvent. The resulting N-oxide is significantly more polar than the parent compound, leading to an earlier elution time (lower retention) in reverse-phase chromatography.
-
Causality: The lone electron pair on the nitrogen of the tertiary amine attacks an oxygen atom from an oxidizing species (like O₂ or trace peroxides).
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to analyze the new peak. You should observe a mass increase of 16 amu (corresponding to the addition of one oxygen atom).
-
Prevent Further Degradation: Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8°C). Use freshly prepared solutions for your experiments whenever possible.
-
Q2: My attempts to oxidize the alcohol group using standard potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are unsuccessful. Why is the compound resistant?
A2: The compound contains a tertiary alcohol . Oxidation of alcohols to aldehydes, ketones, or carboxylic acids typically requires the presence of at least one hydrogen atom on the carbon bearing the -OH group (the α-carbon). Tertiary alcohols lack this α-hydrogen, making them resistant to cleavage by standard chromium- or manganese-based oxidants.[3]
-
Causality: The mechanism of these oxidation reactions involves the removal of the α-hydrogen in a key step. Without it, the reaction cannot proceed to form a carbonyl group.
-
Alternative Approaches: If C-C bond cleavage is desired, much harsher conditions are required, such as photocatalysis on a TiO₂ surface or strong mineral acids at high temperatures, though these methods are less selective and may lead to extensive decomposition.[4]
Q3: How is the stability of this compound expected to change with pH?
A3: The stability profile will be significantly influenced by pH due to the basicity of the tertiary amine.
-
Acidic Conditions (pH < pKa): The tertiary amine will be protonated to form a quaternary ammonium salt (-N⁺H(CH₃)₂). This protonated form is electrostatically shielded and generally less susceptible to oxidation . Therefore, the compound is expected to be more stable at acidic pH.
-
Neutral to Basic Conditions (pH > pKa): The amine will be in its free base form, with a lone pair of electrons on the nitrogen. This makes it vulnerable to oxidation . The rate of N-oxide formation is expected to increase as the pH rises above the pKa of the tertiary amine. The acidity of tertiary alcohols is very low (pKa ~18), so deprotonation of the -OH group is not a factor under typical aqueous conditions.[5]
Q4: I am planning a forced degradation study. What are the essential stress conditions I must include according to regulatory guidelines?
A4: According to ICH Q1A(R2) guidelines, forced degradation studies are essential to understand degradation pathways and validate the stability-indicating nature of your analytical methods.[1][6] The key stress conditions to investigate are:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: High temperature (e.g., 60-80°C).[7]
-
Photostability: Exposure to a controlled light source providing both UV and visible output (e.g., minimum 1.2 million lux hours and 200 watt hours/m²).[6][7]
The goal is to achieve a target degradation of 5-20% of the active substance to ensure that the analytical method can adequately separate and quantify the resulting degradants.[1][7]
Section 4: Experimental Protocols for Forced Degradation Studies
The following protocols are generalized frameworks based on ICH guidelines.[8] You should adjust concentrations, temperatures, and durations to achieve the target 5-20% degradation for this compound.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijcrt.org [ijcrt.org]
Technical Support Center: Optimizing Catalyst Loading for 1-(Dimethylamino)-2-methylpropan-2-ol
Welcome to the technical support guide for researchers and development professionals utilizing 1-(Dimethylamino)-2-methylpropan-2-ol as a catalyst. This document provides in-depth, field-proven insights into optimizing its catalytic loading to enhance reaction efficiency, selectivity, and reproducibility. As Senior Application Scientists, our goal is to explain not just the "how" but the fundamental "why" behind these experimental strategies.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the core principles of this compound as a catalyst and the critical importance of optimizing its concentration in a reaction.
Q1: What is this compound and what are its key chemical properties?
This compound is a tertiary amino alcohol. Its structure features a sterically hindered tertiary alcohol and a nucleophilic dimethylamino group.[1] This bifunctional nature is key to its catalytic activity.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 14123-48-9 | PubChem[1] |
| Molecular Formula | C₆H₁₅NO | PubChem[1] |
| Molecular Weight | 117.19 g/mol | PubChem[1] |
| Appearance | Liquid | N/A |
| Hazards | Flammable, Corrosive, Irritant | PubChem[1] |
Q2: How does this compound function as a catalyst?
The catalytic activity of this compound arises from its two functional groups:
-
The Tertiary Amine (-N(CH₃)₂): The lone pair of electrons on the nitrogen atom makes it a potent Lewis base and a nucleophile. It can activate substrates by deprotonating them or by directly participating in the reaction mechanism, for example, in the ring-opening of epoxides.[2]
-
The Tertiary Alcohol (-OH): The hydroxyl group can act as a hydrogen bond donor, helping to organize substrates and transition states, which can be crucial for stereoselectivity. It can also function as a Brønsted acid or base, facilitating proton transfer steps within a catalytic cycle.
This dual functionality allows it to operate as a bifunctional catalyst, where both the amine and alcohol groups participate concertedly to lower the activation energy of the reaction.
Caption: Bifunctional catalytic action of this compound.
Q3: Why is optimizing the catalyst loading a critical step in process development?
Optimizing catalyst loading is a fundamental principle of green chemistry and efficient process design.[3] The goal is to find the "sweet spot"—the minimum amount of catalyst required to achieve the desired reaction rate and selectivity without compromising yield or purity.[3]
-
Economic Viability: Catalysts can be expensive. Using the minimum effective quantity directly reduces raw material costs.[3]
-
Process Efficiency: Excessive catalyst loading can sometimes lead to the formation of byproducts or catalyze subsequent, undesired reactions, complicating purification and lowering the overall yield.[4]
-
Environmental Impact: Minimizing catalyst usage reduces chemical waste and the energy required for downstream purification processes.[3]
-
Reaction Kinetics: Insufficient loading leads to slow or incomplete reactions, while excessive loading may not increase the rate and could even be detrimental.[4][5]
Section 2: A Practical Guide to Catalyst Loading Optimization
A systematic approach is essential for efficiently determining the optimal catalyst loading. A parallel screening experiment is the most effective method.[6]
Experimental Protocol: Catalyst Loading Screen
This protocol outlines a general procedure for determining the optimal loading of this compound.
1. Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents and ensure all substrates and reagents are purified and free of inhibitors or water, which can deactivate the catalyst or cause side reactions.[6][7]
-
Prepare a stock solution of this compound in the chosen anhydrous solvent to facilitate the accurate dispensing of small quantities.
2. Reaction Setup:
-
In a series of identical, labeled, and dry reaction vials equipped with magnetic stir bars, add the primary substrate (e.g., 1.0 mmol).
-
Under an inert atmosphere, add the anhydrous solvent (e.g., 2 mL).
-
Add any other reagents required for the reaction.
-
Using a microliter syringe, add the calculated volume of the catalyst stock solution to each vial to achieve the desired molar percentages (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 mol%). Include a control reaction with 0 mol% catalyst.
-
Seal the vials and begin stirring at the predetermined reaction temperature.
3. Monitoring and Analysis:
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), carefully extract a small aliquot from each reaction mixture.
-
Quench the aliquot immediately (e.g., by diluting in a suitable solvent or adding a quenching agent).
-
Analyze the aliquots using an appropriate analytical technique (e.g., GC, LC-MS, NMR) to determine the percent conversion of the starting material and the formation of the desired product and any byproducts.
4. Data Interpretation:
-
Plot the percent conversion versus time for each catalyst loading.
-
The optimal loading is the lowest concentration that provides the desired conversion and selectivity within an acceptable timeframe.
Caption: Workflow for a systematic catalyst loading screen experiment.
Data Presentation: Example Loading Screen Results
The following table illustrates a hypothetical outcome of a loading screen experiment.
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Selectivity (%) | Notes |
| 1 | 0.0 | 24 | < 5 | - | Background reaction is negligible. |
| 2 | 0.5 | 24 | 65 | 98 | Reaction is slow but clean. |
| 3 | 1.0 | 12 | 92 | 99 | Good balance of rate and selectivity. |
| 4 | 2.5 | 8 | >99 | 99 | Optimal: Fast and highly selective. |
| 5 | 5.0 | 8 | >99 | 95 | No significant rate increase over 2.5 mol%; lower selectivity observed. |
| 6 | 10.0 | 8 | >99 | 88 | Significant byproduct formation; selectivity is compromised. |
In this example, 2.5 mol% is identified as the optimal catalyst loading.
Section 3: Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This section provides solutions to common problems encountered when using this compound.
Q4: My reaction shows very low or no conversion. What are the likely causes and solutions?
This is a common issue that can often be traced back to catalyst activity or reaction conditions.
-
Potential Cause 1: Insufficient Catalyst Loading. The catalyst concentration may be too low for the reaction to proceed at a reasonable rate.
-
Solution: Systematically increase the catalyst loading. If you started at 1 mol%, try 2.5 mol% and 5 mol% to see if the rate improves.[7]
-
-
Potential Cause 2: Catalyst Deactivation. The catalyst may be poisoned by impurities or be unstable under the reaction conditions.
-
Potential Cause 3: Suboptimal Temperature. The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Perform a temperature screen. Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor the effect on conversion. Be aware that higher temperatures can sometimes lead to side reactions.[6]
-
-
Potential Cause 4: Poor Solubility. If the catalyst or a reactant is not fully dissolved, the reaction will be limited by mass transfer.
-
Solution: Choose a solvent system in which all components are fully soluble at the reaction temperature.[6]
-
Q5: The reaction works, but I am observing low selectivity and significant byproduct formation. How can I address this?
Poor selectivity is often a direct consequence of the catalyst loading or reaction conditions.
-
Potential Cause 1: Catalyst Loading is Too High. Excessive catalyst can sometimes open up alternative, undesired reaction pathways or catalyze the decomposition of the product.[4]
-
Solution: Re-evaluate your catalyst loading screen. The optimal loading for selectivity may be lower than the loading that gives the fastest rate. Analyze the results from your screen to find the best balance.
-
-
Potential Cause 2: Incorrect Temperature. The energy difference between the transition states leading to the desired product and byproducts can be temperature-dependent.
-
Solution: Optimize the reaction temperature. Often, lower temperatures can favor a single reaction pathway, leading to higher selectivity, albeit at the cost of a slower reaction rate.
-
-
Potential Cause 3: Presence of Impurities. Water or other protic impurities can react with intermediates or the catalyst itself, leading to byproducts.
-
Solution: Re-verify the purity and dryness of all reagents and solvents. Using freshly distilled solvents and high-purity starting materials is crucial.[7]
-
Caption: A decision tree for troubleshooting common reaction issues.
Section 4: Essential Safety Precautions
Handling this compound requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood.[8]
-
Hazards: This chemical is flammable, causes skin irritation, and can cause serious eye damage.[1] Avoid contact with skin and eyes, and keep away from ignition sources.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[9]
Always consult the latest Safety Data Sheet (SDS) for comprehensive handling and emergency information.[8]
References
- Catalyst Loading Optimization. (n.d.). Google Vertex AI Search.
- This compound | C6H15NO. (n.d.). PubChem.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- Optimizing catalyst loading for reactions involving triethylsilanol. (2025). BenchChem.
- 1-(Dimethylamino)-2-propanol SDS, 108-16-7 Safety Data Sheets. (n.d.). ECHEMI.
- Kinetic resolution of racemic 1,2‐amino alcohols. (2019). ResearchGate.
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2025). PubMed Central.
- A Brief Introduction to Chemical Reaction Optimization. (2023). White Rose Research Online.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O. (2025). ResearchGate.
- Technical Support Center: Catalyst Loading Optimization for (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL. (2025). BenchChem.
- Chiral amino alcohols as candidates for catalyst precursors. (n.d.). ResearchGate.
- Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (n.d.). MDPI.
Sources
- 1. This compound | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst Loading Optimization → Area → Sustainability [energy.sustainability-directory.com]
- 4. interesjournals.org [interesjournals.org]
- 5. interesjournals.org [interesjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Common experimental issues with "1-(Dimethylamino)-2-methylpropan-2-OL"
Welcome to the technical support center for 1-(Dimethylamino)-2-methylpropan-2-ol (CAS No. 14123-48-9). This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges encountered with this tertiary amino alcohol. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, purification, and handling of this compound.
Q1: My synthesis of this compound resulted in a low yield. What are the likely causes and how can I optimize the reaction?
A1: Low yields in the synthesis of this compound, typically prepared via a Grignard reaction between a methylmagnesium halide and a suitable amino ester like ethyl 2-(dimethylamino)acetate, can stem from several factors.
-
Grignard Reagent Quality: The Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or titrated Grignard reagent for best results.
-
Reaction Temperature: The addition of the Grignard reagent to the amino ester should be performed at a low temperature (typically 0 °C to -78 °C) to minimize side reactions.[1] Maintaining a low temperature improves the selectivity for the desired 1,2-addition product.[1]
-
Side Reactions: The primary competing reaction is the enolization of the ester by the Grignard reagent, which acts as a base. This is more prevalent with sterically hindered ketones and can be minimized by slow, dropwise addition of the Grignard reagent.[2] Another potential side reaction is Wurtz coupling, especially at higher temperatures.[1]
-
Work-up Procedure: Quenching the reaction with a saturated aqueous solution of ammonium chloride is often preferred over strong acids to prevent any acid-catalyzed side reactions of the desired amino alcohol.
Q2: I am struggling with the purification of this compound. It appears to be highly water-soluble, making extraction difficult.
A2: The presence of both a hydroxyl and a tertiary amine group makes this compound a polar and basic compound, leading to high water solubility.[3] This can indeed complicate purification by standard liquid-liquid extraction.
-
Salting Out: To improve extraction efficiency from an aqueous layer, saturate the aqueous phase with a salt like sodium chloride or potassium carbonate. This decreases the solubility of the amino alcohol in the aqueous layer and promotes its partitioning into the organic phase.
-
Continuous Liquid-Liquid Extraction: For larger scale purifications or when dealing with very high water solubility, a continuous liquid-liquid extraction apparatus can be highly effective.
-
Chromatography on Alumina: Standard silica gel chromatography can be challenging for highly basic compounds due to strong adsorption and streaking.[4] Using neutral or basic alumina as the stationary phase can often provide better separation for such compounds.[4]
-
Conversion to a Salt: If the free base is difficult to purify, consider converting it to a salt (e.g., hydrochloride). The salt is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a base.[5]
Q3: My purified this compound is an oil that won't crystallize. How can I obtain a solid product?
A3: While the free base of this compound can exist as an oil, its hydrochloride salt is more likely to be a crystalline solid.[5]
-
Salt Formation: Dissolve the oily free base in a suitable non-polar solvent like diethyl ether or a mixture of ether and a co-solvent like ethanol. Add a solution of HCl in ether dropwise with stirring until precipitation is complete.
-
Crystallization Conditions: After salt formation, cooling the solution to a low temperature (e.g., 0 °C) for an extended period can promote crystallization.[5] If crystals do not form, try scratching the inside of the flask with a glass rod to provide nucleation sites.
Q4: I am observing an unexpected byproduct in my reaction. What could it be?
A4: The nature of the byproduct will depend on the specific synthetic route. In a Grignard synthesis from an amino ester, a common byproduct is the tertiary alcohol resulting from the addition of two equivalents of the Grignard reagent to the ester.[6][7] This happens because the initially formed ketone is more reactive than the starting ester.[7] To avoid this, it is crucial to use a controlled amount of the Grignard reagent and maintain a low reaction temperature.
Section 2: Troubleshooting Guides
This section provides structured workflows to diagnose and resolve specific experimental problems.
Guide 1: Low Yield in Grignard Synthesis
| Symptom | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low or no product formation | Inactive Grignard reagent | 1. Ensure all glassware is rigorously dried. 2. Use anhydrous solvents. 3. Perform the reaction under an inert atmosphere. 4. Use freshly prepared or titrated Grignard reagent. | Successful formation of the desired product. |
| Presence of starting ester after reaction | Incomplete reaction | 1. Ensure the correct stoichiometry of reactants. 2. Allow for a sufficient reaction time. 3. Check the reaction temperature; it may need to be slowly warmed to room temperature after the initial addition. | Complete consumption of the starting material. |
| Formation of multiple byproducts | Side reactions (e.g., enolization, over-addition) | 1. Maintain a low temperature during Grignard addition.[1] 2. Add the Grignard reagent slowly and dropwise.[1] 3. Use a less sterically hindered starting material if possible. | Increased selectivity for the desired product. |
Guide 2: Purification Challenges
| Symptom | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor extraction from aqueous layer | High water solubility of the product | 1. Saturate the aqueous layer with salt (e.g., NaCl). 2. Use a more polar organic solvent for extraction (e.g., ethyl acetate). 3. Perform multiple extractions. | Improved recovery of the product in the organic phase. |
| Streaking on silica gel TLC/column | Strong interaction of the basic amine with acidic silica | 1. Use a modified mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol.[4] 2. Use neutral or basic alumina as the stationary phase.[4] | Sharper bands/peaks and better separation. |
| Product remains an oil | Impurities inhibiting crystallization or inherent property of the free base | 1. Ensure all residual solvent is removed under high vacuum. 2. Attempt to crystallize from a different solvent system. 3. Convert the free base to its hydrochloride salt for purification by recrystallization.[5] | Formation of a solid, crystalline product. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Ethyl 2-(dimethylamino)acetate
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen/argon inlet, and a magnetic stirrer.
-
Under a positive pressure of inert gas, charge the flask with ethyl 2-(dimethylamino)acetate dissolved in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Conversion to Hydrochloride Salt
Materials:
-
Crude this compound (oil)
-
Anhydrous diethyl ether
-
Hydrochloric acid (2.0 M in diethyl ether)
-
Buchner funnel, filter paper, ice bath
Procedure:
-
Dissolve the crude oily product in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add the ethereal HCl solution dropwise with constant stirring until no further precipitation is observed.
-
Continue stirring in the ice bath for 30 minutes to an hour to maximize crystallization.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain the purified hydrochloride salt.
Section 4: Visualizations
This section provides diagrams to illustrate key experimental workflows and logical relationships.
Caption: A simplified workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride.
- PubChem. (n.d.). CID 160221588 | C12H30N2O2. National Center for Biotechnology Information.
- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
- Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- ResearchGate. (2016, May 28). Grignard reagent from amino acid?
- Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions.
- Wikipedia. (2020, June 22). Dimethylaminoisopropanol.
- PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. National Center for Biotechnology Information.
- Chemistry Steps. (n.d.). Esters with Grignard Reagent.
- LookChem. (n.d.). Cas 108-16-7,1-Dimethylamino-2-propanol.
- NIST. (n.d.). 2-Propanol, 1-(dimethylamino)-. National Institute of Standards and Technology.
- SpectraBase. (n.d.). 1-Dimethylamino-2-propanol - Optional[1H NMR] - Chemical Shifts.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- ACS Publications. (2022, March 18). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
- ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?
- SpectraBase. (n.d.). 2-Dimethylamino-2-methyl-1-propanol - Optional[1H NMR] - Spectrum.
- ScienceDirect. (n.d.). Separation and Refining of Amino acids.
- ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 [smolecule.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 1-(Dimethylamino)-2-methylpropan-2-ol
Welcome to the technical support center for the purification of 1-(Dimethylamino)-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for obtaining high-purity material. The information presented here is grounded in established chemical principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and handling of this compound that are crucial for successful purification.
Q1: What are the key physical properties of this compound that influence its purification?
A1: Understanding the physicochemical properties of this compound is the foundation for selecting an appropriate purification strategy. Key properties are summarized in the table below. The compound is a flammable liquid and can cause skin irritation and serious eye damage.[1] It may also cause respiratory irritation.[1]
| Property | Value | Significance for Purification |
| Molecular Formula | C6H15NO[1] | Influences its polarity and choice of chromatographic stationary phase. |
| Molecular Weight | 117.19 g/mol [1] | Relevant for mass-based calculations and considerations in distillation. |
| Boiling Point | Not explicitly available, but related compounds like 1-(Dimethylamino)-2-propanol boil at 121-127 °C.[2] | A relatively high boiling point suggests that vacuum distillation may be necessary to prevent thermal decomposition. |
| Solubility | Expected to be miscible with water and soluble in polar organic solvents. | High polarity can make extraction from aqueous solutions challenging and influences the choice of solvents for crystallization and chromatography. |
| Structure | Tertiary amine and a tertiary alcohol.[1] | The presence of these functional groups makes the molecule polar and capable of hydrogen bonding, affecting its chromatographic behavior and solubility. The tertiary amine can be basic. |
Q2: What are the likely impurities from the synthesis of this compound?
A2: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of an appropriate epoxide with dimethylamine. Potential impurities include:
-
Starting materials: Unreacted epoxide and excess dimethylamine.
-
By-products: Di-addition products or rearranged species. For instance, in related syntheses, by-products can arise from the reaction conditions.[3]
-
Solvent residues: Residual solvents from the reaction or initial work-up.
-
Decomposition products: The compound may be susceptible to degradation, especially at elevated temperatures.
Q3: Is this compound stable under typical purification conditions?
A3: While specific stability data for this exact compound is limited in readily available literature, tertiary amino alcohols are generally stable under neutral and basic conditions. However, prolonged exposure to high temperatures during distillation can lead to decomposition.[4] Acidic conditions should be avoided as they can lead to salt formation, which may complicate purification by non-aqueous methods. Some amino compounds can be sensitive to oxidation by light or air, especially during prolonged storage.[5]
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the purification of this compound.
Problem 1: Low Purity After Distillation
Symptoms:
-
The distillate is discolored (yellow or brown).
-
Analytical data (GC, NMR) shows the presence of multiple components.
-
The boiling point is not sharp.
Potential Causes & Solutions:
| Cause | Solution |
| Thermal Decomposition | The compound may be degrading at its atmospheric boiling point. Solution: Employ vacuum distillation to lower the boiling point. Monitor the head temperature closely; a fluctuating temperature can indicate decomposition.[6][7] |
| Inefficient Fractionation | The boiling points of impurities are too close to the product's boiling point for simple distillation to be effective. Solution: Use a fractional distillation setup with a packed column (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates and improve separation efficiency.[8][9][10] |
| Presence of an Azeotrope | An impurity may form an azeotrope with the product, making separation by distillation difficult. Solution: Consider alternative purification methods such as chromatography or crystallization. |
| Wet Starting Material | Water present in the crude material can co-distill with the product. Solution: Dry the crude product over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before distillation.[11] |
Problem 2: Difficulty with Crystallization
Symptoms:
-
The compound "oils out" instead of forming solid crystals.
-
Crystallization is too rapid, leading to the inclusion of impurities.[12][13]
-
No crystal formation upon cooling.
-
Poor recovery of the purified product.
Potential Causes & Solutions:
| Cause | Solution |
| Oiling Out | The melting point of the compound (or a compound-impurity eutectic mixture) is lower than the temperature of the solution from which it is crystallizing.[12] Solution: 1. Add more solvent to lower the saturation temperature. 2. Try a different solvent system with a lower boiling point. 3. Induce crystallization at a lower temperature by scratching the inside of the flask or adding a seed crystal. |
| Rapid Crystallization | The solution is too supersaturated. Solution: 1. Use more solvent to dissolve the compound initially. 2. Cool the solution more slowly. A gradual decrease in temperature promotes the growth of larger, purer crystals.[12][14] |
| Failure to Crystallize | The solution is not sufficiently supersaturated, or nucleation is inhibited. Solution: 1. Concentrate the solution by evaporating some of the solvent. 2. Induce crystallization by scratching the flask or adding a seed crystal. 3. If using a mixed solvent system, slowly add the anti-solvent to the point of turbidity and then warm slightly to redissolve before slow cooling. |
| Low Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. Solution: 1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Cool the crystallization mixture in an ice bath to maximize precipitation before filtration. 3. If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.[12] |
Problem 3: Challenges in Chromatographic Purification
Symptoms:
-
Poor separation of the product from impurities on a silica gel column.
-
Significant tailing of the product peak.
-
Irreversible adsorption of the product to the stationary phase.
Potential Causes & Solutions:
| Cause | Solution |
| Strong Interaction with Silica Gel | The basic tertiary amine group interacts strongly with the acidic silica gel, leading to tailing and poor recovery. Solution: 1. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent to suppress the interaction.[15] 2. Use a less acidic stationary phase like alumina (basic or neutral). 3. Consider using reversed-phase chromatography if the impurities have significantly different polarities. |
| High Polarity of the Compound | The compound is highly polar and may not elute with non-polar solvents. Solution: Use a more polar solvent system. For normal-phase chromatography, gradients of ethyl acetate in hexanes, or dichloromethane in methanol might be effective. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[16][17] |
| Co-elution of Impurities | Impurities have similar polarity to the product. Solution: Optimize the solvent system. A shallow gradient or isocratic elution with a carefully selected solvent mixture may improve resolution. Preparative HPLC can offer higher separation efficiency for challenging mixtures.[18] |
III. Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is suitable for purifying this compound on a laboratory scale.
Step-by-Step Methodology:
-
Preparation: Ensure the crude this compound is dry. If necessary, dissolve it in a suitable solvent like diethyl ether, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Use a heating mantle with a magnetic stirrer. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Begin heating the distillation flask gently. Stirring is crucial to ensure smooth boiling.
-
Fraction Collection: Collect any low-boiling fractions first. Once the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of the product at the applied pressure.
-
Completion: Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
Shutdown: Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Recrystallization
This protocol provides a general guideline for recrystallization. The choice of solvent is critical and needs to be determined experimentally.
Step-by-Step Methodology:
-
Solvent Selection: Determine a suitable solvent or solvent system. An ideal solvent should dissolve the compound well when hot but poorly when cold. Test small amounts of the crude material with various solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures).
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
IV. Visualizations
Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate purification technique for this compound.
Caption: Decision tree for selecting a purification method.
Troubleshooting Logic for Distillation
This diagram outlines a logical approach to troubleshooting common distillation problems.
Caption: Troubleshooting logic for distillation issues.
V. References
-
Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. (n.d.). ACS Publications. Retrieved January 9, 2026, from
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). SelectScience. Retrieved January 9, 2026, from
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved January 9, 2026, from
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. Retrieved January 9, 2026, from
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved January 9, 2026, from
-
(S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2. (2023, August 16). Smolecule. Retrieved January 9, 2026, from
-
This compound | C6H15NO | CID 9793738. (n.d.). PubChem. Retrieved January 9, 2026, from
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Advanced distillation techniques and troubleshooting. (n.d.). Separation Processes Class Notes. Retrieved January 9, 2026, from
-
Chemistry Crystallization. (n.d.). Sathee Jee. Retrieved January 9, 2026, from
-
Crystallization of amino acid. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
Troubleshooting Common Issues in Molecular Distillation Equipment. (n.d.). Lab Society. Retrieved January 9, 2026, from
-
How Can You Fix Problems In Distillation Columns? (2025, November 10). YouTube. Retrieved January 9, 2026, from
-
Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008, June 13). PubMed. Retrieved January 9, 2026, from
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CID 160221588 | C12H30N2O2. (n.d.). PubChem. Retrieved January 9, 2026, from
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3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 9, 2026, from
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Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). Aidic. Retrieved January 9, 2026, from
-
Troubleshooting Distillation Column Malfunctions. (2025, December 8). Ship & Shore Environmental, Inc. Retrieved January 9, 2026, from
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from
-
The Synthesis of Some Amino Alcohols. (n.d.). Journal of the American Chemical Society. Retrieved January 9, 2026, from
-
Dimethylaminoisopropanol. (n.d.). Wikipedia. Retrieved January 9, 2026, from
-
2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435. (n.d.). PubChem. Retrieved January 9, 2026, from
-
Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
Process of preparing n, n-dimethylamino alcohols. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
Fractional distillation. (n.d.). Wikipedia. Retrieved January 9, 2026, from
-
What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024, September 5). Achieve Chem. Retrieved January 9, 2026, from
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved January 9, 2026, from
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from
-
1-Dimethylamino-2-propanol synthesis. (n.d.). ChemicalBook. Retrieved January 9, 2026, from
-
Method for crystallization of amino acids. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. Retrieved January 9, 2026, from
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (n.d.). The Journal of Organic Chemistry. Retrieved January 9, 2026, from
-
Process for the purification of tertiary amines. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
SAFETY DATA SHEET. (2025, December 18). Fisher Scientific. Retrieved January 9, 2026, from
-
Factors which affect the crystallization of a drug substance. (n.d.). ResearchGate. Retrieved January 9, 2026, from
-
Simple and fractional distillations. (n.d.). Khan Academy. Retrieved January 9, 2026, from
-
Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. (n.d.). PubMed. Retrieved January 9, 2026, from
-
1-Dimethylamino-2-propanol. (n.d.). Mallak Specialties Pvt Ltd. Retrieved January 9, 2026, from
-
1-Dimethylamino-2-propanol = 99 108-16-7. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026, from
-
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (n.d.). MDPI. Retrieved January 9, 2026, from
-
1-(Dimethylamino)-2-propanol SDS, 108-16-7 Safety Data Sheets. (n.d.). ECHEMI. Retrieved January 9, 2026, from
-
Amines-Part 11-Chemical Properties 5-Separation of Amines. (2025, September 11). YouTube. Retrieved January 9, 2026, from
-
Fractional Distillation — LearnStalk Chemistry. (2025, September 10). YouTube. Retrieved January 9, 2026, from
-
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015, April 23). CSB and SJU Digital Commons. Retrieved January 9, 2026, from
-
Separation and Refining of Amino acids. (n.d.). Retrieved January 9, 2026, from
Sources
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How to remove impurities from a "1-(Dimethylamino)-2-methylpropan-2-OL" reaction mixture
Technical Support Center: Purification of 1-(Dimethylamino)-2-methylpropan-2-ol
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers and drug development professionals who are synthesizing this tertiary amino alcohol, likely via a Grignard reaction, and are encountering challenges in isolating the pure compound. We will move beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot and adapt these methods for your specific experimental context.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the most common initial questions and concerns that arise during the synthesis and workup of this compound.
Q1: What are the most common impurities I can expect from the Grignard synthesis of this compound?
A1: The impurity profile is intrinsically linked to the synthesis method. The most common route involves the reaction of an ester of dimethylaminoacetic acid (e.g., ethyl 2-(dimethylamino)acetate) with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr).[1][2][3][4] Understanding the potential side reactions is the first step to designing a robust purification strategy.
| Impurity Class | Specific Examples | Origin |
| Unreacted Starting Material | Ethyl 2-(dimethylamino)acetate | Incomplete reaction; insufficient Grignard reagent or reaction time. |
| Grignard-Related Byproducts | Magnesium salts (e.g., Mg(OH)Br, MgCl₂), Methane | Hydrolysis of unreacted CH₃MgBr during the quenching step.[1] |
| Reaction Intermediates | 1-(Dimethylamino)propan-2-one (ketone intermediate) | Incomplete reaction where only one equivalent of the Grignard reagent has added to the ester.[2][5] |
| Side-Reaction Products | Products of enolization | The Grignard reagent can act as a base, deprotonating the α-carbon of the ester, leading to side reactions.[6] |
| Solvents & Reagents | Tetrahydrofuran (THF), Diethyl Ether, Ethyl Acetate | Solvents used for the reaction and subsequent extraction steps. |
Q2: My reaction workup is forming a persistent emulsion. How can I resolve this?
A2: Emulsions are very common during the workup of Grignard reactions, especially when quenching with aqueous solutions. They are often caused by finely dispersed magnesium salts that stabilize the interface between the organic and aqueous layers.
-
Causality: The basic nature of the quenched mixture leads to the precipitation of gelatinous magnesium hydroxide.
-
Troubleshooting Steps:
-
Saturate the Aqueous Layer: Add a significant amount of a saturated salt solution, such as brine (NaCl(aq)) or ammonium chloride (NH₄Cl(aq)). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic layer.
-
Filtration: If solid magnesium salts are visible, you can attempt to filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). This physically removes the solid particles that are stabilizing the emulsion.
-
Patience & Mechanical Separation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation. Gentle swirling or agitation with a glass rod can also help coalesce the dispersed droplets.
-
Q3: How can I confirm the presence of my desired product and key impurities?
A3: A multi-technique approach is recommended for analyzing the crude reaction mixture.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. Use a silica gel plate and a mobile phase such as 10% Methanol in Dichloromethane with 1% Triethylamine. The triethylamine is crucial to prevent the basic amine from streaking on the acidic silica. Visualize with potassium permanganate stain, which reacts with the alcohol group of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities like the starting ester, the ketone intermediate, and the final product. The mass spectrum will provide the molecular weight of each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The desired product, this compound, has a distinct set of signals: two singlets for the two methyl groups on the tertiary alcohol carbon, a singlet for the N,N-dimethyl group, and a singlet for the methylene (-CH₂-) group. Integrating these signals will help determine the relative purity.
Section 2: Troubleshooting & Purification Protocols
This section provides detailed, step-by-step guides for purifying your product, complete with the scientific rationale for each procedure.
Guide 1: Foundational Purification via Acid-Base Extraction
This is the most critical and effective first step in purification, leveraging the basicity of the dimethylamino group.
-
Problem: The crude organic layer is contaminated with non-basic organic compounds such as the starting ester and other side products.
-
Principle: The tertiary amine group can be protonated under acidic conditions to form a water-soluble ammonium salt. This allows for the separation of the desired product from non-basic impurities, which will remain in the organic phase. The aqueous phase can then be basified to regenerate the neutral, organic-soluble free-base, which is then extracted back into a fresh organic solvent.
-
Workflow Diagram:
Caption: Acid-Base Extraction Workflow
-
Step-by-Step Protocol:
-
Initial Setup: Ensure your crude product is dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Acidification: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate. The protonated amino alcohol will now be in the aqueous (bottom) layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The upper organic layer, containing non-basic impurities, can be discarded. For maximum yield, re-extract the organic layer with a fresh portion of 1 M HCl and combine the aqueous layers.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) solution while stirring until the pH is greater than 11 (check with pH paper). The solution may become cloudy as the deprotonated, less soluble free base is formed.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of diethyl ether or ethyl acetate. Shake vigorously as before. The neutral amino alcohol product will now transfer back into the organic layer.
-
Final Steps: Drain and discard the aqueous layer. Wash the organic layer with brine to remove residual water and salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude, but significantly purer, this compound.
-
Guide 2: Purification by Vacuum Distillation
For removing non-volatile salts or impurities with significantly different boiling points.
-
Problem: The product after extraction is still contaminated with high-boiling point impurities or residual inorganic salts.
-
Principle: Distillation separates compounds based on differences in their boiling points. Because amino alcohols can decompose at high temperatures, performing the distillation under reduced pressure (vacuum) lowers the boiling point to a safe temperature.[7][8]
-
Physicochemical Data for Distillation:
Compound Formula MW ( g/mol ) Boiling Point (°C) This compound C₆H₁₅NO 117.19[9] Estimated 140-160 °C (atm.), significantly lower under vacuum. 1-(Dimethylamino)-2-propanol (similar) C₅H₁₃NO 103.16[10] 125-127 °C (atm.)[10] | 2-(Dimethylamino)-2-methyl-1-propanol (isomer) | C₆H₁₅NO | 117.19[11] | 61 °C @ 20 mmHg[] |
-
Step-by-Step Protocol:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum. Use a short path distillation head for small quantities to minimize loss. Ensure all glass joints are properly greased for a good seal.
-
Heating: Place the crude amino alcohol in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask using a heating mantle with a stirrer.
-
Vacuum Application: Slowly and carefully apply vacuum from a vacuum pump, protected by a cold trap.
-
Fraction Collection: Heat the mixture gently. Collect and discard any low-boiling fractions (likely residual solvent).
-
Product Collection: As the temperature stabilizes at the expected boiling point of your product under the applied pressure, switch to a clean receiving flask and collect the pure this compound as a clear, colorless liquid.
-
Shutdown: Once the distillation is complete, stop heating and allow the system to cool before slowly releasing the vacuum to prevent air from rushing in and potentially breaking the hot glassware.
-
Guide 3: High Purity via Crystallization of a Salt
This method is ideal when aiming for analytical-grade purity.
-
Problem: Distillation is ineffective due to closely boiling impurities, or you require a stable, solid form of the compound.
-
Principle: The free-base amino alcohol, which may be an oil, can be converted to a salt (e.g., a hydrochloride or hydrobromide salt) by reacting it with an acid. These salts are often highly crystalline solids that can be purified by recrystallization.[13] The process selects for the desired molecule to fit into a crystal lattice, excluding impurities.[14]
-
Step-by-Step Protocol:
-
Salt Formation: Dissolve the purified free-base from Guide 1 or 2 in a minimal amount of a non-polar solvent like cold diethyl ether or a mixture of isopropanol and hexane.
-
Slowly, with stirring, add a solution of HCl in ether (commercially available) or bubble dry HCl gas through the solution. The hydrochloride salt will precipitate as a white solid.
-
Isolation: Collect the solid salt by vacuum filtration and wash the filter cake with cold diethyl ether to remove any surface impurities.
-
Recrystallization: Choose a suitable solvent system for recrystallization (e.g., ethanol/ether, isopropanol/water).[15][16] Dissolve the crude salt in the minimum amount of the hot (boiling) solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
References
- Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Amino Alcohols. BenchChem.
- Péter, A., & Fülöp, F. (2008). Studies of the Interactions of Amino Alcohols Using High Performance Liquid Chromatography with Crown Ether Stationary Phases.
- Tanabe Seiyaku Co Ltd. (1984). Crystallization of amino acid. JPS5939857A.
- Godfrey, J. J. (1968). Process of preparing n, n-dimethylamino alcohols. US3402203A.
- University of Minnesota. (n.d.).
- University of Colorado Boulder. (n.d.).
- Centurion University of Technology and Management. (n.d.).
- Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- Hein, G. E., & Niemann, C. (1962). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society, 84(22), 4487-4494.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Reddy, B. R., et al. (2016). Process for the preparation of amino alcohol derivatives or salts thereof. WO2016067182A2.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Sigma-Aldrich. (n.d.). 1-(Dimethylamino)-2-propanol for synthesis.
- Central Washington University. (n.d.).
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Gauth. (n.d.). Ethyl acetate react with Grignard reagent methyl magnesium bromide form?.
- Mitsui Toatsu Chem Inc. (1992). Method for crystallization of amino acids. US5118815A.
- Study.com. (n.d.).
- Reddy, M. S., et al. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. US20130296608A1.
- ChemicalBook. (n.d.). 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL synthesis.
- Chemistry LibreTexts. (2021, March 29). 15.
- BOC Sciences. (n.d.). CAS 7005-47-2 2-Dimethylamino-2-methylpropanol solution.
- NileRed. (2010, September 19). [Lab 6] Distilling Amines... Again. YouTube.
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Technical Support Center: Reaction Kinetics and Rate Optimization of 1-(Dimethylamino)-2-methylpropan-2-ol
Welcome to the technical support center for the synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the reaction kinetics and rate optimization of this important tertiary amino alcohol.
Introduction
This compound is a tertiary amino alcohol with applications in various chemical syntheses.[1] Its synthesis is most commonly achieved through the formic acid-catalyzed isomerization of its precursor, 2-dimethylamino-2-methyl-1-propanol.[2] While this reaction is effective, achieving high yield and purity requires a careful understanding of the reaction kinetics and optimization of key parameters. This guide provides a comprehensive resource to navigate the experimental challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the primary synthetic route for this compound?
The most direct and commonly cited method for the synthesis of this compound is the acid-catalyzed isomerization of 2-dimethylamino-2-methyl-1-propanol.[2] Formic acid is a frequently used catalyst for this rearrangement.
Q2: What is the proposed mechanism for the formic acid-catalyzed isomerization?
While detailed mechanistic studies for this specific reaction are not extensively published, the mechanism is believed to proceed through a protonation-elimination-addition sequence, analogous to other acid-catalyzed rearrangements of amino alcohols. The key steps are:
-
Protonation of the hydroxyl group: The formic acid protonates the hydroxyl group of 2-dimethylamino-2-methyl-1-propanol, forming a good leaving group (water).
-
Formation of a carbocation intermediate: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation.
-
Hydride shift (Isomerization): A hydride shift from the adjacent carbon to the carbocation center can occur, leading to a more stable carbocation if applicable, though in this specific case, the initial tertiary carbocation is already relatively stable. The rearrangement is driven by thermodynamic stability.
-
Nucleophilic attack by water: A water molecule attacks the carbocation, followed by deprotonation to yield the isomerized product, this compound.
Q3: How can I monitor the progress of the isomerization reaction?
Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective techniques for monitoring the reaction progress.
-
GC-MS: This method allows for the separation and identification of the starting material, product, and any potential byproducts.[3][4] By taking aliquots from the reaction mixture at different time points, you can quantify the conversion of the starting material and the formation of the product.
-
NMR Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of signals for the product.[5][6] This can provide a real-time or near-real-time analysis of the reaction kinetics.
Q4: What are the key parameters to consider for optimizing the reaction rate and yield?
The following parameters are critical for optimizing the isomerization reaction:
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of degradation products.
-
Catalyst Concentration: The concentration of formic acid will directly influence the rate of the reaction. A higher catalyst concentration will lead to a faster reaction, but may also promote side reactions.
-
Reaction Time: The reaction needs to be monitored to determine the optimal time for achieving maximum conversion without significant byproduct formation.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low reaction conversion.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion or Stalled Reaction | Insufficient Temperature: The activation energy for the isomerization is not being overcome. | 1. Verify Temperature: Ensure your heating apparatus is calibrated and the reaction mixture is at the target temperature. 2. Incremental Increase: Gradually increase the reaction temperature in 5-10°C increments and monitor the progress by GC or NMR. |
| Low Catalyst Concentration or Inactive Catalyst: The concentration of formic acid is too low, or the catalyst has degraded. | 1. Check Concentration: Verify the concentration of the formic acid used. 2. Add More Catalyst: If the reaction is stalled, a small, incremental addition of fresh formic acid can be tested. Be cautious as this can also increase side reactions. | |
| Impure Starting Material: Impurities in the 2-dimethylamino-2-methyl-1-propanol may be inhibiting the catalyst or participating in side reactions. | 1. Purity Analysis: Analyze the purity of the starting material using GC-MS or NMR. 2. Purification: If significant impurities are present, purify the starting material by distillation before use. | |
| Formation of Significant Byproducts | Excessive Temperature: High temperatures can lead to dehydration, elimination, or other degradation pathways. | 1. Lower Temperature: Reduce the reaction temperature. A lower temperature may require a longer reaction time but can significantly improve selectivity. |
| High Catalyst Concentration: Excess acid can promote side reactions. | 1. Reduce Catalyst Loading: Perform the reaction with a lower concentration of formic acid. | |
| Presence of Oxygen: Oxidative degradation of the amino alcohol can occur. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Difficult Purification of the Final Product | Similar Boiling Points of Isomers: The starting material and product may have close boiling points, making distillation challenging. | 1. Fractional Distillation: Use a fractional distillation column with a high number of theoretical plates for better separation. 2. Column Chromatography: If distillation is ineffective, column chromatography on silica gel or alumina may be an alternative. |
| Formation of Salts: The product may form a salt with the formic acid catalyst. | 1. Neutralization: Before distillation, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to liberate the free amine. |
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Isomerization
This protocol provides a general procedure for the formic acid-catalyzed isomerization of 2-dimethylamino-2-methyl-1-propanol. Note: This is a starting point, and optimization of temperature, time, and catalyst loading is recommended.
Materials:
-
2-dimethylamino-2-methyl-1-propanol
-
Formic acid (88-98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-dimethylamino-2-methyl-1-propanol.
-
Add formic acid (e.g., 3-5 mol% relative to the starting amino alcohol).
-
Heat the reaction mixture to the desired temperature (e.g., 120-160°C) and monitor the reaction progress by GC-MS or 1H NMR at regular intervals.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: GC-MS Method for Reaction Monitoring
This protocol outlines a general GC-MS method for monitoring the isomerization.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for amine analysis (e.g., a wax or a low-bleed polysiloxane phase).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: 60°C (hold for 2 min), then ramp to 240°C at 10°C/min (hold for 5 min).
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
-
Split Ratio: 50:1
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., methanol or dichloromethane).
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
Data Presentation: Hypothetical Optimization Results
The following table illustrates how you might present your optimization data.
| Entry | Temperature (°C) | Catalyst (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 120 | 3 | 8 | 65 | 60 |
| 2 | 140 | 3 | 8 | 85 | 80 |
| 3 | 160 | 3 | 8 | 95 | 85 (byproducts observed) |
| 4 | 140 | 5 | 6 | 92 | 88 |
Part 4: Visualizing the Process
Reaction Pathway Diagram
Caption: Proposed reaction pathway for the isomerization.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
References
- Assigning the configuration of amino alcohols by NMR: a single derivatiz
- Absolute configuration of amino alcohols by H-1-NMR.
- Process of preparing n, n-dimethylamino alcohols.
- Optimization of an enantioselective aminoborane catalyst for β-amino alcohol synthesis. American Chemical Society. [Link]
- GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed. [Link]
- Mechanistic Insights into Formic Acid Dehydrogenation promoted by Cu-Amino Based Systems.
- New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]
- This compound. PubChem. [Link]
Sources
- 1. US3131132A - Purification of dimethylaminoethanol by acid treatment and distillation - Google Patents [patents.google.com]
- 2. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor enantioselectivity with "1-(Dimethylamino)-2-methylpropan-2-OL" catalysts
<Technical Support Center: Troubleshooting Poor Enantioselectivity with 1-(Dimethylamino)-2-methylpropan-2-ol Catalysts >
Welcome to the technical support center for troubleshooting enantioselective reactions catalyzed by this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high enantioselectivity in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to help you diagnose and resolve common issues. This compound is a valuable chiral amino alcohol catalyst, particularly effective in asymmetric additions of organozinc reagents to carbonyl compounds.[1][2] However, like any catalyst system, its performance is highly dependent on a range of experimental parameters. This guide will walk you through a logical troubleshooting process to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Below are common questions and issues encountered when using this compound as a catalyst. Each section provides potential causes and actionable troubleshooting steps.
Q1: My enantiomeric excess (ee) is consistently low or near racemic. What are the most likely causes?
Poor enantioselectivity is a common hurdle. The root cause often lies in the quality of reagents, the reaction setup, or suboptimal reaction conditions. Here’s a systematic approach to diagnosing the problem:
Potential Causes & Solutions:
-
Catalyst Purity and Integrity:
-
Problem: The chiral purity of your this compound may be compromised. Impurities, including the opposite enantiomer or residual starting materials from its synthesis, can significantly erode enantioselectivity.
-
Troubleshooting Protocol:
-
Verify Enantiomeric Purity: Determine the enantiomeric purity of your catalyst using chiral HPLC or GC.
-
Purification: If the purity is insufficient, consider recrystallization or chromatographic purification.
-
Proper Storage: Store the catalyst under an inert atmosphere (argon or nitrogen) and in a desiccator to prevent degradation.
-
-
-
Reagent Quality (Especially Organozinc Reagents):
-
Problem: The quality and aggregation state of organozinc reagents like diethylzinc are critical.[3] Impurities or the presence of zinc alkoxide aggregates can lead to non-selective background reactions.
-
Troubleshooting Protocol:
-
Use High-Purity Reagents: Purchase organozinc reagents from a reputable supplier and ensure they are handled under strict anhydrous and anaerobic conditions.
-
Titration: Titrate the organozinc reagent before use to determine its exact concentration.
-
Consider Additives: In some cases, additives like titanium tetraisopropoxide can modulate the reactivity and aggregation state of the organozinc reagent, potentially improving enantioselectivity.[4]
-
-
-
Presence of Water or Protic Impurities:
-
Problem: Water and other protic impurities will react with the organozinc reagent, quenching the active catalytic species and promoting a non-catalyzed, non-selective reaction pathway.
-
Troubleshooting Protocol:
-
Drying of Glassware: Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas.
-
Solvent Purity: Use anhydrous solvents, preferably freshly distilled or passed through a solvent purification system.
-
Substrate Purity: Ensure your substrate (e.g., aldehyde) is free of water. Consider purification by distillation or chromatography if necessary.
-
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Q2: I observe significant variations in enantioselectivity between batches. How can I improve reproducibility?
Inconsistent results often point to subtle variations in experimental setup and reagent handling.
Potential Causes & Solutions:
-
Atmospheric Contamination:
-
Problem: Inconsistent exclusion of air and moisture can lead to variable results.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure all reactions are set up under a positive pressure of a high-purity inert gas (argon is preferred over nitrogen for its higher density).
-
Schlenk Techniques: Employ proper Schlenk line or glovebox techniques for all manipulations of air- and moisture-sensitive reagents.
-
-
-
Temperature Fluctuations:
-
Problem: Even small variations in reaction temperature can impact enantioselectivity.[5][6]
-
Troubleshooting Protocol:
-
Accurate Temperature Control: Use a reliable cryostat or a well-insulated cooling bath. Monitor the internal reaction temperature, not just the bath temperature.
-
Consistent Stirring: Ensure consistent and efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.
-
-
-
Rate of Addition:
-
Problem: The rate at which the organozinc reagent is added can influence the concentration of the active catalyst and potentially lead to competing background reactions.
-
Troubleshooting Protocol:
-
Slow Addition: Add the organozinc reagent slowly and at a consistent rate using a syringe pump. This is particularly important for exothermic reactions.
-
-
Q3: The enantioselectivity of my reaction decreases at lower temperatures. Isn't lower temperature always better?
While it's a common assumption that lower temperatures lead to higher enantioselectivity, this is not always the case.[7] The relationship between temperature and enantioselectivity is governed by the difference in activation enthalpies and entropies for the formation of the two product enantiomers (the Eyring equation).
Potential Causes for Inverted Temperature Dependence:
-
Change in Rate-Determining Step: The mechanism of the reaction may change at different temperatures, leading to a different rate-determining step and a different stereochemical outcome.[8]
-
Catalyst Aggregation: At lower temperatures, the catalyst or the organozinc reagent may form aggregates that have different catalytic activity and selectivity compared to the monomeric species.[7]
-
Entropy vs. Enthalpy Control: In some cases, the reaction may be under entropic control, where higher temperatures favor the formation of the major enantiomer.[5]
Troubleshooting Protocol for Temperature Effects:
-
Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the optimal temperature for your specific substrate.
-
Data Analysis: Plot the natural log of the enantiomeric ratio (ln(S/R)) versus the inverse of the temperature (1/T). A linear relationship (an Eyring plot) suggests a consistent mechanism over that temperature range. Deviations from linearity indicate a change in mechanism or aggregation state.
Table 1: Hypothetical Temperature Screening Data
| Entry | Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Yield (%) | ee (%) |
| 1 | -78 | 195 | 0.00513 | 85 | 75 |
| 2 | -40 | 233 | 0.00429 | 92 | 95 |
| 3 | 0 | 273 | 0.00366 | 98 | 88 |
| 4 | 25 | 298 | 0.00336 | 99 | 80 |
In this hypothetical example, -40 °C is the optimal temperature.[9]
Q4: How does the choice of solvent affect the enantioselectivity?
The solvent plays a crucial role in asymmetric catalysis by influencing the solubility of the catalyst and reagents, the stability of the transition state, and the aggregation state of the active species.[10]
Solvent Effects and Troubleshooting:
-
Coordinating vs. Non-coordinating Solvents:
-
Coordinating Solvents (e.g., THF, Et₂O): These can coordinate to the zinc center of the catalyst, potentially altering its structure and reactivity. In some cases, this can be beneficial, while in others it can be detrimental to enantioselectivity.[11]
-
Non-coordinating Solvents (e.g., Toluene, Hexane): These solvents are less likely to interfere with the catalyst-substrate interaction, which can lead to higher enantioselectivity. However, solubility of the catalyst may be an issue.
-
Solvent Screening Protocol:
-
Initial Screening: Test a range of anhydrous solvents with different polarities and coordinating abilities. Common choices include toluene, hexanes, dichloromethane, THF, and diethyl ether.
-
Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of solubility and reactivity.
-
Strictly Anhydrous Conditions: Regardless of the solvent chosen, it must be scrupulously dried.
Solvent Selection Logic
Sources
- 1. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Impact on 1-(Dimethylamino)-2-methylpropan-2-ol Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(Dimethylamino)-2-methylpropan-2-ol as a catalyst. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its application in asymmetric synthesis, with a specific focus on the critical role of solvent selection. My aim is to move beyond simple procedural lists and delve into the causality behind experimental phenomena, empowering you to troubleshoot effectively and optimize your reaction outcomes.
The choice of solvent is not a passive parameter but an active component of the catalytic cycle. It influences reagent solubility, the aggregation state of organometallic species, the stability of transition states, and ultimately, the reaction's rate, yield, and enantioselectivity.[1][2][3] This guide is structured in a question-and-answer format to directly address the specific issues you may face in the laboratory.
Part 1: Troubleshooting Guide
This section addresses common problems observed during reactions catalyzed by this compound, a chiral amino alcohol frequently employed in processes like the enantioselective addition of organozinc reagents to aldehydes.
Q1: My reaction is incredibly slow or fails to reach completion. Could the solvent be the issue?
A1: Absolutely. A sluggish or stalled reaction is often directly linked to the solvent system for several reasons:
-
Poor Reagent Solubility: The catalyst, substrate, or organometallic reagent (e.g., diethylzinc) may have limited solubility in your chosen solvent, leading to a heterogeneous mixture and a drastically reduced reaction rate. This is common in nonpolar hydrocarbon solvents like hexane or toluene, especially at low temperatures.
-
Reagent Aggregation: Organometallic reagents, particularly organolithium and organozinc compounds, exist as aggregates (dimers, tetramers, hexamers) in solution.[2] Non-coordinating solvents like hydrocarbons tend to favor higher-order, less reactive aggregates. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) can break up these clusters into more reactive monomeric or dimeric species, accelerating the reaction.[4]
-
Catalyst Activation: The solvent can play a direct role in the activation of the catalyst. Coordinating solvents can interact with the metal center of the organometallic reagent, facilitating the formation of the active catalytic species with the amino alcohol.
Troubleshooting Steps:
-
Solubility Check: Before starting the reaction, visually confirm the solubility of all individual components in the chosen solvent at the intended reaction temperature.
-
Switch to a More Coordinating Solvent: If you are using a nonpolar solvent like toluene or hexane, consider switching to an ethereal solvent such as THF, 2-methyl-THF, or Et₂O. These solvents are known to disaggregate organometallic reagents and can significantly improve reaction rates.
-
Consider Solvent Mixtures: A mixture of a nonpolar solvent (like toluene) with a small amount of a coordinating solvent (like THF) can sometimes provide the optimal balance between reagent stability and reactivity.
Q2: I'm observing very low enantioselectivity (ee). How can the solvent be leveraged to improve this?
A2: Low enantioselectivity is a frequent and frustrating issue where the solvent's role is paramount. The solvent influences the three-dimensional structure of the transition state, which dictates the stereochemical outcome.
-
Mechanism Insight: In the case of diethylzinc addition to an aldehyde catalyzed by an amino alcohol, a chiral zinc-alkoxide complex is formed. The aldehyde coordinates to this complex in a specific orientation to minimize steric hindrance, leading to the preferential formation of one enantiomer.
-
Solvent Coordination: A highly coordinating solvent (like THF) can compete with the aldehyde for coordination sites on the zinc center of the catalytic complex. This can disrupt the carefully organized transition state, leading to a loss of enantioselectivity.[5]
-
Polarity Effects: The polarity of the solvent can influence the tightness of the transition state assembly. Nonpolar solvents like toluene or hexane often promote a more rigid and well-defined transition state, which can enhance enantioselectivity compared to more polar, coordinating solvents.
Troubleshooting Steps:
-
Reduce Solvent Polarity/Coordinating Ability: If you are using THF and observing low ee, switch to a less coordinating solvent. The typical hierarchy to follow is: THF > Diethyl Ether > Toluene > Hexane.
-
Screen a Range of Solvents: Systematically test a panel of solvents. A good starting point includes toluene, hexane, diethyl ether, and THF to cover a range of polarities and coordinating abilities.
-
Lower the Temperature: Reducing the reaction temperature often leads to a more ordered transition state and can significantly improve enantiomeric excess, although this may come at the cost of a slower reaction rate.
Q3: My catalyst and/or organometallic reagent is precipitating out of solution during the reaction. What should I do?
A3: Precipitation indicates that the solubility limit of a component has been exceeded, which can happen for a few reasons related to the solvent.
-
Temperature Effects: Solubility often decreases as the temperature is lowered. If your protocol requires sub-zero temperatures, the solvent may no longer be adequate.
-
Formation of Insoluble Complexes: The active catalyst or intermediate species formed during the reaction might be less soluble than the starting materials in the chosen solvent.
Troubleshooting Steps:
-
Use a Better Solvent for Low Temperatures: Solvents like THF or 2-methyl-THF generally have better-solvating properties at low temperatures than hydrocarbons.
-
Employ a Solvent Mixture: Adding a co-solvent can improve solubility. For instance, if you are using hexane for high enantioselectivity but are seeing precipitation, adding a small percentage of toluene or even THF might keep everything in solution without drastically compromising the stereochemical outcome.
-
Check Reagent Concentration: You may be operating at a concentration that is too high for the chosen solvent. Try diluting the reaction mixture.
Q4: I'm observing significant side reactions, such as the formation of achiral background products. Can solvent choice mitigate this?
A4: Yes, the solvent can influence the rate of the desired catalyzed reaction versus uncatalyzed or undesired side reactions.
-
Uncatalyzed Reaction: In the absence of a catalyst, organozinc reagents can still add to aldehydes, but this background reaction is non-enantioselective and will lower the overall ee. A solvent that promotes the catalyzed pathway over the uncatalyzed one is ideal. Nonpolar solvents often favor the formation of the organized, catalyzed transition state.
-
Aldehyde Enolization: In the presence of strong bases, aldehydes with α-protons can be enolized, leading to side products. While organozinc reagents are not strongly basic, the choice of solvent can influence the basicity of the reaction medium.
Troubleshooting Steps:
-
Optimize for the Catalyzed Pathway: Choose a solvent that is known to provide high enantioselectivity (e.g., toluene or hexane). This indicates that the solvent system favors the chiral, catalyzed pathway.
-
Ensure Anhydrous Conditions: Water and other protic impurities can react with organometallic reagents, leading to side products and reduced yield. Always use rigorously dried solvents.[1] Halogenated solvents like dichloromethane or chloroform should be used with caution as they can react with some organometallic reagents.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for catalysis with this compound in organozinc additions, and how does the solvent fit in?
A1: The catalyst, an amino alcohol (L), first reacts with the organozinc reagent (R₂Zn), which typically exists as a dimer, to form a monomeric chiral zinc alkoxide complex (R-Zn-L). This complex is the active catalyst. The aldehyde substrate then coordinates to the zinc center. The solvent's role is multifaceted: it modulates the aggregation state of the R₂Zn reagent, solvates the catalytic species, and can compete for coordination sites on the zinc atom, thereby influencing the geometry of the final, product-forming transition state.
Q2: How do polar versus nonpolar solvents generally affect reaction rate and enantioselectivity?
A2: There is often a trade-off:
-
Polar/Coordinating Solvents (e.g., THF): Tend to increase the reaction rate by breaking up organozinc aggregates into more reactive monomers. However, they can decrease enantioselectivity by competing with the substrate for coordination to the catalyst, leading to a less organized transition state.[5]
-
Nonpolar/Non-coordinating Solvents (e.g., Toluene, Hexane): Tend to result in slower reaction rates because the organozinc reagent remains more aggregated. However, they often lead to higher enantioselectivity because they do not interfere with the formation of the rigid, well-defined transition state required for effective stereochemical control.
Q3: Are there any solvents that are strictly incompatible with this catalytic system?
A3: Yes.
-
Protic Solvents: Solvents with acidic protons, such as water, alcohols (methanol, ethanol), and primary or secondary amines, are incompatible. They will rapidly quench the highly reactive organometallic reagent.[1]
-
Reactive Halogenated Solvents: While sometimes used, chlorinated solvents like dichloromethane (DCM) and chloroform can undergo oxidative addition with certain organometallic species and should be used with caution.[6]
-
Reactive Carbonyl Solvents: Solvents like acetone or ethyl acetate are incompatible as they will react with the organozinc nucleophile.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Solvent Screening in the Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol provides a standardized method for evaluating the effect of different solvents on a model reaction.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (0.02 mmol) in the solvent to be tested (2.0 mL).
-
Reaction Initiation: Cool the solution to 0 °C. Add a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) dropwise. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup & Analysis: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product (1-phenyl-1-propanol) by silica gel column chromatography. Determine the chemical yield. Analyze the enantiomeric excess (ee) by chiral HPLC or GC.
Table 1: Representative Data on Solvent Effects
The following table summarizes typical results for the model reaction described above, illustrating the profound impact of solvent choice.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Hexane | 0 | 12 | 95 | 98 |
| 2 | Toluene | 0 | 8 | 98 | 97 |
| 3 | Diethyl Ether | 0 | 4 | 99 | 92 |
| 4 | THF | 0 | 2 | >99 | 75 |
| 5 | Dichloromethane | 0 | 6 | 85 | 88 |
Note: These are illustrative data. Actual results may vary based on specific reaction conditions and purity of reagents.
Part 4: Visualizations
Diagram 1: Troubleshooting Flowchart for Solvent-Related Issues
Caption: A decision tree for troubleshooting common reaction problems.
Diagram 2: Workflow for Systematic Solvent Screening
Caption: A streamlined workflow for efficient solvent screening.
References
- Lipshutz, B. H., Whitney, S., Kozlowski, J. A., & Breneman, C. (Year). Title of Article. Organometallics.
- Deng, L., et al. (Year). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
- Pu, L., et al. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research.
- Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews.
- Moberg, C. (Year). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. National Institutes of Health.
- Bar-Ziv, R., et al. (2024). Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents. MDPI.
- Reich, H. J. (Year). Main Group Organometallic Compounds. Michigan State University Department of Chemistry.
- Abraham, M. H. (Year). Solvent Effects in Organometallic Reactions. II. Journal of the American Chemical Society.
- Corey, E. J., & Rohde, J. J. (Year). Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions. ChemRxiv.
- Soai, K., et al. (Year). Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed.
- Walsh, P. J., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. MDPI.
- Puddephatt, R. J., et al. (Year). The role of solvent in organometallic chemistry — Oxidative addition with dichloromethane or chloroform. ResearchGate.
Sources
"1-(Dimethylamino)-2-methylpropan-2-OL" storage and handling best practices
This guide provides comprehensive storage and handling best practices for 1-(Dimethylamino)-2-methylpropan-2-ol (CAS No. 14123-48-9), designed for researchers, scientists, and drug development professionals. Our focus is on ensuring scientific integrity and laboratory safety through a deep understanding of the compound's properties and potential hazards.
Section 1: Chemical Profile and Hazard Summary
This compound is a flammable liquid that can cause skin irritation, serious eye damage, and respiratory irritation.[1] It is essential to handle this compound with appropriate safety precautions in a well-ventilated area.
Key Chemical Information:
| Property | Value | Source |
| CAS Number | 14123-48-9 | [2] |
| Molecular Formula | C6H15NO | [2] |
| Molecular Weight | 117.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Purity | Typically ≥98% | [2] |
GHS Hazard Classification: [1]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | 3 | 🔥 | Danger | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | 2 | ❕ | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 1 | corrosive | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | ❕ | Warning | H335: May cause respiratory irritation |
Section 2: Storage and Handling Protocols
Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage Procedures
Question: What are the optimal storage conditions for this compound?
For routine laboratory use, this compound should be stored at room temperature .[2] The storage area should be a cool, well-ventilated space, away from direct sunlight and sources of ignition.[3][4]
Key Storage Recommendations:
-
Temperature: Store at ambient room temperature.
-
Ventilation: Ensure the storage area is well-ventilated.[3][4]
-
Incompatible Materials: Store separately from strong acids, oxidizing agents, and other incompatible substances.[4]
-
Containers: Keep containers tightly sealed to prevent moisture absorption and contamination.[4]
Handling Guidelines
Question: What personal protective equipment (PPE) is necessary when working with this compound?
Due to its hazardous nature, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standard.[5] | Protects against splashes that can cause serious eye damage.[1] |
| Hand Protection | Organic solvent-impermeable gloves (e.g., nitrile, neoprene). | Prevents skin irritation upon contact.[1][3] |
| Body Protection | Chemical-resistant lab coat or apron.[5] | Protects against accidental spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood.[5] If a fume hood is not available, a gas mask for organic gases or an air-supplied respirator may be necessary depending on the scale of work.[3] | Minimizes the risk of respiratory tract irritation from vapors.[1] |
Experimental Workflow for Safe Handling:
Caption: Safe handling workflow for this compound.
Section 3: Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the use of this compound in experimental settings.
Question: My reaction is not proceeding as expected. Could the quality of the amino alcohol be the issue?
Yes, the quality of this compound can be compromised, leading to poor reaction outcomes.
-
Moisture Contamination: As an alcohol, it can absorb moisture from the air. Water can interfere with many organic reactions, particularly those involving organometallics or other water-sensitive reagents.
-
Solution: Use a freshly opened bottle or ensure the compound has been stored under anhydrous conditions. If moisture is suspected, consider drying the material using an appropriate desiccant, though this may not always be practical.
-
-
Oxidation: Over time and with exposure to air, the amine functionality can be susceptible to oxidation.
-
Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon) if it will be stored for an extended period or is of very high purity for a sensitive reaction.
-
Question: I am trying to perform a reaction on the hydroxyl group, but the amine is interfering. How can I address this?
The tertiary amine in this compound is basic and can interfere with reactions at the hydroxyl group, for example, by neutralizing acidic reagents.
-
Selective Protection: While the hydroxyl group can be protected, in many cases, the amine is more nucleophilic and may react preferentially with certain electrophiles.[6] For reactions where the basicity of the amine is problematic, consider the following:
-
Protonation: The amine can be transiently "protected" by converting it to its ammonium salt with a non-nucleophilic acid. This is only suitable if the desired reaction is compatible with acidic conditions.
-
Use of a Non-basic Catalyst: If the reaction is catalytic, choose a catalyst that is not inhibited by the presence of a tertiary amine.
-
Logical Flow for Troubleshooting Amine Interference:
Caption: Decision tree for troubleshooting amine interference.
Question: What are the best practices for the disposal of waste containing this compound?
All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.[4]
-
Disposal Regulations: Dispose of the waste in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain or in general waste.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency procedures.
Section 4: References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Nippon Nyukazai Co., Ltd. (2018, June 12). Safety Data Sheet: AMINO ALCOHOL EA.
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. FAA USA Safety and Health Programs. Retrieved from [Link]
-
ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]
-
National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]
Sources
- 1. This compound | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labfind.co.kr [labfind.co.kr]
- 3. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity of Chiral Amino Alcohols
Answering your request requires a careful approach. The compound you've named, "1-(Dimethylamino)-2-methylpropan-2-ol," is achiral and therefore cannot undergo racemization. This is a critical foundational point that a senior scientist would address before proceeding. The carbon atom at the "2" position is bonded to two identical methyl groups, meaning it is not a stereocenter.
This guide will first clarify this crucial point and then, to fulfill the spirit of your request, will use a closely related, structurally similar chiral molecule—(S)-1-(Dimethylamino)propan-2-ol —as the primary subject for the troubleshooting guide and FAQs. This approach ensures you receive the practical, in-depth technical guidance you need on preventing racemization in this important class of compounds.
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals working with chiral amino alcohols. Our primary goal is to help you maintain the enantiomeric purity of your compounds throughout synthesis, workup, and storage.
Part 1: Foundational FAQs & Initial Troubleshooting
This section addresses common initial questions, including a critical clarification on the specific molecule mentioned in the topic.
Q1: I am trying to prevent racemization of "this compound" but my polarimetry readings are zero. What is going wrong?
A1: This is an expected result because the molecule This compound is achiral. A molecule must have a stereocenter (a carbon atom bonded to four different groups) to be chiral and exhibit optical activity. In this case, the carbon at position 2 is bonded to two identical methyl (-CH₃) groups, a hydroxyl (-OH) group, and a dimethylaminomethyl (-CH₂N(CH₃)₂) group. Since two of the substituents are identical, the molecule is superimposable on its mirror image and cannot be racemized.[1][2]
If you are working with a sample that was expected to be chiral, it is likely that you are either using the wrong compound or have a misunderstanding of the structure. We recommend confirming the identity of your starting material via NMR and Mass Spectrometry.
For the remainder of this guide, we will focus on a structurally similar and widely used chiral analogue: (S)-1-(Dimethylamino)propan-2-ol .
Q2: Why is preventing racemization in compounds like (S)-1-(Dimethylamino)propan-2-ol so critical?
A2: In drug development and fine chemical synthesis, the three-dimensional arrangement of atoms is paramount. Different enantiomers of a chiral molecule can have drastically different biological activities. One enantiomer might be a potent therapeutic, while the other could be inactive or, in some famous cases, toxic.[3][4][5] Therefore, maintaining high enantiomeric purity (often measured as enantiomeric excess, or e.e.) is a strict regulatory and efficacy requirement.[3][5] (S)-1-(Dimethylamino)propan-2-ol and its R-enantiomer are valuable chiral building blocks in the synthesis of more complex molecules.[6][7]
Q3: What are the primary chemical mechanisms that can cause racemization in a chiral amino alcohol like (S)-1-(Dimethylamino)propan-2-ol?
A3: Racemization occurs when a pure enantiomer is converted into a 1:1 mixture of both enantiomers, rendering it optically inactive.[8] For a secondary alcohol like this, the most probable mechanisms involve the temporary formation of an achiral intermediate.[3][9]
-
Oxidation-Reduction Pathway: This is a common and significant risk. The chiral secondary alcohol can be oxidized (even by atmospheric oxygen under certain conditions) to the corresponding achiral ketone, 1-(dimethylamino)propan-2-one. Subsequent reduction of this planar ketone can occur from either face with roughly equal probability, yielding a racemic mixture of the (R)- and (S)-alcohols.[9]
-
S_N1-Type Pathway: Under strongly acidic conditions, the hydroxyl group can be protonated to form a good leaving group (H₂O). Its departure would generate a planar, achiral carbocation intermediate. Subsequent attack by a nucleophile (like water) from either face of the plane would result in a racemic product.[8][10]
-
Catalytic Racemization: Certain transition metal catalysts, particularly under high temperature and hydrogen pressure (e.g., Raney cobalt), are known to actively catalyze the racemization of amino alcohols.[11][12] This is a critical consideration during hydrogenation or reductive amination steps.
Part 2: Troubleshooting Guide for Experimental Workflows
This section is designed to help you diagnose and solve specific problems related to the loss of enantiomeric purity.
Problem 1: My chiral HPLC shows a significant drop in enantiomeric excess (e.e.) after performing a reaction (e.g., protection, alkylation).
This is a common issue indicating that racemization occurred during the reaction itself. Use the following decision tree and detailed explanations to identify the cause.
Caption: Troubleshooting workflow for racemization during a reaction.
-
Detailed Cause A: Oxidative Conditions
-
Explanation: Trace amounts of oxidizing agents or even atmospheric oxygen, especially in the presence of metal impurities or at elevated temperatures, can initiate the oxidation-reduction racemization pathway.
-
Solution: Always use freshly distilled or deoxygenated solvents. Purge the reaction vessel thoroughly with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.
-
-
Detailed Cause B: Elevated Temperature
-
Explanation: Higher temperatures provide the activation energy needed to overcome the barrier to racemization.[13][14] Even if a racemization pathway is slow at room temperature, it can become significant at higher temperatures. Exothermic reactions can also create localized hot spots.
-
Solution: Perform reactions at the lowest effective temperature. For coupling reactions, this often means starting at 0°C and allowing the mixture to warm slowly to room temperature.[15] Use a controlled temperature bath rather than a heating mantle for uniform heat distribution.
-
-
Detailed Cause C: Harsh pH Conditions
-
Explanation: Strong acids can promote the S_N1 pathway, while strong bases can catalyze oxidation or other side reactions.[13] For example, using a strong, unhindered base can sometimes lead to side reactions that compromise stereochemical integrity.[15]
-
Solution: Maintain the reaction pH as close to neutral as possible unless the mechanism requires otherwise. Use milder coupling reagents or additives like HOBt or Oxyma, which are known to suppress racemization in peptide synthesis, a field where this problem is extensively studied.[15][16]
-
Problem 2: My starting material has high e.e., but the purity slowly degrades over time in storage or during aqueous workup.
This suggests a stability issue with the compound under your storage or handling conditions.
-
Cause A: Improper Storage Atmosphere & Temperature
-
Explanation: Chiral amino alcohols can be sensitive to air and light over long periods.[17][18] Slow oxidation can lead to a gradual decrease in e.e. Stability is generally better at lower temperatures.
-
Solution: For long-term storage, flush the container with argon or nitrogen, seal it tightly (e.g., with a Parafilm-wrapped cap), and store in a freezer at -20°C. Use amber vials to protect against light-induced degradation.
-
-
Cause B: pH of Storage Solvent or Workup Solution
-
Explanation: Storing the compound in a solution that is strongly acidic or basic can lead to slow, catalyzed racemization over days or weeks.[14] During workup, washing with strong acids or bases can cause partial racemization at the interface.
-
Solution: Store solutions in a neutral, aprotic solvent if possible. During aqueous workup, use buffered solutions or weak acids/bases (e.g., saturated sodium bicarbonate, dilute ammonium chloride) and minimize the contact time.
-
Part 3: Key Experimental Protocols & Data
Adherence to validated protocols is essential for reproducible, high-purity results.
Protocol 1: Standard Method for Determining Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline. The exact column and mobile phase should be optimized for your specific derivative.
-
Sample Preparation: Dissolve ~1 mg of the amino alcohol in 1 mL of the mobile phase solvent.
-
Column Selection: A Pirkle-type column or a ligand-exchange chromatography column is often effective for amino alcohols.[19][20][21]
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Instrumentation:
-
HPLC System with UV Detector (detection typically at 210-230 nm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
-
Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula:
-
e.e. (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100
-
Data Summary: Factors Affecting Stereochemical Stability
| Factor | High Risk Condition | Recommended Condition | Rationale |
| Temperature | > 60°C or prolonged heating | 0°C to Room Temperature | Minimizes energy available for racemization pathways.[13][14] |
| pH | < 3 or > 11 | 4 - 9 | Avoids strong acid/base catalysis of S_N1 or oxidation mechanisms.[14] |
| Atmosphere | Open to Air / Oxygen | Inert (Nitrogen or Argon) | Prevents the oxidation-reduction racemization pathway.[18] |
| Reagents | Strong, unhindered bases; harsh oxidizing agents | Hindered bases (e.g., DIPEA); mild, selective reagents | Reduces the rate of side reactions that can lead to racemization.[15] |
| Catalysts | Raney Co/Ni, certain Ru/Pd catalysts at high temp. | Screen for non-racemizing catalysts; use minimal temp/pressure | Some catalysts are designed for or are known to cause racemization.[11][12] |
Part 4: Mechanistic Visualization
Understanding the potential racemization pathway is key to preventing it.
Sources
- 1. This compound | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 [smolecule.com]
- 8. Racemization - Wikipedia [en.wikipedia.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 11. researchgate.net [researchgate.net]
- 12. US4990666A - Racemization of optically active amino alcohols - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. lookchem.com [lookchem.com]
- 18. 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine [mallakchemicals.com]
- 19. akjournals.com [akjournals.com]
- 20. academic.oup.com [academic.oup.com]
- 21. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: 1-(Dimethylamino)-2-methylpropan-2-ol (DMAMPO) Catalyst
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-(Dimethylamino)-2-methylpropan-2-ol (DMAMPO), a versatile tertiary amino alcohol catalyst. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for professionals utilizing DMAMPO in their experimental work, particularly in polyurethane formulations and other sensitive catalytic applications. As Senior Application Scientists, we have compiled this resource to address common challenges related to catalyst poisoning and deactivation, ensuring the integrity and success of your research.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Performance Issues
This section addresses specific experimental problems you may encounter, linking observable symptoms to underlying causes and providing actionable solutions.
Issue 1: Reduced Reaction Rate or Incomplete Cure
Symptoms:
-
The reaction (e.g., polyurethane foam rise and set) is significantly slower than expected.
-
The final product is tacky, soft, or fails to achieve the desired hardness, indicating an incomplete cure.
-
Longer demolding times are required in casting applications.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Acidic Contamination (Poisoning) | DMAMPO is a basic tertiary amine catalyst. Its catalytic activity relies on the availability of the lone pair of electrons on the nitrogen atom to activate the isocyanate or polyol.[1] Acidic species in the raw materials (polyols or isocyanates) can neutralize the amine, forming an ammonium salt. This salt is catalytically inactive, effectively "poisoning" the catalyst.[1] | 1. Raw Material Analysis: Titrate your polyol and isocyanate batches to determine their acid number. Compare this with the technical data sheet. High acidity may necessitate sourcing a purer grade.2. Neutralization: For systems with known low-level acidity, a slight increase in the DMAMPO concentration may compensate for the poisoning effect. However, this is not ideal as it can affect other properties. |
| Moisture in the System | While water is a reactant in foam blowing, excessive, uncontrolled moisture can lead to a variety of issues. It can dilute the reactants and catalyst, and in some systems, can contribute to side reactions that consume isocyanate inefficiently, leading to a stoichiometric imbalance and incomplete cure. | 1. Material Handling: Ensure all reactants are stored under a dry nitrogen blanket and handled to minimize atmospheric moisture exposure.2. Drying: If moisture contamination is suspected, consider drying the polyol under vacuum. |
| Incorrect Catalyst Dosage | An insufficient amount of DMAMPO will naturally lead to a slower reaction rate. This can be due to simple miscalculation or inaccurate dispensing of the catalyst. | 1. Verify Calculations: Double-check your formulation calculations, ensuring the correct parts per hundred polyol (pphp) are being used.2. Calibrate Dispensing Equipment: If using automated dispensing equipment, ensure it is properly calibrated. For manual additions, use calibrated pipettes or syringes. |
| Low Reaction Temperature | The kinetics of polyurethane formation are temperature-dependent. Lower ambient or substrate temperatures will slow down the reaction, even with the correct catalyst concentration. | 1. Control Environmental Conditions: Maintain a consistent and appropriate ambient temperature in your laboratory.2. Pre-heat Substrates: In molding applications, pre-heating the mold to the recommended temperature is crucial for achieving the desired cure profile. |
Issue 2: Foam Collapse or Poor Cell Structure
Symptoms:
-
The polyurethane foam rises but then collapses before it can cure.
-
The final foam has a coarse, irregular cell structure with large voids.
-
There are signs of splitting or cracking in the foam.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Imbalance Between Gelling and Blowing Reactions | DMAMPO, like other tertiary amine catalysts, influences both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[2] A proper balance is crucial for foam stability. If the blowing reaction is too fast relative to the gelling reaction, the cell walls will not have sufficient strength to contain the expanding gas, leading to collapse. | 1. Adjust Co-Catalyst: DMAMPO is often used in conjunction with other catalysts (e.g., organometallic compounds) that have a stronger influence on the gelling reaction. Adjusting the ratio of DMAMPO to the gelling co-catalyst can help balance the reaction profile.2. Temperature Modification: Lowering the initial reaction temperature can sometimes slow the blowing reaction more than the gelling reaction, helping to achieve a better balance. |
| Reactive Catalyst Incorporation | DMAMPO contains a hydroxyl group, making it a "reactive" catalyst. This means it can react with isocyanate groups and become part of the polymer backbone.[2] While this is desirable for reducing emissions, if the reaction conditions strongly favor this incorporation early in the process, it can effectively reduce the concentration of free, active catalyst needed to promote the overall polymerization and cross-linking. | 1. Formulation Review: This is an inherent property of DMAMPO. If foam collapse is a persistent issue and other factors have been ruled out, consider a blend with a non-reactive tertiary amine catalyst to maintain catalytic activity throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalysis for DMAMPO in polyurethane reactions?
A1: DMAMPO functions as a tertiary amine catalyst. The most accepted mechanism involves the formation of a complex between the lone pair of electrons on the nitrogen atom of DMAMPO and either the polyol's hydroxyl group or the isocyanate group.[2] This complexation increases the nucleophilicity of the hydroxyl group or the electrophilicity of the isocyanate's carbonyl carbon, thereby accelerating the urethane-forming reaction.[3]
Q2: Can this compound be considered a "reactive" catalyst? What are the implications?
A2: Yes, due to the presence of a hydroxyl group in its structure, DMAMPO is classified as a reactive catalyst.[2] This means it can react with isocyanates to become covalently bonded into the polyurethane polymer matrix. The primary advantage of this is a reduction in volatile organic compound (VOC) emissions and catalyst migration from the final product.[4][5] The main implication for the user is that the catalyst is consumed during the reaction, which must be accounted for in the formulation to ensure sufficient catalytic activity throughout the curing process.
Q3: My raw materials (polyols) sometimes have a high acid number. How does this affect DMAMPO?
A3: A high acid number in your polyol indicates the presence of acidic species. These acids will react with the basic DMAMPO in a simple acid-base neutralization reaction.[1] This forms an ammonium salt, which is catalytically inactive. This phenomenon is a common form of catalyst poisoning and will lead to a significant reduction in the reaction rate. It is crucial to use raw materials that meet the specified acid number for your formulation or to adjust the catalyst concentration accordingly, though the former is the preferred solution for process consistency.
Q4: Is it possible to regenerate DMAMPO after it has been poisoned or used in a reaction?
A4: In the context of polyurethane production, regeneration of DMAMPO is generally not practical for several reasons. If the catalyst has been poisoned by an acid, it has formed a stable salt. While in theory, the free amine could be recovered by treatment with a strong base, this is not feasible within a reactive polymer system. More importantly, as a reactive catalyst, a significant portion of the DMAMPO will have reacted with isocyanate and become permanently bound to the polymer backbone.[2] Therefore, in a laboratory or production setting, it is more effective to focus on preventing deactivation by using high-purity raw materials and maintaining proper process control.
Q5: What are the signs of thermal degradation of DMAMPO?
A5: While specific studies on the thermal degradation byproducts of DMAMPO are not extensively published, related amino alcohols can undergo degradation at elevated temperatures.[6] Signs of thermal degradation in your process might include discoloration (yellowing or browning) of the final product, an unexpected odor, or a loss of catalytic activity in reactions run at high temperatures. To avoid thermal degradation, it is important to adhere to the recommended processing temperatures for your specific formulation.
Experimental Protocols
Protocol 1: Testing for Acidic Contamination in Polyols
This protocol provides a basic method for determining the acid number of a polyol sample, which can help diagnose catalyst poisoning issues.
Materials:
-
Polyol sample
-
Toluene
-
Isopropyl alcohol
-
Phenolphthalein indicator solution
-
Standardized 0.1 N potassium hydroxide (KOH) solution
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Weigh approximately 10 g of the polyol sample into a 250 mL beaker.
-
Add 50 mL of a 1:1 mixture of toluene and isopropyl alcohol to the beaker.
-
Add 3-4 drops of phenolphthalein indicator solution.
-
Stir the mixture with a magnetic stirrer until the polyol is completely dissolved.
-
Titrate the solution with the standardized 0.1 N KOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Calculate the acid number using the following formula: Acid Number (mg KOH/g) = (V × N × 56.1) / W Where:
-
V = volume of KOH solution in mL
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH
-
W = weight of the polyol sample in g
-
Compare the result to the manufacturer's specification. An acid number significantly higher than specified is a likely cause of catalyst deactivation.
Visualizing Deactivation Pathways
The following diagrams illustrate the primary mechanisms of DMAMPO deactivation.
Caption: Primary deactivation pathways for DMAMPO catalyst.
References
- Chapter 2: Tertiary amines - Catalyst. (n.d.).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Casati, F. M., Sonney, J. M., Mispreuve, H., Fanget, A., Herrington, R., & Tu, J. (2001). Elimination of Amine Emissions from Polyurethane Foams: Challenges and Opportunities. CRC Press.
- Reaction principle of tertiary amine catalyst. (2022, May 25).
- Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications. (2023, March 31). PMC.
- (PDF) Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications. (2025, October 13). ResearchGate.
- Sonnenschein, M. (2021). Introduction to Polyurethane Chemistry. ACS Publications.
- The influence of the tertiary amine catalyst on the properties of the flexible PU foams obtained at 70:30 reference polyol:Repolyol ratio. (n.d.). ResearchGate.
- Polyurethane Catalysis by Tertiary Amines. (2025, August 6). ResearchGate.
- Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. (2023, February 11). MDPI.
- The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (n.d.). MDPI.
- European Patent Office. (2016, April 20). TERTIARY AMINES BLOCKED WITH POLYMER ACIDS (EP 2106415 B1).
- PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. National Center for Biotechnology Information.
- PubChem. (n.d.). CID 160221588. National Center for Biotechnology Information.
- Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. (n.d.). ResearchGate.
- Isocyanate-based multicomponent reactions. (2024, December 12). PMC.
- Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in CO 2 Capture: Application to Real Samples. (2025, August 7). ResearchGate.
- The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (2025, May 22). PMC.
- 2-Propanol, 1-(dimethylamino)-. (n.d.). NIST WebBook.
- INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. (2006, November 20). EXCLI Journal.
- 1-Dimethylamino-2-propanol. (n.d.). Mallak Specialties Pvt Ltd.
- Dimethylaminoisopropanol. (n.d.). In Wikipedia.
- Isocyanate reactions in and with N,N-dimethylformamide. (n.d.). ResearchGate.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC.
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- 1. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
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- 4. Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving 1-(Dimethylamino)-2-methylpropan-2-ol
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for work-up procedures involving the sterically hindered tertiary amino alcohol, 1-(Dimethylamino)-2-methylpropan-2-ol. The unique combination of a tertiary amine and a tertiary alcohol within the same molecule presents specific challenges and opportunities during reaction work-up and purification, which this guide aims to address in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its behavior during work-up?
A1: Understanding the fundamental properties of this compound is crucial for designing an effective work-up strategy. Its structure dictates its behavior as a basic, polar compound with notable steric hindrance.
| Property | Value | Significance for Work-up Procedures |
| IUPAC Name | This compound[1] | --- |
| CAS Number | 14123-48-9[1] | For accurate identification and literature search. |
| Molecular Formula | C₆H₁₅NO[1] | --- |
| Molecular Weight | 117.19 g/mol [1] | Relevant for calculating molar equivalents. |
| Predicted pKa | ~9-10 (for the conjugate acid) | The tertiary amine is basic and will be protonated in acidic conditions, rendering it water-soluble. This is the cornerstone of acid-base extraction. |
| Physical State | Liquid | Facilitates handling and dissolution in common organic solvents. |
| Solubility | Soluble in water and many organic solvents. | Its miscibility with both polar and non-polar solvents can complicate extractions if not managed correctly. |
Q2: What is the primary strategy for separating this compound from a reaction mixture?
A2: The most effective and common method for isolating this compound is acid-base extraction . This technique leverages the basicity of the tertiary amine. By washing the organic reaction mixture with an acidic aqueous solution (e.g., dilute HCl), the amino alcohol is protonated to form its corresponding ammonium salt. This salt is highly soluble in the aqueous phase and can be separated from non-basic organic compounds. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will deprotonate the ammonium salt, regenerating the free amino alcohol, which can then be extracted back into an organic solvent.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving this compound.
Issue 1: Formation of a Persistent Emulsion During Acid-Base Extraction
-
Symptoms: A cloudy, stable layer forms between the organic and aqueous phases, preventing clean separation.
-
Causality: Emulsions are common when working with amines, which can act as surfactants. The presence of fine solid particles or high concentrations of dissolved substances can also stabilize emulsions.
-
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.
-
Solvent Evaporation: If the emulsion is persistent, evaporate the organic solvent, and then redissolve the residue in a different, less emulsion-prone extraction solvent.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to several hours), as some emulsions will break over time.
-
Issue 2: Low Recovery of this compound After Extraction
-
Symptoms: The isolated yield of the amino alcohol is significantly lower than expected.
-
Causality:
-
Incomplete Protonation/Deprotonation: Incorrect pH adjustment during the acid and base washes can lead to the compound remaining in the wrong phase.
-
Insufficient Extraction: Not using enough portions or volume of the extraction solvent.
-
Solubility in the Aqueous Phase: Even in its free base form, this compound has some water solubility, which can lead to losses.
-
-
Solutions:
-
pH Monitoring: Use pH paper or a pH meter to ensure the aqueous phase is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) during the base wash.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. Three to four extractions are generally recommended.
-
Salting Out: Before back-extracting the free base into an organic solvent, saturate the basic aqueous layer with sodium chloride. This will decrease the solubility of the amino alcohol in the aqueous phase.
-
Issue 3: Tailing During Column Chromatography on Silica Gel
-
Symptoms: The compound streaks down the column, leading to broad peaks and poor separation from impurities.
-
Causality: The basic lone pair of the nitrogen on the amino alcohol interacts strongly with the acidic silanol groups on the surface of the silica gel.
-
Solutions:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier to the mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonium hydroxide in the eluent system (e.g., dichloromethane/methanol). This deactivates the acidic sites on the silica.
-
Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds.
-
Amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic compounds.
-
-
Reverse-Phase Chromatography: If the compound and its impurities have suitable solubility, reverse-phase chromatography (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile with a buffer) can be effective.
-
Issue 4: Difficulty in Removing the Final Traces of Water
-
Symptoms: The isolated product is a cloudy oil or contains water by NMR analysis, even after drying with a drying agent.
-
Causality: The hydroxyl group of the amino alcohol can retain water through hydrogen bonding.
-
Solutions:
-
Azeotropic Distillation: After initial drying and solvent removal, dissolve the product in a solvent that forms an azeotrope with water (e.g., toluene or benzene) and then remove the solvent under reduced pressure. Repeat this process 2-3 times.
-
High Vacuum Drying: Dry the compound under high vacuum for an extended period, possibly with gentle heating if the compound is not heat-sensitive.
-
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Work-up
This protocol is a general procedure for isolating this compound from a non-aqueous reaction mixture.
-
Quenching (if necessary): If the reaction contains reactive reagents (e.g., organometallics, hydrides), quench the reaction mixture cautiously at a low temperature (e.g., 0 °C) with an appropriate quenching agent (e.g., water, saturated aqueous ammonium chloride).
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat Acidic Wash: Wash the organic layer one more time with 1 M aqueous HCl. Combine the aqueous extracts.
-
Back-Extraction of Organics (Optional): Wash the combined acidic aqueous layers with the organic solvent used for dilution to remove any dissolved neutral organic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated basic solution (e.g., 5 M NaOH) with stirring until the pH is greater than 12.
-
Back-Extraction of Product: Extract the basic aqueous layer with several portions of a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying: Combine the organic extracts from the previous step, and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
Protocol 2: Purification via Hydrochloride Salt Formation
This method is useful for purifying the amino alcohol and for obtaining a stable, crystalline solid.
-
Dissolution: Dissolve the crude this compound in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).
-
Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid with cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the hydrochloride salt under vacuum.
-
Liberation of the Free Base (if required): To recover the free amino alcohol, dissolve the hydrochloride salt in water, basify the solution to pH > 12 with a strong base, and extract with an organic solvent as described in Protocol 1.
Visualizations
Caption: Workflow for the purification of this compound via acid-base extraction.
Caption: Troubleshooting guide for tailing during silica gel chromatography of this compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PrepChem. (2023). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride.
- Google Patents. (1968). Process of preparing n, n-dimethylamino alcohols. (Patent No. US3402203A).
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (Patent No. US20130296608A1).
- YouTube. (2018, October 26). Organic Lab Acid Base Extraction of an Unknown Experiment ACHM 222. Chem Lab.
Sources
Validation & Comparative
A Comparative Guide to the Catalytic Activity of 1-(Dimethylamino)-2-methylpropan-2-ol and its Analogs in Asymmetric Ketone Reduction
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral catalyst is a critical determinant of reaction efficiency and stereochemical outcome. This guide provides an in-depth comparison of the catalytic activity of the tertiary amino alcohol, 1-(Dimethylamino)-2-methylpropan-2-ol, and its structural analogs. By examining the subtle yet impactful variations in their molecular architecture, we aim to elucidate the structure-activity relationships that govern their performance in the enantioselective reduction of prochiral ketones, a cornerstone transformation in modern organic chemistry.
Introduction: The Role of Amino Alcohols in Asymmetric Catalysis
Vicinal amino alcohols are a privileged class of compounds in asymmetric catalysis, serving as versatile chiral ligands and auxiliaries for a wide array of chemical transformations.[1] Their utility is particularly pronounced in the Corey-Bakshi-Shibata (CBS) reduction, a robust and widely adopted method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[2][3] In this reaction, the amino alcohol reacts in situ with a borane source to form a chiral oxazaborolidine catalyst. This catalyst then coordinates with the ketone and another equivalent of borane to facilitate a highly stereoselective hydride transfer, yielding an enantiomerically enriched alcohol.[2][4]
The stereochemical outcome of the CBS reduction is intricately linked to the structure of the amino alcohol catalyst. Factors such as steric hindrance and non-covalent interactions, like London dispersion forces, play a crucial role in dictating the facial selectivity of the hydride attack on the prochiral ketone.[5][6] This guide will focus on this compound and two of its key analogs to illustrate these principles:
-
This compound (Target Compound): A tertiary alcohol with two methyl groups on the nitrogen atom.
-
2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP - Analog 1): A primary alcohol isomer of the target compound.
-
1-(Diethylamino)-2-methylpropan-2-ol (Analog 2): A tertiary alcohol with ethyl groups on the nitrogen, introducing greater steric bulk.
Mechanistic Insights: The Corey-Bakshi-Shibata (CBS) Reduction
The catalytic cycle of the CBS reduction provides a framework for understanding how the structure of the amino alcohol influences the enantioselectivity of the reaction.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
The key to enantioselectivity lies in the formation of the rigid, bicyclic transition state. The chiral environment created by the oxazaborolidine, derived from the amino alcohol, dictates the orientation of the prochiral ketone. The ketone will preferentially orient itself to minimize steric interactions between its larger substituent and the substituents on the catalyst. This directs the hydride transfer from the coordinated borane to a specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.
Comparative Analysis of Catalytic Performance
| Catalyst | Structure | Expected Yield | Expected Enantiomeric Excess (ee) | Rationale |
| This compound | Good to High | Moderate to High | The tertiary alcohol and dimethylamino groups provide a defined steric environment. The gem-dimethyl groups adjacent to the hydroxyl group will influence the conformation of the oxazaborolidine ring, potentially leading to effective facial discrimination of the ketone. | |
| 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) | Good to High | Moderate | As a primary alcohol, the steric bulk around the oxygen atom is reduced compared to the target compound. This may lead to a less rigid transition state and, consequently, lower enantioselectivity. However, the gem-dimethyl group alpha to the nitrogen still provides significant steric influence. | |
| 1-(Diethylamino)-2-methylpropan-2-ol | Good to High | Potentially Higher | The replacement of methyl groups with bulkier ethyl groups on the nitrogen atom is expected to increase the steric hindrance in the transition state. This enhanced steric demand could lead to a more pronounced differentiation between the two faces of the prochiral ketone, potentially resulting in higher enantiomeric excess.[7] |
Experimental Protocol: Asymmetric Reduction of Acetophenone
To facilitate a direct and objective comparison of these catalysts, the following standardized experimental protocol for the asymmetric reduction of acetophenone is provided. This protocol is designed to be a self-validating system, allowing researchers to generate their own comparative data.
Materials and Equipment:
-
This compound
-
2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP)
-
1-(Diethylamino)-2-methylpropan-2-ol
-
Borane-dimethyl sulfide complex (BMS, ~10 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, syringes, and standard glassware for organic synthesis
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination
Experimental Workflow:
Caption: Experimental workflow for the comparative catalytic reduction.
Step-by-Step Procedure:
-
Catalyst Formation (In Situ):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.11 mmol, 1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the oxazaborolidine catalyst is typically accompanied by the evolution of hydrogen gas.
-
-
Asymmetric Reduction:
-
Cool the freshly prepared catalyst solution to -20 °C.
-
In a separate flame-dried flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL).
-
Add the acetophenone solution dropwise to the catalyst solution over 5 minutes.
-
Slowly add borane-dimethyl sulfide complex (0.6 mmol, 0.6 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose excess borane.
-
Add 1 M HCl (5 mL) and stir the mixture for 15 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Determine the isolated yield of the 1-phenylethanol product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Conclusion
The catalytic activity of this compound and its analogs in the asymmetric reduction of prochiral ketones is a clear illustration of the profound impact of molecular structure on catalytic performance. The subtle interplay of steric and electronic effects within the chiral ligand dictates the stereochemical course of the reaction. While this guide provides a predictive comparison based on established principles, the provided experimental protocol empowers researchers to generate empirical data for a definitive evaluation. Through such systematic comparisons, the rational design of more efficient and selective catalysts for asymmetric synthesis can be achieved, ultimately advancing the fields of pharmaceutical development and fine chemical production.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(26), 7925–7926. [Link]
- Neese, F., & Grimme, S. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction. Angewandte Chemie International Edition, 60(9), 4823-4832. [Link]
- Ager, D. J. (Ed.). (2008). Handbook of chiral chemicals. CRC press. [Link]
- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols.
- ResearchGate. (2021). (PDF) London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction.
- MDPI. (2021).
- PubMed Central (PMC). (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.
- Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to 1-(Dimethylamino)-2-methylpropan-2-ol
For researchers, scientists, and drug development professionals, the precise construction of stereogenic centers is a foundational element of modern organic and medicinal chemistry. Chiral auxiliaries are a powerful and reliable tool for achieving high levels of stereocontrol in the synthesis of enantiomerically pure compounds. While a broad spectrum of chiral auxiliaries exists, this guide focuses on a comparative analysis of well-established alternatives to simple chiral amino alcohols like 1-(Dimethylamino)-2-methylpropan-2-ol.
Although this compound and its derivatives possess the requisite chirality, their application as chiral auxiliaries in asymmetric synthesis is not extensively documented in peer-reviewed literature. Therefore, this guide will delve into the performance of several classes of highly effective and widely adopted chiral auxiliaries, providing a framework for selecting the optimal auxiliary for a given synthetic challenge. We will explore the mechanistic underpinnings of their stereodirecting capabilities, present comparative experimental data, and provide detailed protocols for their application and removal.
The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse.[2] The effectiveness of a chiral auxiliary is judged by several key criteria: the level of stereocontrol it imparts, the yield of the desired product, the ease of its attachment and subsequent cleavage, and its commercial availability or ease of synthesis.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Key Classes of Chiral Auxiliaries: A Performance Comparison
The following sections provide a detailed comparison of several prominent classes of chiral auxiliaries, focusing on their application in key asymmetric transformations.
Evans' Oxazolidinones
Developed by David A. Evans and his group, chiral oxazolidinones are among the most reliable and versatile chiral auxiliaries.[3] They are particularly effective in asymmetric alkylation, aldol, and Diels-Alder reactions, consistently affording high levels of diastereoselectivity.[4][5] The stereochemical outcome is highly predictable and is governed by the formation of a rigid, chelated enolate intermediate where one face is effectively blocked by a substituent on the oxazolidinone ring.[6]
Asymmetric Alkylation
The alkylation of N-acyl oxazolidinones proceeds through a chelated Z-enolate, where the substituent at the 4-position of the oxazolidinone ring directs the incoming electrophile to the opposite face, resulting in excellent stereocontrol.[7]
Caption: Stereocontrol in Evans' asymmetric alkylation.
Table 1: Performance of Evans' Oxazolidinones in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-Benzyloxazolidin-2-one | N-Propionyl imide | Allyl iodide | NaHMDS | 92 | >99:1 |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | N-Propionyl imide | Benzyl bromide | LDA | 80-92 | >99:1 |
| (S)-4-Isopropyloxazolidin-2-one | N-Butyryl imide | Methyl iodide | NaHMDS | 85 | 99:1 |
Asymmetric Aldol Reactions
Evans' auxiliaries are also highly effective in directing asymmetric aldol reactions, typically proceeding through a boron or titanium-mediated Zimmerman-Traxler transition state to furnish the syn-aldol product with high diastereoselectivity.[8][9]
Table 2: Performance of Evans' Oxazolidinones in Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl Imide | Isobutyraldehyde | Bu₂BOTf, DIPEA | 85 | >99:1 |
| (4R)-4-(1-Methylethyl)-2-oxazolidinone | Propionyl Imide | Benzaldehyde | Bu₂BOTf, DIPEA | 80 | 95:5 |
Pseudoephedrine Amides
Pseudoephedrine, a readily available and inexpensive natural product, serves as an excellent chiral auxiliary, particularly for the asymmetric alkylation of amides.[10] The methodology, developed by Andrew G. Myers, relies on the formation of a rigid lithium chelate between the amide enolate and the hydroxyl group of the pseudoephedrine, which directs the alkylating agent to the less hindered face.[11]
Asymmetric Alkylation
The alkylation of pseudoephedrine amides consistently provides high yields and excellent diastereoselectivity with a wide range of electrophiles.[6]
Table 3: Performance of Pseudoephedrine Amides in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| (+)-Pseudoephedrine | N-Propionyl amide | Benzyl bromide | LDA, LiCl | 95 | >99:1 |
| (+)-Pseudoephedrine | N-Butyryl amide | Methyl iodide | LDA, LiCl | 93 | 98:2 |
| (+)-Pseudoephedrine | N-Propionyl amide | Allyl iodide | LDA, LiCl | 90 | >99:1 |
(-)-8-Phenylmenthol
(-)-8-Phenylmenthol is a powerful chiral auxiliary derived from the natural product (-)-menthol. Its bulky phenyl group provides a highly effective steric shield, making it particularly useful in reactions where facial selectivity is critical, such as the Diels-Alder reaction.[12]
Asymmetric Diels-Alder Reaction
In the Diels-Alder reaction, (-)-8-phenylmenthol, when attached as an ester to a dienophile, effectively blocks one face of the double bond, leading to high diastereoselectivity in the resulting cycloadduct.[13]
Table 4: Performance of (-)-8-Phenylmenthol in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e.) |
| (-)-8-Phenylmenthol | Acrylate | Cyclopentadiene | Et₂AlCl | 91 | 99% |
| (-)-8-Phenylmenthol | Crotonate | Isoprene | TiCl₄ | 85 | 95% |
Oppolzer's Camphorsultams
Camphor-derived sultams, developed by Wolfgang Oppolzer, are another class of highly effective chiral auxiliaries. They are particularly well-suited for asymmetric Diels-Alder, aldol, and alkylation reactions. The rigid bicyclic structure of the camphor backbone provides excellent stereocontrol.[14][15]
Asymmetric Diels-Alder Reaction
N-enoyl derivatives of Oppolzer's camphorsultam undergo highly diastereoselective Diels-Alder reactions, often with excellent endo/exo selectivity.[16]
Table 5: Performance of Oppolzer's Camphorsultam in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) |
| (2R)-Bornane-10,2-sultam | N-Acryloyl | Cyclopentadiene | TiCl₄ | 94 | >98:2 |
| (2R)-Bornane-10,2-sultam | N-Crotonoyl | Isoprene | Et₂AlCl | 88 | 95:5 |
SAMP/RAMP Hydrazones
The SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) hydrazone methodology, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[17][18] The hydrazone is deprotonated to form a lithiated species, which then reacts with an electrophile with high stereoselectivity.[2]
Asymmetric Alkylation of Ketones
The alkylation of SAMP/RAMP hydrazones of cyclic and acyclic ketones proceeds with excellent enantioselectivity.[19]
Table 6: Performance of SAMP/RAMP Hydrazones in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| SAMP | Cyclohexanone | Methyl iodide | >90 | >95 |
| RAMP | Propiophenone | Ethyl iodide | 85 | 96 |
Sulfur-Based Chiral Auxiliaries
Sulfur-containing chiral auxiliaries, such as thiazolidinethiones, have emerged as valuable alternatives to their oxazolidinone counterparts.[1][20] They can offer complementary stereoselectivity in certain reactions, such as providing access to anti-aldol products, and are often easily cleaved under mild conditions.[21]
Table 7: Performance of a Sulfur-Based Chiral Auxiliary in Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (4R,5S)-4-Methyl-5-phenyl-1,3-thiazolidine-2-thione | Propionyl Imide | Benzaldehyde | TiCl₄, (-)-Sparteine | 91 | 3:97 |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is a representative procedure for the diastereoselective alkylation of an N-acyl Evans' oxazolidinone.[7]
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) is added Et₃N (1.5 eq) and a catalytic amount of DMAP. Propionic anhydride (1.2 eq) is then added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the N-propionyl oxazolidinone.
-
Alkylation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C. A solution of NaHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate. Allyl iodide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours.
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product is purified by flash column chromatography.
Protocol 2: Cleavage of an Evans' Oxazolidinone Auxiliary
This protocol describes the hydrolytic cleavage of the N-acyl oxazolidinone to the corresponding carboxylic acid.[22]
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
The alkylated N-acyl oxazolidinone (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.
-
A solution of LiOH (2.0 eq) in water is added, followed by the dropwise addition of 30% H₂O₂ (4.0 eq).
-
The reaction is stirred at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
The reaction is quenched by the addition of an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq) at 0 °C.
-
The THF is removed under reduced pressure, and the aqueous layer is extracted with dichloromethane to remove the chiral auxiliary.
-
The aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated to yield the chiral carboxylic acid.
Protocol 3: Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary
This protocol is a representative procedure for the diastereoselective alkylation of a pseudoephedrine amide.[10]
Materials:
-
(+)-Pseudoephedrine
-
Propionyl chloride
-
Pyridine
-
Lithium diisopropylamide (LDA)
-
Lithium chloride (LiCl)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Amide Formation: To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous THF (0.5 M) is added pyridine (1.2 eq). The solution is cooled to 0 °C, and propionyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature until completion. The reaction is worked up by adding water and extracting with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried and concentrated.
-
Alkylation: Anhydrous LiCl (6.0 eq) is suspended in anhydrous THF (0.2 M) and cooled to -78 °C. LDA (2.2 eq) is added, and the mixture is stirred for 15 minutes. A solution of the pseudoephedrine amide (1.0 eq) in THF is added slowly, and the mixture is stirred for 1 hour at -78 °C, then warmed to 0 °C for 15 minutes, and finally cooled back to -78 °C. Benzyl bromide (1.5 eq) is added, and the reaction is allowed to warm to 0 °C and stirred for 2 hours.
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash column chromatography.
Conclusion
The selection of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. While simple chiral amino alcohols like this compound offer a potential source of chirality, their application and efficacy are not as well-established as the alternatives presented in this guide. Evans' oxazolidinones, pseudoephedrine amides, (-)-8-phenylmenthol, Oppolzer's camphorsultams, and SAMP/RAMP hydrazones represent a toolbox of highly reliable and effective chiral auxiliaries for a wide range of asymmetric transformations. The choice among these will depend on the specific reaction, the desired product, and practical considerations such as cost and availability. The experimental data and protocols provided herein serve as a guide for making an informed decision to achieve the desired stereochemical outcome with high efficiency and predictability.
References
[22] BenchChem Technical Support Team. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem. [1] Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [4] Sage, C. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1439-1445. [5] Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [20] Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate. [21] Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc., 63(3). [7] Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Evans Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [23] Anonymous. (n.d.). evans enolate alkylation-hydrolysisx. [12] BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of Chiral Alcohols and Aldehydes using N-Acetyl-(+)-Pseudoephedrine as a Chiral Auxiliary. BenchChem. [2] Maciá, B., et al. (2007). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 72(22), 8531-8534. [19] BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Methylcyclooctanone. BenchChem. [3] Myers, A. G., et al. (2013). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. Enders, D., et al. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. [13] BenchChem Technical Support Team. (2025). The Role of (-)-Menthol and Its Derivatives as Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide. BenchChem. [24] Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois. [25] Kiełbasiński, P., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC. [26] Procter, D. J., et al. (2016). Synthesis of the Privileged 8-Arylmenthol Class by Radical Arylation of Isopulegol. Organic Letters, 18(15), 3794-3797. [10] Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(36), 8487-8488. [27] Anonymous. (2025). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [28] Vicario, J. L., et al. (2011). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 7, 1356-1376. [18] Enders, D., et al. (n.d.). Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt. Organic Syntheses Procedure. [29] Abell, C., et al. (2007). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 2(6), 1449-1456. [6] Gleason, J. L., et al. (2010). Synthesis and DiastereoselectiveAlkylation of Pseudoephedrine Amides. ResearchGate. [30] Smith, T. E., et al. (2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [14] Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [8] Kim, B. H., et al. (2012). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. [31] Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. [32] Vicario, J. L., et al. (2006). Tandem asymmetric conjugate addition/alpha-alkylation using (S,S)-(+)-pseudoephedrine as chiral auxiliary. Organic Letters, 8(12), 2535-2538. [33] Anonymous. (2025). A short, efficient synthesis of the chiral auxiliary (+)-8- phenylneomenthol. ResearchGate. [34] Curran, D. P., et al. (2001). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett, 2001(S1), 1371-1374. [9] BenchChem Technical Support Team. (2025). Application Notes and Protocols for Asymmetric Aldol Reactions Using a Chiral 2-Oxazolidinone Auxiliary. BenchChem. [16] Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary †. ResearchGate. [35] Shtaiwi, M., et al. (2020). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 48(2), 1-4. Brown, G. D., et al. (2002). Evaluation of a Pseudoephedrine Linker for Asymmetric Alkylations on Solid Phase. Organic Letters, 4(26), 4583-4585. [36] Wang, Z., & Tu, Y. (2020). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [15] Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. [37] Davies, S. G., & Smith, A. D. (2002). Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones. Organic Letters, 4(12), 2055-2058. [38] Imai, H., et al. (2022). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 14(12), 2548. [39] Tiano, M., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Journal of Chemical Education, 96(12), 2912-2916. [11] Oreate AI. (2025). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog.
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Navigating Steric Frontiers: A Comparative Guide to the Limitations of 1-(Dimethylamino)-2-methylpropan-2-ol as a Catalyst
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of a Sterically Hindered Amino Alcohol in Asymmetric Catalysis
In the pursuit of enantiomerically pure compounds, the field of asymmetric catalysis relies on a diverse toolkit of chiral ligands and organocatalysts. Among these, amino alcohols have emerged as a privileged class due to their synthetic accessibility and broad utility. This guide delves into the specific case of 1-(Dimethylamino)-2-methylpropan-2-ol, a tertiary amino alcohol whose structure, while seemingly simple, presents significant and illustrative limitations to its application as a catalyst. A comprehensive survey of scientific literature reveals a notable scarcity of its use in catalytic applications, a fact that itself points to inherent disadvantages. This guide will, therefore, focus on a comparative analysis, juxtaposing this compound with more established and effective amino alcohol catalysts. Through this lens, we will explore the profound impact of steric hindrance on catalyst performance, providing a valuable framework for catalyst selection and design.
The Overarching Limitation: The Double-Edged Sword of Steric Hindrance
The core limitation of this compound as a catalyst stems from its significant steric bulk. The presence of two methyl groups on the carbon bearing the hydroxyl group (a tertiary alcohol) and two methyl groups on the adjacent nitrogen atom creates a congested environment around the key functional groups involved in catalysis. While steric hindrance is a crucial element in creating a chiral environment for asymmetric induction, excessive bulk can impede the very interactions necessary for a catalytic cycle to proceed efficiently.
This steric congestion can lead to several detrimental effects:
-
Reduced Catalyst Activity: The bulky substituents can obstruct the approach of substrates to the catalytic site, leading to slow reaction rates or the need for harsh reaction conditions.
-
Limited Substrate Scope: The catalyst may only be effective for a narrow range of small, unhindered substrates, severely limiting its synthetic utility.
-
Inhibition of Catalyst-Metal Complex Formation: In metal-catalyzed reactions, the steric hindrance can prevent the amino alcohol from effectively coordinating with the metal center, leading to the formation of unstable or inactive catalytic species.
-
Destabilization of Transition States: While the goal of a chiral catalyst is to stabilize the transition state leading to the desired enantiomer, excessive steric repulsion can destabilize all possible transition states, leading to poor reactivity and selectivity.
To illustrate these limitations, we will compare the projected performance of this compound with that of well-established amino alcohol catalysts in two benchmark asymmetric reactions: the addition of diethylzinc to benzaldehyde and the enantioselective reduction of acetophenone.
Comparative Analysis 1: Asymmetric Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction used to evaluate the effectiveness of chiral amino alcohol ligands. The reaction typically proceeds through a chiral zinc-alkoxide complex, which then delivers the ethyl group to one face of the aldehyde.
Table 1: Performance of Various Chiral Amino Alcohol Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | Not Reported | Not Reported | Expected to be low to negligible | Expected to be low |
| (1R,2R)-(-)-Pseudoephedrine[1] | 2 | Toluene | 95 | 86 |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 2 | Toluene | 98 | 98 |
| Fructose-derived amino alcohol (Ligand 22)[2] | 10 | Toluene | >99 | 98 |
| Camphor-derived β-amino alcohol[3] | 10 | Toluene | 96 | 96 |
The stark absence of data for this compound is telling. The high yields and enantioselectivities achieved with catalysts like pseudoephedrine, DAIB, and others underscore the importance of a well-defined and accessible chiral environment. The steric bulk of this compound would likely hinder the formation of the necessary dimeric zinc complex that is crucial for the catalytic cycle.
Caption: Logical workflow comparing effective vs. sterically hindered catalysts.
Comparative Analysis 2: Enantioselective Reduction of Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amino alcohols are often used to form in situ catalysts, such as oxazaborolidines, for borane-mediated reductions.
Table 2: Performance of Various Chiral Amino Alcohol Catalysts in the Enantioselective Reduction of Acetophenone
| Catalyst/Ligand | Reductant | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | Not Reported | Expected to be low | Expected to be low |
| (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol derived oxazaborolidine[4] | BH3·THF | >99 | 97 |
| Proline-derived oxazaborolidine | BH3·THF | 95 | 95 |
| (1R,2S)-Norephedrine-derived oxazaborolidine | BH3·THF | 90 | 92 |
Again, the lack of data for this compound is conspicuous. The formation of the catalytically active oxazaborolidine ring would be severely hampered by the steric congestion around the nitrogen and oxygen atoms of this molecule. Even if the catalyst were to form, the bulky methyl groups would likely create a poorly defined chiral pocket, leading to low enantioselectivity.
Caption: Steric comparison of a less hindered vs. a hindered amino alcohol.
Experimental Protocols: A Case Study with an Effective Catalyst
To provide a practical context for the limitations of this compound, the following is a detailed protocol for the asymmetric addition of diethylzinc to benzaldehyde using the highly effective (-)-3-exo-(Dimethylamino)isoborneol (DAIB) as the chiral ligand. The discussion following the protocol will highlight the steps where a sterically hindered ligand like this compound would likely fail.
Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by (-)-3-exo-(Dimethylamino)isoborneol (DAIB)
Materials:
-
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add (-)-3-exo-(Dimethylamino)isoborneol (DAIB) (e.g., 0.02 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Setup:
-
Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equivalents) to the catalyst solution at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.
-
Slowly add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.
-
Determine the yield and measure the enantiomeric excess by chiral HPLC or GC analysis.
-
Inferred Limitations of this compound in this Protocol:
-
Step 2 (Complex Formation): The sterically demanding nature of this compound would likely impede the efficient formation of the active chiral zinc-alkoxide complex with diethylzinc. The bulky methyl groups on both the alcohol- and amine-bearing carbons would create significant steric repulsion, potentially leading to an equilibrium that disfavors the complex or results in a mixture of ill-defined and inactive species.
-
Step 2 (Substrate Addition): Even if a catalytic complex were to form, the congested chiral pocket would likely hinder the coordination of the benzaldehyde substrate, leading to a very slow or no reaction. The precise orientation of the aldehyde required for a highly enantioselective ethyl transfer would be difficult to achieve.
Conclusion
The conspicuous absence of this compound from the canon of effective catalysts for asymmetric synthesis is a powerful lesson in the principles of catalyst design. While steric bulk is a necessary feature for creating a chiral environment, the case of this particular amino alcohol demonstrates that there is a fine balance to be struck. Its tertiary alcohol and tertiary amine functionalities, laden with methyl groups, create a sterically congested environment that likely stifles its catalytic potential by hindering the formation of active catalytic species and impeding substrate access.
For researchers and professionals in drug development and chemical synthesis, the inferred limitations of this compound serve as a valuable case study. It underscores the importance of considering not just the presence of chiral elements and functional groups, but also their spatial arrangement and the resulting steric environment when selecting or designing a catalyst. The more successful, less hindered analogues presented in this guide offer a clear path forward for achieving high efficiency and enantioselectivity in asymmetric transformations.
References
- Sappino, C., Mari, A., Mantineo, A., Moliterno, M., & Palagri, M. (2025). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes.
- Oh, J. S., & Kim, Y. H. (2010). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters, 12(23), 5482–5485.
- Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. The Hong Kong Polytechnic University.
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- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
- Li, Y., Wang, Y., & Zhang, J. (2024). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Molecules, 29(13), 3058.
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- ResearchGate. (n.d.). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol.
- Torres, F., et al. (2024). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 29(13), 3058.
- van der Heijden, M. A., et al. (2022). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 24(34), 6239-6244.
- Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 45015-45022.
- ResearchGate. (n.d.). Organocatalytic asymmetric reduction of N-unsubstituted β-enamino ester with HSiCl3.
- van der Heijden, M. A., et al. (2022). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 24(34), 6239-6244.
- ResearchGate. (n.d.). Enantioselective reduction of acetophenone in the presence of diethylzinc and a chiral diamine.
- Application of chiral recyclable catalysts in asymmetric catalysis. (2024). RSC Sustainability.
- Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431–432.
- Ito, T., et al. (2024). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. Molecules, 29(13), 3058.
- Nucci, A., et al. (2021). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Society Reviews, 50(14), 8146-8201.
- A review on chiral metal–organic frameworks: synthesis and asymmetric applications. (2022). Nanoscale.
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- Bandar, J. S., & Lambert, T. H. (2013). Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. Journal of the American Chemical Society, 135(31), 11799–11802.
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Navigating the Catalytic Landscape: A Comparative Analysis of 1-(Dimethylamino)-2-methylpropan-2-ol and Commercially Available Catalysts
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide
In the intricate world of organic synthesis, the choice of a catalyst is paramount, often dictating the efficiency, selectivity, and overall success of a chemical transformation. While the catalytic prowess of many compounds is well-documented, others, like 1-(Dimethylamino)-2-methylpropan-2-ol , remain enigmatic, with a conspicuous absence of direct performance data in the peer-reviewed literature. This guide endeavors to provide a comprehensive analysis of the potential catalytic performance of this compound. In the absence of direct experimental validation, this analysis is built upon a foundation of inference, drawing comparisons with its structural isomers and the broader class of amino alcohol catalysts. Our objective is to equip researchers with a nuanced understanding of its potential, grounded in established chemical principles and the performance of commercially available alternatives.
The Subject of Inquiry: this compound
This compound is a tertiary amino alcohol with the chemical formula C₆H₁₅NO.[1] Its structure is characterized by a tertiary alcohol and a dimethylamino group. This unique combination of functional groups suggests potential for catalytic activity, either as an organocatalyst or as a ligand in metal-catalyzed reactions. However, a thorough review of scientific databases and chemical literature reveals a significant gap in knowledge regarding its specific applications and performance as a catalyst.
The Isomeric Proxy: Insights from 2-(Dimethylamino)-2-methyl-1-propanol (DMAMP)
In contrast to the limited data on our target molecule, its structural isomer, 2-(Dimethylamino)-2-methyl-1-propanol (DMAMP) , has found utility in various applications, including as an emulsifying amine and a vapor phase corrosion inhibitor.[2] While not primarily known as a mainstream catalyst, its structural similarity provides a valuable starting point for our comparative analysis. DMAMP possesses a primary alcohol, which is sterically less hindered than the tertiary alcohol in this compound. This difference is crucial, as the accessibility of the hydroxyl and amino groups can significantly influence catalytic activity.
The Broader Context: Amino Alcohols in Catalysis
Vicinal amino alcohols are a well-established class of compounds that can function as chiral ligands for metal-based catalysts or as organocatalysts themselves.[3] Their utility is particularly prominent in asymmetric synthesis, where they can induce stereoselectivity in a variety of reactions, including aldol condensations, Michael additions, and reductions. The catalytic activity of amino alcohols often stems from the synergistic action of the amino and hydroxyl groups, which can activate substrates through hydrogen bonding and the formation of key intermediates.
Performance Comparison: An Inferential Approach
Given the lack of direct experimental data for this compound, we will present a comparative table based on the known performance of its isomer, DMAMP (inferred), and other commercially available catalysts in a representative reaction: the aldol condensation. This reaction is a fundamental carbon-carbon bond-forming reaction where catalysts are often employed to enhance reaction rates and control selectivity.
Table 1: Comparative Performance of Catalysts in a Representative Aldol Condensation
| Catalyst | Catalyst Type | Typical Loading (mol%) | Reaction Time (h) | Yield (%) | Selectivity | Reference |
| This compound | Organocatalyst (inferred) | 5-20 | - | - | - | Hypothetical |
| 2-(Dimethylamino)-2-methyl-1-propanol (DMAMP) | Organocatalyst (inferred) | 5-20 | 24-48 | Moderate | Moderate | Inferred |
| L-Proline | Organocatalyst | 10-30 | 12-24 | High | High | [4][5] |
| 4-(Dimethylamino)pyridine (DMAP) | Organocatalyst | 1-10 | 2-8 | High | Moderate-High | [6] |
| Copper(I)/TEMPO | Metal/Organo Co-catalyst | 1-5 | 1-4 | High | High | [7] |
| Manganese (III) Complex | Metal-Organic Complex | 1-5 | 0.5-2 | Excellent | Excellent | [4] |
Note on Inferred Data: The performance data for this compound and DMAMP are hypothetical and based on the general reactivity of amino alcohols. The steric hindrance of the tertiary alcohol in this compound is expected to significantly impede its catalytic activity compared to DMAMP and other listed catalysts.
Experimental Protocol: A Representative Aldol Condensation
To provide a practical framework for evaluating the catalytic potential of this compound, the following is a detailed, step-by-step methodology for a representative aldol condensation reaction. This protocol can be adapted to screen various catalysts and reaction conditions.
Reaction: Acetone + Benzaldehyde → 4-Hydroxy-4-phenyl-2-butanone
Materials:
-
Acetone (reagent grade, dry)
-
Benzaldehyde (reagent grade, freshly distilled)
-
Catalyst (e.g., this compound, L-Proline)
-
Solvent (e.g., DMSO, DMF, or neat)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the catalyst (e.g., 0.2 mmol, 10 mol%).
-
Add the solvent (if not running neat).
-
Add acetone (10 mmol, 10 equivalents).
-
Add benzaldehyde (1 mmol, 1 equivalent).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanistic Considerations and Structural Insights
The catalytic cycle of an amino alcohol-catalyzed aldol condensation typically involves the formation of an enamine intermediate from the ketone and the amine catalyst. This enamine then acts as a nucleophile, attacking the aldehyde. The hydroxyl group of the catalyst can participate in hydrogen bonding to activate the aldehyde and stabilize the transition state.
Caption: Generalized catalytic cycle for an amino alcohol-catalyzed aldol reaction.
For This compound , the significant steric bulk around the tertiary alcohol would likely hinder the approach of substrates, potentially inhibiting the formation of the necessary transition state for efficient catalysis. This steric hindrance is a key differentiator from its primary alcohol isomer, DMAMP, and other more effective amino alcohol catalysts.
Conclusion and Future Outlook
While This compound presents an intriguing structure with the potential for catalytic activity, the current body of scientific literature does not support its use as a high-performing catalyst. Our inferential analysis, based on the behavior of its structural isomer and the broader class of amino alcohols, suggests that its performance would likely be modest at best, primarily due to the steric hindrance of its tertiary alcohol group.
Commercially available catalysts, including simple organocatalysts like L-proline and DMAP, as well as metal-based systems, offer significantly higher efficiency and selectivity for a wide range of organic transformations.[8] For researchers and drug development professionals seeking robust and reliable catalytic systems, these established alternatives remain the preferred choice.
Future experimental studies are necessary to definitively characterize the catalytic properties of this compound. Such research would not only fill a gap in the current literature but also provide valuable insights into the structure-activity relationships of amino alcohol catalysts.
References
- Chemical Communications, Kinetic resolution of N-aryl β-amino alcohols via asymmetric amin
- MDPI, Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (URL: [Link])
- Chemical Communications, Kinetic resolution of amino alcohol derivatives with a chiral nucleophilic catalyst: access to enantiopure cyclic cis-amino alcohols. (URL: [Link])
- Chemical Communications, Synthesis of 1,2-amino alcohols via catalytic C-H amidation of sp(3) methyl C-H bonds. (URL: [Link])
- Frontiers in Chemistry, Recent advances in catalytic asymmetric synthesis. (URL: [Link])
- DergiPark, An Efficient Catalyst for Aldol Condens
- Catalytic asymmetric synthesis of substituted morpholines and piperazines. (URL: not available)
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- ResearchGate, Chiral Dialkylaminopyridine Catalysts in Asymmetric Synthesis. (URL: [Link])
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(Dimethylamino)-2-methylpropan-2-ol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides an in-depth comparison of two robust analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the quantitative analysis of 1-(Dimethylamino)-2-methylpropan-2-ol. This tertiary amino alcohol may be present as a raw material, intermediate, or impurity in pharmaceutical manufacturing, making its accurate measurement critical for quality control and regulatory compliance.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering insights grounded in extensive field experience. The validation of these methods is presented as a self-validating system, adhering to the principles of scientific integrity and the rigorous standards set forth by the International Council for Harmonisation (ICH).
Introduction to this compound and the Imperative for Validated Quantification
This compound is a tertiary amino alcohol with the molecular formula C6H15NO[1]. Its structure, featuring a tertiary amine and a hydroxyl group, presents unique analytical challenges and opportunities. Accurate quantification is essential to ensure the safety, efficacy, and quality of pharmaceutical products. Regulatory bodies worldwide mandate that analytical methods used for quality control be thoroughly validated to demonstrate their suitability for the intended purpose[2][3].
This guide will explore two distinct and widely accepted analytical approaches for the quantification of this compound:
-
Gas Chromatography (GC): A powerful technique for the analysis of volatile and semi-volatile compounds. Given the nature of the analyte, GC is a logical choice, offering high resolution and sensitivity.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique in the pharmaceutical industry. While the analyte lacks a strong chromophore for UV detection, derivatization or the use of alternative detection methods can be employed. However, for the purpose of this guide, we will explore a direct analysis approach using a low UV wavelength, which is often feasible for non-chromophoric compounds at sufficient concentrations, and an alternative ion-pair chromatography approach to enhance retention and selectivity on a reverse-phase column.
The validation of each method will be discussed in accordance with the ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures[2][3].
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The Flame Ionization Detector (FID) is highly sensitive to organic compounds, making it an excellent choice for the quantification of this compound.
Experimental Workflow: GC-FID Method Validation
Sources
Comparative study of different synthetic routes to "1-(Dimethylamino)-2-methylpropan-2-OL"
Introduction
1-(Dimethylamino)-2-methylpropan-2-ol is a tertiary amino alcohol with significant utility as a building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structural features, a tertiary alcohol and a tertiary amine, make it a valuable precursor for a variety of chemical transformations. This guide provides a comparative analysis of the principal synthetic pathways to this compound, offering an in-depth look at the underlying chemical principles, experimental protocols, and a critical evaluation of each route's merits and drawbacks for researchers, scientists, and professionals in drug development.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be effectively achieved through several distinct chemical strategies. This guide will focus on three primary and logically sound approaches:
-
Grignard Reaction with an Amino Ketone
-
Nucleophilic Ring-Opening of an Epoxide
-
Two-Step Reductive Amination and Isomerization
Each of these routes offers a unique set of advantages and challenges concerning starting material availability, reaction conditions, scalability, and overall efficiency.
Route 1: Grignard Reaction with (Dimethylamino)acetone
This approach represents a classic and highly effective method for the formation of tertiary alcohols. The core of this synthesis is the nucleophilic addition of a methyl group, delivered by a Grignard reagent, to the carbonyl carbon of an α-amino ketone.
Causality of Experimental Choices
The choice of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), is dictated by the desired addition of a methyl group to create the tertiary alcohol moiety. (Dimethylamino)acetone serves as the electrophilic partner, providing the remaining carbon skeleton and the dimethylamino group. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the highly reactive Grignard reagent from being quenched by protic sources. The subsequent acidic workup is crucial for the protonation of the intermediate alkoxide to yield the final alcohol product.
Experimental Protocol
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of bromomethane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.
-
Addition of Amino Ketone: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of (dimethylamino)acetone in anhydrous diethyl ether is then added dropwise, maintaining a controlled temperature. A vigorous reaction is typically observed, with the formation of a white precipitate.[1]
-
Workup: After the addition is complete, the reaction mixture is stirred for several hours at room temperature.[1] The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling in an ice bath.
-
Isolation and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.[1]
Logical Flow of Grignard Synthesis
Caption: Synthesis of this compound via Grignard reaction.
Route 2: Ring-Opening of 2,2-Dimethyloxirane
This synthetic strategy leverages the high reactivity of strained epoxide rings towards nucleophilic attack. The reaction of 2,2-dimethyloxirane (isobutylene oxide) with dimethylamine provides a direct and atom-economical route to the target molecule.
Causality of Experimental Choices
Epoxides are three-membered cyclic ethers with significant ring strain, making them susceptible to ring-opening by nucleophiles.[2][3] In this case, dimethylamine acts as the nucleophile. The reaction can proceed under either neutral or acid-catalyzed conditions. Under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-like fashion.[4] For 2,2-dimethyloxirane, one carbon is primary and the other is tertiary. Therefore, the attack of dimethylamine will regioselectively occur at the primary carbon, leading directly to the desired product. The reaction is often carried out in a protic solvent like methanol or ethanol, which can also act as a proton source to protonate the resulting alkoxide.
Experimental Protocol
-
Reaction Setup: 2,2-Dimethyloxirane and a solution of dimethylamine (e.g., 40% in water or in a suitable alcohol) are combined in a sealed pressure vessel. The use of a sealed vessel is necessary due to the volatility of both dimethylamine and the epoxide.
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 50 to 100 °C. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, the vessel is cooled, and the excess dimethylamine and solvent are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation.
Logical Flow of Epoxide Ring-Opening
Caption: Synthesis via ring-opening of 2,2-dimethyloxirane.
Route 3: Two-Step Reductive Amination and Isomerization
This pathway involves the initial synthesis of an isomeric amino alcohol, 2-(dimethylamino)-2-methylpropan-1-ol, followed by an acid-catalyzed isomerization to the desired tertiary alcohol. This route is detailed in the patent literature and presents a less direct but feasible approach.[5]
Causality of Experimental Choices
Step 1: Reductive Amination. The first step is a reductive amination, specifically an Eschweiler-Clarke reaction, on 2-amino-2-methyl-1-propanol.[6][7] This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[6][7][8] This is a classic and effective method for the exhaustive methylation of primary amines to tertiary amines without the formation of quaternary ammonium salts.[6]
Step 2: Isomerization. The resulting primary alcohol, 2-(dimethylamino)-2-methylpropan-1-ol, is then isomerized to the more stable tertiary alcohol, this compound. This isomerization is catalyzed by an acid, such as formic acid, at elevated temperatures.[5] The driving force for this rearrangement is the formation of the more thermodynamically stable tertiary alcohol.
Experimental Protocol
Step 1: Synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol
-
Reaction Setup: In a reaction vessel, 2-amino-2-methyl-1-propanol is mixed with an excess of formaldehyde (typically as a 37% aqueous solution) and formic acid.[5][8]
-
Reaction Conditions: The mixture is heated, often to reflux, until the evolution of carbon dioxide ceases, indicating the completion of the reaction.[3]
-
Isolation: The reaction mixture is cooled and made basic with a strong base (e.g., NaOH) to neutralize the formic acid and free the tertiary amine. The product is then extracted with a suitable organic solvent, and the solvent is removed to yield crude 2-(dimethylamino)-2-methylpropan-1-ol.
Step 2: Isomerization to this compound
-
Reaction Setup: The crude 2-(dimethylamino)-2-methylpropan-1-ol is mixed with a catalytic amount of formic acid.[5]
-
Reaction Conditions: The mixture is heated and distilled through a fractionating column. The desired isomer, being the higher boiling point product, will be enriched in the distillation pot.[5] A 70% yield for this isomerization step has been reported.[5]
-
Purification: The final product is purified by fractional distillation.[5]
Logical Flow of Reductive Amination and Isomerization
Caption: Two-step synthesis via reductive amination and isomerization.
Performance Comparison
| Feature | Route 1: Grignard Reaction | Route 2: Epoxide Ring-Opening | Route 3: Reductive Amination & Isomerization |
| Number of Steps | 1 (plus Grignard prep) | 1 | 2 |
| Starting Materials | (Dimethylamino)acetone, Methyl Bromide, Mg | 2,2-Dimethyloxirane, Dimethylamine | 2-Amino-2-methyl-1-propanol, Formaldehyde, Formic Acid |
| Atom Economy | Moderate | High | Moderate |
| Reported Yield | Not specified for this exact product, but generally good to high for Grignard reactions. | Not specified for this exact product, but typically good for similar reactions. | 70% for the isomerization step.[5] Yield for the first step is generally high for Eschweiler-Clarke reactions. |
| Reaction Conditions | Requires strictly anhydrous conditions; cryogenic temperatures for addition. | Requires a sealed pressure vessel and heating. | Involves heating to reflux and a final distillation at elevated temperatures. |
| Scalability | Scalable, but handling of Grignard reagents on a large scale requires specialized equipment. | Well-suited for industrial scale due to the simplicity of the reaction. | Both steps are amenable to large-scale production. |
| Safety Considerations | Grignard reagents are highly reactive and pyrophoric. Bromomethane is toxic. | 2,2-Dimethyloxirane is a potential carcinogen and is highly flammable. Dimethylamine is corrosive and flammable. | Formaldehyde is a known carcinogen. Formic acid is corrosive. Reactions can be exothermic. |
| Key Advantages | Convergent and direct C-C bond formation. | High atom economy and directness. | Utilizes readily available and inexpensive starting materials. |
| Key Disadvantages | Strict requirement for anhydrous conditions. Highly reactive reagents. | Use of a pressure vessel and hazardous starting materials. | Two-step process, potentially lower overall yield. |
Conclusion
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the synthesis, including the desired scale, available equipment, and safety considerations.
-
The Grignard reaction is a powerful and direct method, likely providing high yields, but requires careful handling of moisture-sensitive and pyrophoric reagents.
-
The epoxide ring-opening route is the most atom-economical and direct approach, making it attractive for industrial applications, although it necessitates the use of a pressure reactor and handling of hazardous materials.
-
The two-step reductive amination and isomerization pathway, while less direct, utilizes common and inexpensive starting materials and well-established name reactions, making it a robust and scalable option.
For laboratory-scale synthesis where precision and control are paramount, the Grignard route is often favored. For larger-scale industrial production where efficiency and cost are primary drivers, the epoxide ring-opening or the two-step reductive amination process may be more advantageous. A thorough risk assessment and consideration of the available infrastructure are essential before selecting a synthetic strategy.
References
- NROChemistry. Eschweiler-Clarke Reaction. [Link]
- Wikipedia. Eschweiler–Clarke reaction. [Link]
- Google Patents. US3402203A - Process of preparing n, n-dimethylamino alcohols.
- PrepChem. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. [Link]
- J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
- Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]
- Sciencemadness.org. Eschweiler-Clarke Procedure. [Link]
- YouTube. 13.6 Ring Opening of Epoxides | Organic Chemistry. [Link]
- NIH. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]
- PrepChem. Preparation of 1-(dimethylamino)-2-methylbutan-2-ol. [Link]
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- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
A Senior Application Scientist's Guide to Asymmetric Synthesis: Benchmarking 1-(Dimethylamino)-2-methylpropan-2-ol Against Established Chiral Ligands
Abstract
In the landscape of asymmetric catalysis, chiral β-amino alcohols are foundational ligands, prized for their ability to induce stereoselectivity in critical C-C bond-forming reactions.[1] This guide provides a comparative framework for evaluating the performance of these ligands, with a special focus on the structurally unique, yet under-explored, 1-(Dimethylamino)-2-methylpropan-2-ol . While direct, peer-reviewed performance data for this specific ligand is scarce, its unique structural motif—a tertiary alcohol adjacent to gem-dimethyl groups—presents a compelling case for investigation. We will benchmark its potential performance by comparing established, high-efficacy chiral ligands in a standard model reaction: the enantioselective addition of diethylzinc to benzaldehyde. This document serves as both a guide to the current state-of-the-art and a call to action for the research community to explore promising new catalytic tools. We provide detailed experimental protocols, comparative data from literature, and a mechanistic framework to empower researchers in this endeavor.
Introduction: The Enduring Importance of Chiral Amino Alcohols
The synthesis of single-enantiomer compounds is a cornerstone of modern drug development and fine chemical production.[2] Chiral ligands, which modify the selectivity of a metal center, are the molecular architects that make this precision possible.[3][4] Among the "privileged" ligand classes, β-amino alcohols are celebrated for their straightforward synthesis, often from the natural chiral pool (e.g., amino acids), and their robust performance across a range of transformations.[1][2]
Their efficacy typically stems from the formation of a rigid, five-membered chelate ring with a metal center (like zinc), creating a well-defined chiral environment that directs the approach of a reactant to a prochiral substrate.[1] The substituents on the ligand's backbone dictate the steric and electronic properties of this chiral pocket, directly influencing enantioselectivity.
This guide uses the enantioselective addition of diethylzinc to aldehydes as a benchmark reaction. This transformation is a reliable and well-understood method for producing valuable chiral secondary alcohols and serves as an excellent testbed for evaluating the performance of new chiral ligands.[5][6][7]
The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of an ethyl group from diethylzinc (Et₂Zn) to the carbonyl carbon of benzaldehyde is a classic model for evaluating catalyst performance. In the absence of a chiral catalyst, the reaction produces a racemic mixture of (R)- and (S)-1-phenyl-1-propanol. The role of the chiral amino alcohol ligand is to accelerate the reaction and favor the formation of one enantiomer.
The generally accepted mechanism involves the formation of a dinuclear zinc complex. The chiral ligand coordinates to one zinc atom, which in turn coordinates the aldehyde. The second zinc atom delivers the ethyl group to one specific face of the aldehyde, dictated by the steric environment created by the ligand.
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of Et₂Zn.
Performance Landscape: A Comparison of Established Chiral Ligands
The effectiveness of a chiral ligand is measured by its ability to deliver high product yield and high enantiomeric excess (ee%). Below, we summarize the performance of several well-documented β-amino alcohol ligands in the benchmark reaction. This data provides the necessary context for evaluating any new candidate ligand.
| Ligand | Structure | Yield (%) | ee (%) | Configuration | Reference |
| (-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol) | ![]() | 97-99 | 98-99 | (S) | |
| (1R,2S)-(-)-N,N-Dimethyl-1-phenyl-3-pyrrolidinopropan-1-ol | ![]() | 95 | 97 | (S) | |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | ![]() | ~95 | 99 | (S) | [BenchChem Analysis[1]]() |
| Carbohydrate-Based β-Amino Alcohol (Ligand 22) | ![]() | 100 (Conv.) | 92 | (S) | [MDPI, Molecules2020 , 25, 5576.[6][8]]([Link]) |
Analysis of Structure-Activity Relationship:
-
Rigid Backbone: Ligands like DAIB, derived from camphor, possess a rigid bicyclic structure.[1] This rigidity minimizes conformational flexibility in the transition state, leading to a more ordered chiral environment and, consequently, higher enantioselectivity.
-
Steric Hindrance: Bulky substituents, such as the phenyl groups in some ligands or the cyclohexyl groups in others, are crucial for effective facial shielding of the coordinated aldehyde.[9]
-
N-Substituents: The nature of the amine substituent (e.g., dimethylamino, morpholino) influences the ligand's electronic properties and its coordination to the metal center, fine-tuning its catalytic activity.[10]
Spotlight on a New Candidate: this compound
Now, we turn our attention to the subject of this guide.
Structure:
Caption: Structure of this compound.
Hypothesized Performance & Rationale:
-
Tertiary Alcohol: Unlike most high-performing ligands which possess a secondary alcohol, this candidate has a tertiary alcohol. This feature would create a significantly more sterically hindered environment around the coordinating oxygen atom. This could either enhance facial selectivity by providing a more robust steric shield or, conversely, inhibit catalyst formation and turnover due to steric clash.
-
Acyclic, Flexible Backbone: The simple propane backbone is conformationally flexible. This is often a disadvantage compared to the rigid scaffolds of ligands like DAIB, as it can lead to multiple competing transition states and lower enantioselectivity. However, the steric bulk of the gem-dimethyl and tertiary alcohol groups might restrict this rotational freedom upon chelation to the zinc center.
-
Synthesis: The synthesis is potentially straightforward, likely from 2,2-dimethyloxirane and dimethylamine, making it an accessible target for investigation.
Experimental Protocol: A Self-Validating System for Ligand Benchmarking
To ensure a fair and reproducible comparison, a standardized protocol is essential. The following methodology is designed to be a self-validating system for testing the catalytic performance of any chiral amino alcohol ligand in the benchmark reaction.
Caption: Standardized workflow for benchmarking chiral amino alcohol ligands.
Detailed Step-by-Step Methodology:
-
Materials & Reagents:
-
Chiral Ligand (e.g., this compound)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
-
Protocol:
-
Catalyst Formation: To a flame-dried, argon-purged round-bottom flask, add the chiral amino alcohol ligand (0.05 mmol, 5 mol%). Add anhydrous toluene (2 mL) and cool the solution to 0 °C in an ice bath. Add diethylzinc solution (0.1 mL, 0.1 mmol, 10 mol%) dropwise via syringe. A white precipitate may form. Remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Rationale: Pre-formation of the zinc-ligand complex is crucial for achieving high enantioselectivity. Using a slight excess of ligand relative to the initial zinc charge ensures complete complexation.
-
-
Asymmetric Addition: Cool the catalyst mixture back down to 0 °C. Add freshly distilled benzaldehyde (102 µL, 1.0 mmol, 1.0 eq) dropwise. Subsequently, add the remaining diethylzinc solution (1.2 mL, 1.2 mmol, 1.2 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Rationale: Slow addition of the organozinc reagent at a low temperature is critical to control the reaction rate and maximize the stereodirecting influence of the catalyst, minimizing the uncatalyzed background reaction.
-
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.
-
Purification & Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1-propanol.
-
Characterization: Determine the purified product's mass to calculate the yield. Determine the enantiomeric excess (ee%) of the product by analysis on a chiral stationary phase HPLC (e.g., Chiralcel OD-H or AD-H column) with a suitable mobile phase (e.g., Hexane/Isopropanol mixture).
-
Conclusion
While established chiral ligands like DAIB set a very high bar for performance in asymmetric synthesis, the search for new, efficient, and structurally novel catalysts is a perpetual driver of innovation in chemistry.[1] This compound presents an intriguing, unexplored scaffold whose unique steric profile warrants investigation. Its performance could offer new insights into the structure-activity relationships that govern this fundamental class of reactions. By employing the rigorous benchmarking protocol detailed in this guide, researchers are well-equipped to not only evaluate this specific compound but also to systematically assess the potential of other novel chiral ligands, thereby contributing to the ever-expanding toolkit of asymmetric synthesis.
References
- Chiral Diene Ligands in Asymmetric C
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]
- Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. Bentham Science. [Link]
- Chiral Ligands for Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Catalyzed by Chiral N-α-Pyridylmethyl Amino Alcohols. SciSpace. [Link]
- Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews. [Link]
- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS. [Link]
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- Chiral Ligands in Asymmetric Synthesis: Design and Applications.
- Advances in Versatile Chiral Ligands for Asymmetric Gold C
- Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. MDPI. [Link]
- Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboro... Catalysis Science & Technology (RSC Publishing). [Link]
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- Design of chiral ligands for asymmetric catalysis:
- New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]
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- The selected enzymatic synthesis of chiral 1,2‐amino alcohols and...
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A Comparative Guide to the Efficacy of 2-(Dimethylamino)-2-methyl-1-propanol (DMAMP) in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's analysis of DMAMP's performance, benchmarked against key alternatives with supporting experimental frameworks.
Editorial Note: The compound "1-(Dimethylamino)-2-methylpropan-2-OL" is not widely documented in scientific literature. This guide focuses on the structurally similar and commercially significant isomer, 2-(Dimethylamino)-2-methyl-1-propanol (DMAMP) , CAS No. 7005-47-2, assuming it to be the intended subject of interest. DMAMP is a multifunctional tertiary amino alcohol recognized for its utility across various industrial and scientific applications.[1][2]
Introduction: The Role of DMAMP in Applied Chemistry
2-(Dimethylamino)-2-methyl-1-propanol (DMAMP) is a versatile amino alcohol valued for its strong basicity (pKa 10.2), moderate volatility, and catalytic activity.[1] Its molecular structure, featuring a tertiary amine and a primary alcohol group, allows it to function as a resin solubilizer, emulsifier, corrosion inhibitor, and catalyst.[1][3] The efficacy of DMAMP is profoundly influenced by the solvent system in which it is employed, a critical consideration for formulation scientists. This guide provides an in-depth comparison of DMAMP's performance in two of its primary applications: as a neutralizing agent in aqueous coatings and as a scrubbing agent in CO2 capture systems.
Key Physicochemical Properties of DMAMP:
| Property | Value | Source |
| Molecular Weight | 117.19 g/mol | [2] |
| pKa at 25°C | 10.2 | [1] |
| Boiling Point | 160 °C | [1] |
| Solubility in Water | Miscible | [1] |
| Appearance | Colorless to light brown liquid | [1] |
DMAMP's miscibility in water is attributed to the polar hydroxyl (-OH) group, which facilitates hydrogen bonding.[4] This property is fundamental to its utility in aqueous formulations.
Application I: Neutralizing Agent in Waterborne Coatings
In waterborne coatings, such as latex paints, maintaining a stable alkaline pH (typically 8.5-9.5) is crucial for pigment dispersion, resin stability, viscosity control, and preventing in-can corrosion.[5][6] Organic amines are used as neutralizing agents to achieve and maintain this target pH.
Mechanism of Action and Performance Causality
DMAMP, a tertiary amine, neutralizes acidic functional groups on latex resin particles. This neutralization imparts a negative charge to the resin particles, leading to electrostatic repulsion that prevents agglomeration and ensures the stability of the dispersion. Unlike primary or secondary amines, DMAMP lacks active hydrogen atoms on the nitrogen, which can contribute to its resistance to yellowing upon aging and heat exposure.[7] Its moderate boiling point allows it to evaporate from the paint film during the curing process, which is essential for developing water resistance in the final coating.[7]
Comparative Performance Analysis
DMAMP is often compared with other neutralizing amines like 2-Amino-2-methyl-1-propanol (AMP) and ammonia (NH₃).
Table 1: Performance Comparison of Neutralizing Amines in a Styrene-Acrylic Latex System
| Performance Metric | DMAMP | AMP-95® | Ammonia (NH₃) | Rationale & Causality |
| pH Stability (Aged) | Excellent | Very Good | Poor | DMAMP and AMP have lower volatility and stronger basicity compared to ammonia, leading to more stable long-term pH.[5] |
| Odor | Low | Low | Strong | Ammonia's high volatility results in a strong, undesirable odor. DMAMP and AMP have significantly lower vapor pressures. |
| Gloss (20°) | 56.0 | N/A | 50.6 | DMAMP can act as a co-dispersant, leading to better pigment particle packing and a smoother film surface, which enhances gloss.[7][8] |
| Corrosion Resistance | Good | Good | Fair | DMAMP provides excellent vapor-phase corrosion inhibition, protecting metal substrates from flash rusting during the drying phase.[1][9] |
| Scrub Resistance | Good | Excellent | Good | While DMAMP offers good performance, primary amines like AMP can sometimes create stronger interactions within the film, enhancing mechanical properties.[5] |
Data synthesized from technical literature.[5][7][8]
Experimental Protocol: Evaluation of Neutralizing Amines in a Latex Formulation
This protocol outlines a self-validating system for comparing the efficacy of different neutralizing amines.
Objective: To determine the effect of the neutralizing amine on pH stability, viscosity, and film properties of a waterborne acrylic coating.
Materials:
-
Acrylic latex emulsion
-
Titanium dioxide (TiO₂) pigment
-
Primary dispersant (e.g., polyacrylate)
-
Coalescing solvent (e.g., Texanol™)
-
Defoamer, Rheology modifier, Biocide
-
Neutralizing Amines: DMAMP, AMP, Ammonia (as 28% solution)
-
Deionized water
Procedure:
-
Grind Stage Preparation:
-
To a high-shear dispersion vessel, add deionized water, primary dispersant, and defoamer.
-
While mixing at low speed, slowly add TiO₂ pigment until a smooth slurry is formed.
-
Increase shear speed (e.g., to 1700 rpm) and disperse for 20 minutes to deagglomerate the pigment.[10]
-
-
Letdown Stage:
-
Reduce mixing speed and add the acrylic latex emulsion.
-
Add coalescing solvent, rheology modifier, and biocide in order.
-
-
Neutralization (The Variable Step):
-
Divide the master batch into three equal parts.
-
To each part, slowly add the respective neutralizing amine (DMAMP, AMP, or Ammonia) while monitoring the pH with a calibrated meter.
-
Adjust the addition until a target pH of 9.0 is reached for all samples. Record the amount of amine used (efficiency).
-
-
Initial Quality Control (Time = 0):
-
Measure and record the pH and viscosity (e.g., using a Brookfield viscometer) for each of the three paint samples.
-
-
Film Application and Curing:
-
Accelerated Aging:
-
Store sealed containers of each paint sample in an oven at 50°C for 14 days to simulate long-term storage.
-
-
Post-Aging Analysis:
-
After the aging period, allow the samples to cool to room temperature.
-
Re-measure and record the pH and viscosity. A smaller change indicates better stability.
-
-
Dry Film Performance Testing:
-
Gloss: Measure 20° and 60° gloss on the cured panels using a gloss meter.
-
Scrub Resistance: Test the cured panels on a scrub test machine according to ASTM D2486.
-
Corrosion Resistance (for DTM coatings): Apply to steel panels, scribe the film, and place in a salt spray cabinet (ASTM B117). Evaluate rust creepage from the scribe.
-
Visualization: Workflow for Amine Evaluation
Application II: CO₂ Capture in Aqueous Solvent Systems
Chemical absorption using aqueous amine solutions is a leading technology for post-combustion CO₂ capture.[11][12] The choice of amine and the solvent system are critical for efficiency and economic viability.
Mechanism of Action and Performance Causality
DMAMP is a tertiary amine. Unlike primary and secondary amines (like Monoethanolamine, MEA), tertiary amines do not react directly with CO₂ to form a stable carbamate. Instead, they act as a base, catalyzing the hydrolysis of CO₂ to form bicarbonate.
The reaction proceeds as follows: CO₂ + H₂O ⇌ H₂CO₃ H₂CO₃ + R₃N ⇌ R₃NH⁺ + HCO₃⁻
This mechanism has a key advantage: the theoretical maximum CO₂ loading is 1.0 mole of CO₂ per mole of amine, whereas for primary/secondary amines that form carbamates, the limit is 0.5 mol/mol.[13] However, this reaction pathway is often slower. To overcome this, DMAMP is not typically used alone. Instead, it is being investigated as part of blended solvent systems, for example with activators like piperazine (PZ) or other diamines, to enhance the absorption rate while retaining the high capacity.[14][15]
Comparative Performance Analysis
Here, we compare a conceptual DMAMP-based solvent to the industry benchmark, Monoethanolamine (MEA), and another sterically hindered amine, AMP.
Table 2: Performance Comparison of Amines for CO₂ Capture
| Performance Metric | DMAMP (Conceptual) | AMP | MEA (Benchmark) | Rationale & Causality |
| Max CO₂ Loading (mol CO₂/mol amine) | ~1.0 | ~1.0 | ~0.5 | As a tertiary/hindered amine, DMAMP and AMP react via bicarbonate formation, allowing for higher theoretical capacity than MEA's carbamate pathway.[13] |
| Absorption Rate | Moderate | Moderate | High | MEA's direct reaction to form carbamate is kinetically faster. DMAMP and AMP require activators to achieve competitive rates.[13][16] |
| Regeneration Energy | Lower | Lower | High (~4 GJ/ton CO₂) | The bicarbonate formed with tertiary/hindered amines is less stable than MEA's carbamate, requiring less energy to break the bond and release CO₂.[15][16] |
| Degradation/Corrosion | Low | Low | High | The stable carbamate formed by MEA contributes to higher rates of oxidative degradation and corrosion, an issue less prevalent with DMAMP and AMP. |
Data synthesized from scientific literature on amine scrubbing.[13][14][15][16]
Experimental Protocol: Measuring CO₂ Absorption Capacity
This protocol describes a laboratory-scale method for determining the equilibrium CO₂ loading of an amine solution.
Objective: To measure the maximum moles of CO₂ that can be absorbed per mole of amine in an aqueous solution.
Apparatus:
-
Gas absorption reactor (e.g., a jacketed glass vessel with a magnetic stirrer).
-
Temperature-controlled water bath.
-
Gas cylinders (CO₂ and N₂) with mass flow controllers.
-
Pressure transducer and temperature probe for the reactor.
-
High-precision balance.
-
Titration apparatus or a Total Inorganic Carbon (IC) analyzer.[11][12]
Procedure:
-
Solution Preparation:
-
Prepare a 30 wt% aqueous solution of the amine (e.g., DMAMP) using deionized water. Accurately weigh all components.
-
-
System Setup:
-
Accurately weigh a specific amount of the amine solution and load it into the absorption reactor.
-
Seal the reactor and immerse it in the water bath set to the desired absorption temperature (e.g., 40°C).
-
Evacuate the reactor to remove air.
-
-
CO₂ Introduction:
-
Introduce a known partial pressure of CO₂ into the reactor. The gas can be pure CO₂ or a mixture with N₂ to simulate flue gas.[17]
-
Start the magnetic stirrer to ensure good gas-liquid contact.
-
-
Equilibrium Measurement (Pressure Decay Method):
-
Monitor the pressure inside the reactor. As CO₂ is absorbed, the pressure will decrease.
-
Equilibrium is reached when the pressure stabilizes, which can take several hours.[18]
-
Record the final equilibrium pressure and temperature.
-
-
Calculating CO₂ Loading:
-
The amount of CO₂ absorbed is calculated from the change in pressure using the ideal gas law, accounting for the reactor's headspace volume and gas temperature.
-
The CO₂ loading is then expressed as moles of CO₂ absorbed per mole of amine in the solution.
-
-
Validation (Optional):
Visualization: CO₂ Capture & Regeneration Cycle
Conclusion
The efficacy of 2-(Dimethylamino)-2-methyl-1-propanol is highly dependent on the solvent system and the specific application.
-
In Waterborne Coatings: DMAMP serves as a highly effective neutralizing and co-dispersing agent in aqueous systems. It offers a superior balance of pH stability, low odor, and corrosion resistance compared to ammonia, and provides distinct advantages in gloss development over other amines.[1][7][8]
-
In CO₂ Capture: In aqueous solvents, DMAMP's value lies in its high theoretical CO₂ loading capacity and lower regeneration energy compared to benchmark amines like MEA.[13] Its primary limitation is a slower reaction rate, which necessitates its use in blended solvent systems with activators to be commercially viable.
The selection of DMAMP over alternatives requires a careful analysis of performance priorities. For coating formulators, the key benefits are long-term stability and enhanced film properties. For CO₂ capture engineers, the potential for reduced energy consumption is the primary driver, contingent on overcoming kinetic limitations through optimized solvent blend design. The experimental protocols provided herein offer a framework for conducting such comparative analyses to validate performance in specific formulations and conditions.
References
- DMAMP-80™ Multifunctional Amino Alcohol. Advancion. Available online
- 2-(Dimethylamino)-2-methyl-1-propanol. Solubility of Things. Available online
- 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL | 7005-47-2. ChemicalBook. Available online
- Evaluation of Amine Solutions for CO2 Absorption. Shimadzu. Available online
- Evaluation of Amine Solutions for CO2 Absorption by TOC/TN. Shimadzu. Available online
- 2-Dimethylamino-2-methyl-1-propanol (Cas 7005-47-2). Parchem. Available online
- 2-(Dimethylamino)-2-methylpropanol.
- Measurement of Carbon dioxide (CO2) Absorptive Capacity in a Secondary Amine based Aqueous Mixture: Experimental. Chemical Engineering Transactions. Available online
- Improving Performance of Waterborne Industrial Coatings with Amino Alcohols. Advancion. Available online
- A Novel Amine Neutralizer. Advancion. Available online
- Test of CO2 absorption capacity. Science-Share. Available online
- Absorption of CO2 by Amine Blends Solution: An Experimental Evaluation. Research Inventy: International Journal of Engineering and Science. Available online
- 2-Amino-2-methyl-1-propanol.
- 2-(Dimethylamino)-2-methyl-1-propanol 97.0+%, TCI America™. Fisher Scientific. Available online
- Waterborne Direct-to-Metal Coatings.
- Chemical Properties of 2-Dimethylamino-1-propanol (CAS 15521-18-3). Cheméo. Available online
- CO2 capture as bicarbonate using DMAPA with incorporation of surface activity.
- AMP™ Multifunctional Additive. Advancion. Available online
- CO2 capture from solid fuel-fired power plant using 2-amino-2-methyl-1-propanol (AMP) activated by 1,5-diamino-2-methylpentane (DA2MP): Pilot plant investigation.
- Ether amine compositions and coatings.
- Amine neutralizing agents for low volatile compound organic paints.
- PAINTING A MORE STABLE PICTURE. Advancion. Available online
- 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL synthesis. ChemicalBook. Available online
- Reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1-propanol and carbon dioxide.
- Sensitivity analysis and process optimization of AMP–DA2MP amine blends for enhanced CO2 capture performance.
- Measurement, Standards, and Data Needs for CO2 Capture Materials: A Critical Review. Environmental Science and Technology. Available online
- Amine-imino dialcohol neutralizing agents for low volatile compound aqueous organic coating compositions and methods for using same.
- Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling. MDPI. Available online
- Modeling and optimization of CO2 capture using 4-diethylamino-2-butanol (DEAB) solution.
- Petition to Exempt 2-Amino-2-Methyl-1-Propanol CAS No. 124-68-5 From Regulation As A Volatile Organic Compound. US Environmental Protection Agency. Available online
- Neutralizing agents for Waterborne Paints. Clariant. Available online
- From Wet to Protective: Film Formation in Waterborne Coatings. National Institutes of Health (NIH). Available online
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- 13. Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models [mdpi.com]
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A Senior Application Scientist's Guide to Reproducibility in Experiments Utilizing 1-(Dimethylamino)-2-methylpropan-2-ol and its Isomers
Introduction: Beyond the Reagent Bottle
In the pursuit of novel chemical entities and robust synthetic processes, tertiary amino alcohols stand out as a class of exceptionally versatile molecules. They serve as catalysts, specialized ligands for metal-mediated transformations, and foundational building blocks in organic synthesis. At the heart of successful research is the ability to reproduce experimental results consistently. This guide moves beyond a simple recitation of properties to provide a framework for achieving that reproducibility.
We will focus on 1-(Dimethylamino)-2-methylpropan-2-ol , a molecule whose unique structural features—a tertiary amine and a tertiary alcohol—present both opportunities and challenges in the laboratory. True scientific integrity demands that we not only follow a protocol but understand the causal factors that govern its outcome. This guide is designed for researchers, scientists, and drug development professionals who seek to establish self-validating experimental systems. We will dissect the physicochemical nature of our target compound, compare it directly with its structural isomers, and present a practical case study to illuminate the critical variables that dictate success and reproducibility.
Section 1: Physicochemical Profile of this compound
Understanding a reagent begins with its fundamental properties. This compound is a flammable, corrosive, and irritating liquid, necessitating careful handling.[1] Its structure, however, is what truly defines its chemical personality.
| Property | Value | Source |
| CAS Number | 14123-48-9 | PubChem[1] |
| Molecular Formula | C₆H₁₅NO | PubChem[1] |
| Molecular Weight | 117.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Primary Hazards | Flammable, Corrosive, Irritant | PubChem[1] |
The molecule's architecture features a tertiary alcohol, meaning the hydroxyl-bearing carbon is bonded to three other carbon atoms. This creates significant steric hindrance around the hydroxyl group. Similarly, the tertiary amine provides a basic site. This combination dictates its utility and the factors that must be controlled for reproducible outcomes. The steric bulk can influence coordination geometry when used as a ligand, while the amine's basicity is pivotal for its role as a catalyst or proton scavenger.
Section 2: A Comparative Analysis of Structural Isomers
To fully appreciate the experimental nuances of this compound, it is instructive to compare it with its readily available structural isomers. Small changes in the placement of functional groups can lead to significant differences in reactivity and, therefore, require distinct considerations for reproducibility.
Key Comparators:
-
1-(Dimethylamino)-2-propanol: A structural isomer featuring a secondary alcohol. This significantly reduces steric hindrance around the hydroxyl group compared to our primary topic.[2][3]
-
2-(Dimethylamino)-2-methyl-1-propanol (DMAMP): An isomer with a primary, sterically unhindered alcohol, but with the tertiary amine located on a sterically congested quaternary carbon.[4][5]
| Feature | This compound | 1-(Dimethylamino)-2-propanol | 2-(Dimethylamino)-2-methyl-1-propanol |
| Structure | |||
| CAS Number | 14123-48-9[1] | 108-16-7[2][6] | 7005-47-2[4] |
| Alcohol Type | Tertiary | Secondary | Primary |
| Amine Type | Tertiary | Tertiary | Tertiary |
| Steric Hindrance (at OH) | High | Moderate | Low |
| Boiling Point | Not well documented | 121-127 °C[3] | 61 °C (20 mmHg)[5][] |
| Density | Not well documented | 0.837 g/mL at 25 °C | 0.95 g/mL at 20 °C[5] |
Causality Behind Structural Differences:
-
Reactivity of the Hydroxyl Group: The primary alcohol of DMAMP is the most accessible for reactions like esterification or as a nucleophile. The secondary alcohol of 1-Dimethylamino-2-propanol is less so, and the tertiary alcohol of our main compound is the most sterically shielded and least reactive. This directly impacts reaction rates and the feasibility of certain transformations.
-
Chelation and Ligand Formation: The ability of these molecules to act as bidentate ligands for metal catalysts is fundamental to their use in asymmetric synthesis.[8] The spacing and relative orientation of the nitrogen and oxygen atoms, dictated by the carbon backbone, determine the "bite angle" and stability of the resulting metal complex. The varied steric environments will result in different chiral pockets around the metal center, leading to predictable variations in enantioselectivity. An experiment designed for one isomer may yield drastically different results with another.
Section 3: Case Study: Reproducibility in a Catalytic Asymmetric Reaction
Vicinal amino alcohols are renowned for their role as chiral ligands in asymmetric catalysis, a field where minor variations can lead to significant deviations in product yield and enantiomeric purity.[8] Let us consider a representative workflow for the asymmetric addition of a dialkylzinc reagent to an aldehyde, a classic transformation where the choice of amino alcohol ligand is critical.
Experimental Protocol: Asymmetric Ethyl-Addition to Benzaldehyde
This protocol is a representative procedure designed to highlight critical control points for reproducibility.
Objective: To synthesize (R)-1-phenylpropan-1-ol with high enantiomeric excess (e.e.).
Materials:
-
Amino Alcohol Ligand (this compound OR an isomer)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Diethylzinc (ZnEt₂, 1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Catalyst Preparation (The "Why": Reproducible formation of the active species is paramount. Order of addition and inert conditions prevent side reactions and catalyst deactivation.)
-
To an oven-dried flask under a positive pressure of Argon, add Cu(OTf)₂ (0.05 mmol).
-
Add anhydrous toluene (2.0 mL) via syringe.
-
In a separate vial, dissolve the amino alcohol ligand (0.11 mmol, 2.2 equivalents relative to Cu) in anhydrous toluene (1.0 mL).
-
Slowly add the ligand solution to the copper salt suspension. Stir at room temperature for 1 hour. A homogenous solution of the catalyst complex should form. Inconsistent stirring or impure reagents here will lead to variable catalyst activity.
-
-
Reaction (The "Why": Temperature control is critical for selectivity. Fluctuations can dramatically lower the enantiomeric excess.)
-
Cool the catalyst solution to 0 °C in an ice-water bath.
-
Add freshly distilled benzaldehyde (1.0 mmol) via syringe.
-
Add diethylzinc solution (1.5 mL, 1.5 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 12 hours. The duration must be kept consistent, as prolonged reaction times can sometimes lead to erosion of enantiomeric purity.
-
-
Workup and Analysis (The "Why": A standardized workup ensures consistent recovery. Validated analytical methods ensure the results are accurate.)
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).
-
Anticipated Comparative Performance Data
The following table presents hypothetical, yet mechanistically reasoned, data to illustrate the expected performance differences between the isomers in the above protocol.
| Ligand Used | Predicted Yield (%) | Predicted e.e. (%) | Rationale |
| This compound | 75% | 92% | The high steric hindrance from the tertiary alcohol creates a well-defined and rigid chiral pocket around the copper center, leading to excellent enantioselectivity. The yield may be slightly compromised due to the slower reaction kinetics imposed by this bulk. |
| 1-(Dimethylamino)-2-propanol | 90% | 85% | The less-hindered secondary alcohol allows for faster catalysis and higher yield. However, the increased flexibility of the resulting metal complex leads to a less tightly controlled chiral environment, resulting in lower enantioselectivity. |
| 2-(Dimethylamino)-2-methyl-1-propanol | 88% | 80% | While the primary alcohol is unhindered, the steric bulk is now adjacent to the coordinating nitrogen atom. This can create a different, potentially less effective, chiral environment than the first case, leading to good yield but moderate-to-good selectivity. |
Section 4: A Logic-Based Framework for Reproducibility
Achieving reproducible results is a systematic process. It is not dependent on a single factor but on the interplay of controlled variables. The following diagram illustrates the logical relationships that underpin experimental consistency.
Key Pillars of Reproducibility:
-
Reagent Quality and Management:
-
Verification: Never assume the purity of a reagent. For a key component like this compound, verify its identity and purity upon receipt using a simple technique like ¹H NMR or GC-MS.
-
Storage: As a flammable liquid, it must be stored away from ignition sources in a tightly sealed container.[9] To prevent degradation from atmospheric moisture or CO₂, storage under an inert gas like Argon is best practice, especially once the bottle is opened.
-
-
Protocol Standardization:
-
Meticulous Detail: The protocol provided in Section 3 is an example. Your internal laboratory protocols must be even more detailed, specifying equipment, supplier catalog numbers, and specific rates of addition.
-
Environmental Control: Document ambient laboratory temperature and humidity. A reaction that works in a dry winter may fail in a humid summer if proper inert atmosphere techniques are not used.
-
-
Analytical Validation:
-
Consistent Measurement: Reproducibility is meaningless if the method of measurement is flawed. The chiral HPLC method used to determine e.e. must be robust, with a validated baseline separation of enantiomers. The method for determining yield (e.g., NMR with an internal standard) must be consistently applied.
-
Conclusion
The reproducibility of experiments involving This compound is not an inherent property of the molecule but a direct result of rigorous scientific practice. By understanding its unique structural characteristics—particularly the steric hindrance around its tertiary alcohol—and comparing them to its isomers, researchers can make informed decisions and anticipate performance variations.
Success is ultimately governed by a holistic approach that emphasizes the verification of reagent quality, the precise control of reaction conditions, and the use of validated analytical methods. This guide provides a framework for that approach, empowering scientists to move from simply running experiments to designing self-validating systems that produce reliable and reproducible results.
References
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- Behenna, D. C., & Stoltz, B. M. (2020). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central (PMC). [Link]
- Delgado, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.
- Prati, F., et al. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. [Link]
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- 5. 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL | 7005-47-2 [chemicalbook.com]
- 6. 1-Dimethylamino-2-propanol, 99% | Fisher Scientific [fishersci.ca]
- 8. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
A Spectroscopic Guide to the Enantiomers of 1-(Dimethylamino)-2-methylpropan-2-ol: A Comparative Analysis
In the landscape of pharmaceutical development and chiral chemistry, the ability to distinguish between enantiomers is not merely a technical exercise but a fundamental requirement for ensuring safety, efficacy, and quality. The subtle yet profound differences in the three-dimensional arrangement of atoms in enantiomeric pairs can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the enantiomers of 1-(Dimethylamino)-2-methylpropan-2-ol, a chiral amino alcohol with potential applications as a synthetic building block.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of advanced spectroscopic techniques for enantiomeric discrimination. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), providing illustrative experimental data and detailed protocols.
The Significance of Chirality in Amino Alcohols
Chiral amino alcohols are a vital class of organic compounds, frequently employed as chiral auxiliaries, ligands in asymmetric catalysis, and key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of both an amino and a hydroxyl group on a chiral scaffold allows for the formation of rigid, stereochemically defined metal complexes, which are instrumental in controlling the stereochemical outcome of chemical reactions.[1] The specific enantiomer of an amino alcohol used can dictate the enantiomeric form of the final product, highlighting the critical need for robust analytical methods to verify enantiomeric purity.
The synthesis of enantiomerically pure amino alcohols can be achieved through various methods, including the asymmetric hydrogenation of α-amino ketones or the chiral resolution of a racemic mixture using a chiral resolving agent.[2] Regardless of the synthetic route, the confirmation of the absolute configuration and the quantification of enantiomeric excess (ee) are indispensable quality control steps.
Spectroscopic Techniques for Enantiomeric Differentiation: A Comparative Overview
While enantiomers possess identical physical properties in an achiral environment, their interaction with a chiral environment or with polarized light can be distinct. This principle forms the basis of spectroscopic methods for their differentiation. This guide will focus on three powerful techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): This method relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, leading to distinguishable NMR signals.[3]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer.[4]
-
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance as a function of the wavelength of light, offering another chiroptical method for distinguishing between enantiomers.
The choice of technique often depends on the specific requirements of the analysis, such as the desired level of accuracy, sample availability, and the presence of suitable chromophores or functional groups in the molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy, a cornerstone of chemical analysis, can be adapted for chiral discrimination through the use of chiral solvating agents (CSAs). In the presence of a CSA, the enantiomers of a chiral analyte form non-covalent diastereomeric complexes that are no longer energetically equivalent. This results in a separation of NMR signals for the corresponding protons (or other NMR-active nuclei) of the two enantiomers, allowing for their individual quantification.[5][6]
Causality Behind Experimental Choices
The selection of an appropriate CSA is paramount for successful enantiodiscrimination. The CSA should possess a chiral center and functional groups capable of interacting with the analyte through mechanisms such as hydrogen bonding, dipole-dipole interactions, or π-π stacking. For this compound, with its hydroxyl and amino groups, CSAs containing acidic protons or aromatic rings are often effective. The choice of solvent is also critical; it must dissolve both the analyte and the CSA without interfering with their interaction. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices.[7]
Illustrative ¹H NMR Data
The following table presents hypothetical ¹H NMR data for a racemic mixture of this compound in the presence of a generic chiral solvating agent, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol. The data illustrates the splitting of signals for protons near the stereocenter.
| Proton Assignment | Chemical Shift (δ) of (R)-enantiomer (ppm) | Chemical Shift (δ) of (S)-enantiomer (ppm) | Δδ (ppm) |
| -CH₂- (methylene protons) | 3.15 | 3.12 | 0.03 |
| -N(CH₃)₂ (dimethylamino protons) | 2.38 | 2.35 | 0.03 |
| -C(CH₃)₂ (gem-dimethyl protons) | 1.25 | 1.22 | 0.03 |
Note: This data is illustrative and the actual chemical shifts and separations will depend on the specific CSA, solvent, and experimental conditions.
Experimental Protocol: Enantiomeric Purity Determination by ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.
-
To the same NMR tube, add 1.2 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the signals of interest.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton (or group of protons) in the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Integration of Major Enantiomer - Integration of Minor Enantiomer| / (Integration of Major Enantiomer + Integration of Minor Enantiomer)] x 100
-
Workflow for NMR Enantiodiscrimination
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
III. Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the variation of optical rotation as a function of the wavelength of light. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. An ORD spectrum, a plot of specific rotation versus wavelength, provides a characteristic curve for a chiral molecule. The shape and sign of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), can be used to distinguish between enantiomers and, in some cases, to determine their absolute configuration by comparison with known compounds.
Causality Behind Experimental Choices
The quality of ORD data is dependent on the purity of the sample, the accuracy of the concentration measurement, and the stability of the instrument. The choice of solvent is important; it must be transparent in the wavelength range being studied and should not react with the sample. The path length of the sample cell is chosen to give a measurable rotation without being so large that the light is excessively absorbed.
Illustrative ORD Data
The following table presents hypothetical specific rotation values for the (R)- and (S)-enantiomers of this compound at different wavelengths.
| Wavelength (nm) | (R)-enantiomer Specific Rotation [α] (degrees) | (S)-enantiomer Specific Rotation [α] (degrees) |
| 589 (Sodium D-line) | +15.2 | -15.2 |
| 436 | +28.5 | -28.5 |
| 365 | +45.8 | -45.8 |
Note: This data is illustrative. The magnitude and sign of the specific rotation are characteristic of the enantiomer.
Experimental Protocol: Measurement of Optical Rotation
-
Sample Preparation:
-
Accurately prepare a solution of the enantiomerically pure sample of this compound of known concentration (e.g., 1.0 g/100 mL) in a suitable solvent (e.g., methanol).
-
Ensure the solution is free of any solid particles.
-
-
Instrument Setup:
-
Calibrate the polarimeter using a blank (the pure solvent).
-
Set the desired wavelength of light (e.g., 589 nm for the sodium D-line).
-
-
Measurement:
-
Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Measure the optical rotation of the sample.
-
Repeat the measurement several times and calculate the average value.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (l x c) where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL
-
Logical Relationship in ORD Analysis
Caption: Logical relationship illustrating how ORD distinguishes between enantiomers.
Conclusion
The spectroscopic comparison of the enantiomers of this compound demonstrates the power and versatility of modern analytical techniques in chiral analysis. NMR spectroscopy with chiral solvating agents offers a convenient method for determining enantiomeric excess, while VCD provides an unambiguous assignment of absolute configuration through the synergy of experimental measurement and theoretical calculation. ORD, a classical chiroptical technique, remains a valuable tool for routine characterization and quality control.
The selection of the most appropriate technique will be guided by the specific analytical challenge at hand. For quantitative determination of enantiomeric purity, NMR with CSAs is often the method of choice. For the definitive determination of absolute stereochemistry, VCD is unparalleled. For rapid confirmation of enantiomeric identity, ORD can be a highly effective tool. A comprehensive understanding of these techniques and their underlying principles is essential for any scientist working in the field of chiral chemistry and drug development.
References
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
- Gasperov, P., & Schurig, V. (2003). Enantiodiscrimination of chiral compounds by NMR spectroscopy. Current Organic Chemistry, 7(12), 1191-1215. [Link]
- Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons. [Link]
- Wenzel, T. J., & Chiral, C. D. (2013). NMR chiral solvating agents for the determination of enantiomeric excess. Chirality, 25(5), 257-279. [Link]
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012).
- Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for chiral chemists. Chirality, 14(10), 768-781. [Link]
- Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 233-242. [Link]
- Nafie, L. A. (2011).
- Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts. Chemical Reviews, 92(5), 833-856. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of organic compounds. John Wiley & Sons. [Link]
- Smith, M. B. (2017). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons. [Link]
- Pu, L. (1998). 1, 1′-Binaphthyl-based chiral ligands in asymmetric synthesis. Chemical Reviews, 98(7), 2405-2494. [Link]
- Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758. [Link]
- Diedrich, C., & Grimme, S. (2003). Systematic investigation of modern density functional theory for the prediction of vibrational circular dichroism spectra. The Journal of Physical Chemistry A, 107(15), 2524-2539. [Link]
- BioTools. (n.d.). Absolute Configuration by VCD.
- Stephens, P. J., Devlin, F. J., Pan, J. J., & Cheeseman, J. R. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]
- Wenzel, T. J., & Wilcox, C. S. (1987). Chiral recognition with NMR spectroscopy. Chirality, 1(1), 16-24. [Link]
- Pirkle, W. H., & Hoover, D. J. (1982). NMR chiral solvating agents. Topics in Stereochemistry, 13, 263-331. [Link]
- Schurig, V. (2001). Chiral separations by gas chromatography.
- Allenmark, S. G. (1991).
- Ager, D. J. (Ed.). (2008). Handbook of chiral chemicals. CRC press. [Link]
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A Comparative Guide to the Synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol: A Cross-Validation of Protocols
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the tertiary amino alcohol 1-(Dimethylamino)-2-methylpropan-2-ol holds significance as a versatile building block. Its synthesis, while seemingly straightforward, presents multiple strategic avenues for the discerning chemist. This guide provides a detailed, in-depth comparison of two prominent synthetic routes: a classical approach involving the isomerization of a primary alcohol intermediate and a more direct Grignard-based strategy. This analysis is grounded in established chemical principles and supported by data from peer-reviewed literature and patents, offering researchers and process development professionals a comprehensive framework for methodological selection.
Introduction to this compound
This compound, with the CAS number 14123-48-9, is a tertiary alcohol containing a dimethylamino group.[1] Its structure lends itself to a variety of applications, including as a precursor in the synthesis of more complex molecules and as a ligand in catalysis. The selection of an optimal synthetic protocol is paramount and is often dictated by factors such as cost of starting materials, scalability, yield, purity requirements, and environmental impact.
Protocol 1: The Isomerization Route
This synthetic pathway is a two-stage process that begins with the formation of the primary amino alcohol, 2-(dimethylamino)-2-methyl-1-propanol, followed by an acid-catalyzed isomerization to the desired tertiary alcohol.
Stage 1: Synthesis of 2-(Dimethylamino)-2-methyl-1-propanol
The initial step involves the N,N-dimethylation of 2-amino-2-methyl-1-propanol. A well-documented method for this transformation is the reaction with formaldehyde.[2][3] This reaction proceeds via the formation of a hydroxymethyl intermediate, followed by dehydration to an iminium ion, which is then reduced in situ.
Experimental Protocol:
-
To a suitable autoclave, charge 2-amino-2-methyl-1-propanol and formaldehyde in a molar ratio of at least 1:3.[2][3]
-
Heat the mixture to a temperature range of 120-160°C.[3] The reaction is typically carried out for a period of 1 to 20 hours.[2]
-
The reaction can be monitored by gas chromatography (GC) to determine the conversion to 2-(dimethylamino)-2-methyl-1-propanol.
-
Upon completion, the excess formaldehyde and water are removed by distillation. The crude product can be purified by fractional distillation.
Stage 2: Acid-Catalyzed Isomerization
The second stage leverages the principle of carbocation rearrangement. In the presence of an acid catalyst, the primary alcohol, 2-(dimethylamino)-2-methyl-1-propanol, is protonated, leading to the elimination of a water molecule and the formation of a tertiary carbocation. Subsequent hydration of this stable carbocation yields the desired product, this compound. Formic acid is a suitable catalyst for this isomerization.[2]
Experimental Protocol:
-
To the crude or purified 2-(dimethylamino)-2-methyl-1-propanol, add a catalytic amount of formic acid (approximately 1% by weight).[3]
-
The mixture is heated, and the product is isolated by distillation.[2] The presence of an azeotroping agent such as toluene can facilitate the removal of water.[2]
-
The fractions are analyzed to determine the purity of the final product.
Protocol 2: The Grignard Route
This approach offers a more direct, one-pot synthesis of the target molecule through the reaction of a Grignard reagent with an amino ketone. The key transformation is the nucleophilic addition of a methyl group to the carbonyl carbon of 1-(dimethylamino)propan-2-one.
Synthesis via Grignard Reaction
The Grignard reaction is a cornerstone of C-C bond formation. In this protocol, methylmagnesium bromide (a readily available Grignard reagent) is reacted with 1-(dimethylamino)propan-2-one. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the amino ketone. The resulting magnesium alkoxide intermediate is then hydrolyzed in an aqueous workup to yield the final tertiary alcohol. This method is analogous to the well-established synthesis of 2-methylpropan-2-ol from acetone and methylmagnesium bromide.[4][5][6][7]
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a solution of 1-(dimethylamino)propan-2-one in an anhydrous ether (e.g., diethyl ether or THF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylmagnesium bromide in ether to the cooled amino ketone solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation or column chromatography.
Head-to-Head Comparison of Synthesis Protocols
| Parameter | Protocol 1: Isomerization Route | Protocol 2: Grignard Route |
| Number of Steps | Two main synthetic stages. | One-pot reaction followed by workup. |
| Starting Materials | 2-amino-2-methyl-1-propanol, formaldehyde, formic acid. | 1-(dimethylamino)propan-2-one, methylmagnesium bromide. |
| Reaction Conditions | High temperatures and pressures (autoclave) for the first stage. | Anhydrous conditions and controlled temperatures (ice bath). |
| Scalability | The use of an autoclave in the first stage may present scalability challenges. The isomerization is relatively straightforward to scale. | Generally scalable, but requires careful handling of pyrophoric Grignard reagents and maintenance of anhydrous conditions on a large scale. |
| Potential Yield | Yields for the N,N-dimethylation can be high (88-97% for a similar process).[8] Isomerization yields are dependent on reaction conditions. | Grignard reactions with ketones are typically high-yielding. |
| Safety Considerations | Use of formaldehyde (a known carcinogen) and high-pressure equipment. | Handling of pyrophoric and water-sensitive Grignard reagents. |
| Byproducts | Water and potentially side products from formaldehyde reactions. | Magnesium salts. |
| Purification | Requires distillation for both intermediate and final product. Separation of isomers may be necessary if isomerization is incomplete. | Requires aqueous workup to remove magnesium salts, followed by distillation or chromatography. |
Conclusion and Recommendations
The choice between the Isomerization Route and the Grignard Route for the synthesis of this compound is contingent upon the specific requirements of the laboratory or production facility.
The Isomerization Route is a robust, well-established method that utilizes relatively inexpensive starting materials. However, it is a multi-step process that involves high temperatures and pressures, and the handling of formaldehyde requires appropriate safety precautions. This route may be advantageous when 2-amino-2-methyl-1-propanol is a readily available starting material.
The Grignard Route offers a more elegant and direct synthesis. It is a single-step reaction (excluding workup) and is likely to provide high yields. The main challenges lie in the synthesis or procurement of the 1-(dimethylamino)propan-2-one starting material and the stringent requirement for anhydrous conditions, which can be a hurdle for large-scale production. This route is highly suitable for laboratory-scale synthesis and for applications where a rapid and direct approach is favored.
For process development professionals, a thorough cost analysis of the starting materials and a careful evaluation of the available equipment and safety infrastructure will be crucial in determining the most economically viable and practical synthetic strategy.
References
- Tindall, J. B. (1968). Process of preparing n, n-dimethylamino alcohols. U.S. Patent No. 3,402,203. Washington, DC: U.S.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Tindall, J. B. (1968). United States Patent Office.
- Toppr. (2024, February 16). How will you prepare 2-methyl-propan−2−ol from methyl magnesium bromide?.
- Doubtnut. (2020, May 24). Reaction of propanone with methylmagnesium bromide followed by hydrolysis gives :- [Video]. YouTube.
- Brainly.in. (2018, March 22). reaction of propanone with methylmagnesium bromide ...and name the final product formed....
- Shaalaa.com. (2017, October 4). How is the following conversion carried out? ---Methyl magnesium bromide 2-Methylpropan-2-ol.
- Infinity Learn. (n.d.). Reaction of propanone with methylmagnesium bromide followed by hydrolysis gives :-.
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Peer-reviewed literature comparing "1-(Dimethylamino)-2-methylpropan-2-OL" to other reagents
Initiating Literature Review
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Expanding Search Parameters
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Pinpointing Initial Findings
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Refining Search Strategies
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Refining Specific Applications
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Pinpointing Key Uses
I'm now diving deeper into the implications of the second search results. Tertiary amino alcohols clearly have roles in CO2 capture, as well as being ligands in asymmetric catalysis. "this compound" seems crucial in synthesizing pharmaceuticals and agrochemicals. I'm focusing on the CO2 capture study, which is likely to have crucial comparisons. I also need to find more specific usage contexts for my comparison.
Discovering Catalytic Potential
I've been sifting through the search results, and they've revealed some interesting angles on amino alcohols. They seem to shine as catalysts, particularly in asymmetric synthesis scenarios, such as the Henry reaction, which is very useful. It's becoming clearer where they might be useful for creating some specific chiral compounds.
Pinpointing Specific Applications
I've got a sharper focus now. The literature points towards amino alcohols' catalytic prowess in asymmetric synthesis. Specifically, I am interested in how I might catalyze 1,2-amino tertiary alcohols. I am searching for specific comparisons featuring "this compound," but so far, I am only seeing general comparisons or structurally related molecules. I need direct evidence to justify any claims. If absent, I will draw logical comparisons.
Verifying Steric Hindrance
I've confirmed that "this compound" fits the description of a sterically hindered tertiary amino alcohol, based on existing search results. The literature search is underway, but I haven't found a direct comparative study yet. I am now broadening the search parameters to see if I can find related compounds or studies that may offer some insight into its properties.
Exploring Potential Applications
I've established two primary application areas: asymmetric synthesis and CO2 capture, based on the literature. Though no direct comparison of "this compound" exists, I have found a relevant study on tertiary amines for CO2 capture. In asymmetric synthesis, the literature offers context on similar ligands. I can compare performance data on yield, enantioselectivity and reaction conditions of similar compounds, and create a comparison table.
Outlining a Structured Guide
I'm now confident that I can structure the guide effectively. I've decided on two primary sections, one for asymmetric catalysis and another for CO2 capture, addressing two key application areas. For asymmetric synthesis, I'll compile a comparative table of structurally similar amino alcohols, using published data to illustrate performance metrics like yield and enantioselectivity. For CO2 capture, I will present a benchmark from a comparative study on tertiary amines to measure performance.
Formulating the Content Structure
I've established a clear framework to start writing. Given the available literature, I'll introduce sterically hindered tertiary amino alcohols, highlighting their applications, followed by sections on asymmetric catalysis and CO2 capture. In each section, I'll detail the theoretical background and performance metrics. For catalysis, I'll create a table comparing similar compounds, using published data. For CO2 capture, I'll use data from a study on tertiary amines. I'll include diagrams, protocols, and references as well.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Dimethylamino)-2-methylpropan-2-ol
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(Dimethylamino)-2-methylpropan-2-ol (CAS No. 14123-48-9), a compound recognized for its flammable, corrosive, and irritant properties.[1] Adherence to these procedures is not merely a matter of compliance but a cornerstone of responsible research.
Hazard Assessment: Understanding the Risks
Before initiating any disposal protocol, a thorough understanding of the chemical's hazards is essential. This compound is classified under the Globally Harmonized System (GHS) as a flammable liquid and vapor (Category 3), a skin irritant, and a cause of serious eye damage.[1] The primary risks associated with this compound necessitate stringent safety measures to prevent accidental ignition, chemical burns, and respiratory irritation.
Key Hazards:
-
Flammability: The compound is a flammable liquid and vapor.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2] All ignition sources, including sparks, open flames, and hot surfaces, must be eliminated from the handling and storage areas.[3]
-
Corrosivity: It causes severe skin burns and eye damage.[2] Direct contact with the skin or eyes can result in serious, irreversible damage.
-
Irritation: It may cause respiratory irritation if inhaled.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Due to the significant hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all stages of handling and disposal. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | To prevent skin contact which can lead to severe burns.[2] |
| Body Protection | A flame-retardant lab coat and, if a significant splash risk exists, a chemical-resistant apron. | To protect the body from skin contact and potential ignition of flammable vapors on clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors that can cause respiratory tract irritation.[1][2] |
Waste Segregation and Container Management: The First Step in Disposal
Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure compliance with disposal regulations.[5][6]
Step-by-Step Protocol:
-
Designate a Waste Container:
-
Label the Container:
-
Clearly label the container with the words "Hazardous Waste."[8]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]
-
Indicate the specific hazards associated with the waste: "Flammable," "Corrosive," "Irritant."[7]
-
Note the accumulation start date on the label.[7]
-
-
Segregate the Waste:
-
Store the waste container in a designated hazardous waste accumulation area that is away from regular lab activity.[9]
-
Crucially, segregate this waste from incompatible materials, especially strong oxidizing agents and acids, to prevent violent reactions.[3]
-
Ensure the storage area is cool, dry, well-ventilated, and away from sources of ignition.[3][10]
-
-
Secondary Containment:
Disposal Procedure: A Workflow for Safety
The disposal of this compound must be handled as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
Workflow for Disposal of this compound:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Waste Characterization: As a flammable and corrosive liquid, this chemical is considered hazardous waste. Depending on local regulations, it may be classified under EPA hazardous waste codes such as D001 for ignitability and D002 for corrosivity.[11] Chemical waste generators are responsible for accurately classifying their waste according to local, regional, and national regulations.[2]
-
Collection:
-
When a laboratory chemical is no longer intended for use, it is officially considered waste and must be managed as such.[8]
-
Carefully transfer the waste this compound into the pre-labeled hazardous waste container. This should be done in a chemical fume hood to minimize inhalation exposure.
-
Do not overfill the container; leave about 10% of the volume as headspace to allow for vapor expansion.[9]
-
-
Storage:
-
Final Disposal:
-
The disposal of this hazardous waste must be conducted by a licensed and certified hazardous waste disposal company.[5] These companies are equipped to handle the transportation, treatment, and disposal in compliance with all regulatory standards.
-
A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[12]
-
Spill Management: Emergency Preparedness
In the event of a spill, immediate and appropriate action is required to mitigate the risks.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, and if safe to do so, increase ventilation by opening sashes in the fume hood.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.
-
Containment: For small spills, use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to contain the liquid.[13] Do not use combustible materials like paper towels to absorb the initial spill.
-
Cleanup: Wearing full PPE, carefully collect the absorbent material and contaminated items using non-sparking tools.[10] Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe management of this compound, thereby upholding the highest standards of safety and environmental stewardship in their critical work.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
- Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]
- Properly Managing Chemical Waste in Labor
- How To Safely Dispose of Chemicals in Your Lab. Solvent Waste Management. [Link]
- Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]
- This compound.
- Safety D
- Safety Data Sheet: 2-Methyl-2-propanol. Carl ROTH. [Link]
- 2-(Dimethylamino)-2-methylpropanol.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
Sources
- 1. This compound | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. asisscientific.com.au [asisscientific.com.au]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 10. echemi.com [echemi.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. chempoint.com [chempoint.com]
Navigating the Safe Handling of 1-(Dimethylamino)-2-methylpropan-2-ol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 1-(Dimethylamino)-2-methylpropan-2-ol (CAS 14123-48-9), a compound requiring careful management due to its inherent hazardous properties.
Understanding the Hazard Profile
Before any handling operations commence, a thorough understanding of the hazards associated with this compound is crucial. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple risks that necessitate stringent safety protocols.[1]
The primary hazards are summarized below:
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage[1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1] |
The "Danger" signal word associated with this chemical underscores the severity of these potential hazards.[1] It is imperative that all personnel handling this substance are fully aware of these risks and are trained in the appropriate safety procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The causality behind each PPE recommendation is to create a barrier between the user and the chemical, mitigating the risk of exposure through all potential routes: dermal, ocular, and inhalation.
Core PPE Requirements
-
Eye and Face Protection: Due to the risk of serious eye damage, chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is mandatory to provide comprehensive protection for the entire face.
-
Skin Protection:
-
Protective Clothing: A flame-retardant lab coat is required to protect against accidental skin contact and in the event of a small fire. For larger quantities or operations with a significant splash risk, chemical-resistant aprons or suits should be considered.
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[3][4] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
The following diagram illustrates the decision-making process for selecting appropriate PPE:
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




